N-(Prop-2-YN-1-YL)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISAVFRFTWMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163367 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464-98-8 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of N-(Prop-2-yn-1-yl)benzamide
Abstract
N-(Prop-2-yn-1-yl)benzamide, also known as N-propargylbenzamide, is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure uniquely combines a rigid benzamide scaffold, a common motif in numerous bioactive compounds, with a reactive terminal alkyne (propargyl group). This terminal alkyne serves as a powerful chemical handle, most notably for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—the cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in leveraging this compound for novel discoveries.
Core Molecular Structure and Physicochemical Properties
This compound (CAS No: 1464-98-8) is a solid, typically appearing as a white to light yellow crystalline powder.[1] The molecule's architecture is fundamental to its utility. The benzamide portion provides a stable, planar structure that can participate in hydrogen bonding and π-stacking interactions, while the propargyl group introduces a site of high reactivity and a linear, non-flexible linker.
Caption: Chemical structure of this compound.
A summary of its key physical and chemical identifiers is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1464-98-8 | [2][3] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [3] |
| Synonyms | N-Propargylbenzamide, N-(2-Propyn-1-yl)benzamide, 3-Benzamidopropyne | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 109-113 °C | [1][2][3] |
| Boiling Point | 342.1 ± 25.0 °C (Predicted) | [2][3] |
| Density | 1.086 ± 0.06 g/cm³ (Predicted) | [2][3] |
| SMILES | C#CCNC(=O)C1=CC=CC=C1 |
Synthesis and Purification Protocol
The most direct and common synthesis of this compound is the acylation of propargylamine with benzoyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which is robust and generally high-yielding.
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An In-depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide: Synthesis, Characterization, and Applications
Introduction
N-(Prop-2-yn-1-yl)benzamide, also commonly known by its synonym N-propargylbenzamide, is a versatile bifunctional molecule that has garnered significant interest within the scientific community.[1] Its structure uniquely combines a rigid benzamide moiety with a reactive terminal alkyne group, making it a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and diverse applications, with a particular focus on its utility for researchers and professionals in drug development.
The core value of this compound lies in the strategic placement of the propargyl group (a prop-2-yn-1-yl substituent). This terminal alkyne is a key functional group for "click chemistry," particularly the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the straightforward covalent conjugation of the benzamide scaffold to a wide array of molecules, including biomolecules, polymers, and fluorescent tags. Furthermore, the amide linkage and the aromatic ring provide a structural framework that is prevalent in many biologically active compounds.
This document will delve into the fundamental properties of this compound, provide a detailed protocol for its synthesis, discuss its analytical characterization, and explore its established and emerging applications, thereby serving as a critical resource for its effective utilization in research and development.
Table 1: Chemical Identity and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Propargylbenzamide, N-(2-Propyn-1-yl)benzamide, 3-Benzamidopropyne | [1][3] |
| CAS Number | 1464-98-8 | [2][4][5][6] |
| Molecular Formula | C₁₀H₉NO | [2][4][5] |
| Molecular Weight | 159.18 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 109-113 °C | [1][2][4] |
| Boiling Point | 342.1±25.0 °C (Predicted) | [2][4] |
| Density | 1.086±0.06 g/cm³ (Predicted) | [2][4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Schotten-Baumann reaction.[7] This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base. In this specific case, propargylamine is acylated by benzoyl chloride.
The causality behind this experimental choice is rooted in the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the primary amine of propargylamine. The inclusion of a sacrificial base, such as potassium carbonate or an aqueous solution of sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[7] This prevents the protonation of the unreacted propargylamine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Propargylamine (Prop-2-yn-1-amine)
-
Benzoyl chloride
-
Potassium carbonate (or 10% Sodium Hydroxide solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Base Addition: Add potassium carbonate (2.0 equivalents) to the solution. If using an aqueous base, a biphasic system with a suitable solvent and a phase-transfer catalyst may be employed.
-
Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirring mixture, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. If a solid base was used, filter the mixture. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted benzoyl chloride and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.[7]
Synthesis Workflow Diagram
Caption: Schotten-Baumann synthesis of this compound.
Spectroscopic Characterization
The structural integrity of synthesized this compound must be confirmed through spectroscopic methods. Each technique provides unique information that, when combined, offers a complete and self-validating picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments. The terminal alkyne proton (≡C-H) typically appears as a triplet around 2.2-2.3 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen will show a signal, often a doublet of doublets, around 4.2 ppm. The amide proton (N-H) signal is a broad singlet or triplet, typically found between 6.5 and 8.5 ppm, and its position can be solvent-dependent. The aromatic protons of the benzoyl group will appear in the downfield region, usually between 7.4 and 7.9 ppm.
-
¹³C NMR: The carbon NMR spectrum provides evidence for the carbon backbone.[8][9] Key signals include the two sp-hybridized alkyne carbons (typically around 70-80 ppm), the methylene carbon (-CH₂-) signal (around 30-40 ppm), the amide carbonyl carbon (C=O) signal (around 165-170 ppm), and the aromatic carbon signals (between 125-140 ppm).[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₉NO), the expected exact mass is 159.0684 g/mol .[8] The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponds to the amide N-H bond.
-
C≡C-H Stretch: A sharp, characteristic peak for the terminal alkyne C-H bond appears around 3250-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is observed in the region of 1630-1680 cm⁻¹.
-
C≡C Stretch: A weaker absorption for the alkyne triple bond is expected around 2100-2140 cm⁻¹.
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical and biological research.
Intermediate in Organic Synthesis
N-propargylbenzamide serves as a versatile precursor for the synthesis of more complex molecules. The alkyne group can be readily transformed into other functional groups. For instance, it is used in palladium-catalyzed hydroarylation reactions to produce N-allylbenzamide derivatives, which are important intermediates for N-heterocycles like oxazolines.[10] Furthermore, it is a common substrate in gold-catalyzed cycloisomerization reactions, a powerful method for constructing heterocyclic scaffolds.[11]
Click Chemistry and Bioconjugation
The terminal alkyne moiety is the molecule's most significant feature for drug development professionals. It allows this compound to be used as a "clickable" handle in CuAAC reactions. This enables the efficient and specific linking of the benzamide scaffold to molecules bearing an azide group, such as modified proteins, nucleic acids, or carrier molecules for targeted drug delivery.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Development of Bioactive Compounds
The benzamide scaffold is a well-known pharmacophore present in numerous approved drugs. By using this compound as a starting point, medicinal chemists can synthesize novel derivatives with potential therapeutic applications.
-
Enzyme Inhibition: The compound itself has been investigated for its biological properties. It has been shown to be an inhibitor of the enzyme tyrosine hydroxylase, suggesting potential applications in conditions characterized by dopamine dysregulation, such as Parkinson's disease.[5]
-
MicroRNA Inhibition: Derivatives of this compound have been designed and synthesized as inhibitors of microRNA-21 (miR-21), an oncogenic miRNA implicated in cancer.[12] Certain 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide compounds were found to inhibit miR-21 expression, leading to increased apoptosis and reduced proliferation in cancer cell lines.[12] This highlights the utility of this scaffold in developing novel anti-cancer therapeutics.
Conclusion
This compound is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a stable benzamide core and a highly versatile terminal alkyne, ensures its continued relevance. For researchers in drug discovery, the ability to employ this molecule in click chemistry for bioconjugation or as a foundational scaffold for novel inhibitors provides a powerful tool for advancing therapeutic development. The self-validating nature of its synthesis and characterization protocols further establishes it as a reliable and reproducible component in the modern chemist's toolbox.
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An In-depth Technical Guide to N-propargylbenzamide: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
N-propargylbenzamide is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science. Featuring a rigid benzamide core and a reactive terminal alkyne, it serves as a crucial building block for the synthesis of complex heterocyclic structures and functionalized bioactive compounds. This technical guide provides an in-depth exploration of N-propargylbenzamide, covering its fundamental molecular properties, a detailed synthesis protocol, comprehensive spectroscopic characterization, and its pivotal role as a synthetic intermediate in drug discovery, particularly in the formation of oxazoline scaffolds. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound.
Core Molecular Properties
N-propargylbenzamide, also known as N-(prop-2-yn-1-yl)benzamide, is a solid at room temperature with a well-defined chemical structure that dictates its reactivity and utility. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities, while the terminal alkyne group is a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions and C-C bond formations.
Table 1: Physicochemical Properties of N-propargylbenzamide
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.19 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Propargylbenzamide, 3-Benzamidopropyne | [2][3] |
| CAS Number | 1464-98-8 | [1][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 110-112 °C | [4] |
| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [1][4] |
Synthesis and Purification Protocol
The synthesis of N-propargylbenzamide is most commonly and efficiently achieved via the Schotten-Baumann reaction, which involves the acylation of propargylamine with benzoyl chloride under basic conditions. This method is reliable, scalable, and utilizes readily available starting materials.
2.1 Causality of Experimental Choices
-
Base (Triethylamine or Pyridine): An organic base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the propargylamine reactant, ensuring it remains a nucleophile to attack the benzoyl chloride.
-
Solvent (Dichloromethane or Tetrahydrofuran): A dry, aprotic solvent is crucial to prevent the hydrolysis of the highly reactive benzoyl chloride.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the acylation, minimizing side reactions and ensuring high selectivity.
-
Aqueous Work-up: Washing with dilute acid removes excess amine base, while washing with dilute base removes any unreacted benzoyl chloride (as benzoate) and benzoic acid impurity.
2.2 Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propargylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: Dissolve benzoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure N-propargylbenzamide.
2.3 Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-propargylbenzamide.
Spectroscopic Characterization
Accurate structural elucidation is paramount. The following data represent the expected spectroscopic signatures for N-propargylbenzamide based on established principles of NMR and IR spectroscopy.[5][6]
Table 2: Predicted Spectroscopic Data for N-propargylbenzamide
| Technique | Signature | Expected Chemical Shift / Wavenumber | Assignment |
| ¹H NMR | Multiplet | δ 7.80-7.90 ppm | ortho-Protons of benzoyl group (2H) |
| Multiplet | δ 7.40-7.60 ppm | meta- and para-Protons of benzoyl group (3H) | |
| Broad Singlet | δ ~6.5-7.0 ppm | Amide N-H proton | |
| Doublet of Doublets | δ ~4.30 ppm | Propargyl CH₂ protons (2H) | |
| Triplet | δ ~2.25 ppm | Terminal alkyne ≡C-H proton (1H) | |
| ¹³C NMR | Carbonyl | δ ~167 ppm | Amide C =O |
| Aromatic | δ ~127-134 ppm | Aromatic C atoms (6C) | |
| Alkyne | δ ~80 ppm | C ≡CH | |
| Alkyne | δ ~72 ppm | C≡C H | |
| Methylene | δ ~30 ppm | Propargyl C H₂ | |
| IR | N-H Stretch | 3300-3400 cm⁻¹ (sharp) | Amide N-H |
| ≡C-H Stretch | ~3250-3300 cm⁻¹ (sharp) | Terminal Alkyne C-H | |
| C=O Stretch | ~1640-1660 cm⁻¹ (strong) | Amide I band (C=O) | |
| C≡C Stretch | ~2100-2140 cm⁻¹ (weak) | Alkyne C≡C |
Note: Predicted chemical shifts (in CDCl₃) are based on analogous structures and standard chemical shift tables.[7] Actual values may vary slightly.
Chemical Reactivity and Synthetic Applications
The synthetic utility of N-propargylbenzamide stems from the orthogonal reactivity of its amide and alkyne functional groups.
-
Alkyne Moiety: The terminal alkyne is the primary site of reactivity. It readily participates in:
-
Palladium-Catalyzed Reactions: Such as the Sonogashira coupling for C-C bond formation.
-
Cycloaddition Reactions: Most notably, the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to form triazoles.
-
Intramolecular Cyclization: The alkyne can be attacked by the amide oxygen under electrophilic activation to form heterocyclic systems.[8][9][10]
-
-
Amide Moiety: The amide group is generally stable but serves a critical role as an internal nucleophile. The oxygen atom can participate in intramolecular cyclization reactions onto the activated alkyne, a key step in forming five-membered heterocycles like oxazolines.[11][12]
4.1 Application as a Precursor to Oxazolines
A significant application of N-propargylbenzamide is its use as a starting material for the synthesis of oxazoline derivatives.[12] Oxazolines are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and serving as important chiral ligands in catalysis.[11][13] The synthesis typically involves a two-step sequence where N-propargylbenzamide is first converted to an N-allylbenzamide derivative via hydroarylation, which then undergoes an acid-induced cyclization to furnish the oxazoline ring.[11][12]
Caption: N-propargylbenzamide as a key intermediate for oxazolines.
Conclusion
N-propargylbenzamide is a fundamentally important and highly versatile building block for synthetic and medicinal chemists. Its straightforward synthesis, combined with the dual reactivity of the stable amide and the functionalizable terminal alkyne, provides a reliable platform for constructing complex molecular architectures. Its demonstrated utility as a precursor to valuable heterocyclic systems like oxazolines underscores its importance in modern drug discovery programs. This guide provides the core technical knowledge required for researchers to confidently incorporate N-propargylbenzamide into their synthetic strategies.
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An In-depth Technical Guide to the Solubility of N-(Prop-2-yn-1-yl)benzamide in Organic Solvents
Introduction
N-(Prop-2-yn-1-yl)benzamide is a molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a benzamide group and a terminal alkyne, makes it a valuable building block in various synthetic applications, including click chemistry, and as an intermediate for pharmaceuticals and bioactive compounds.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to design robust experimental protocols and ensure reproducible results.
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. It is designed to empower researchers with the theoretical knowledge and practical methodologies to confidently assess the solubility of this and similar compounds.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molar Mass | 159.18 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 110-112 °C | [1] |
| Predicted Density | 1.086 ± 0.06 g/cm³ | [1][2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[4] For this compound, its solubility is influenced by the presence of both polar and non-polar functional groups.
The key structural features influencing its solubility are:
-
Benzamide group: This group contains a polar amide linkage (-CONH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).[5][6] This imparts a degree of polarity to the molecule.
-
Phenyl ring: This aromatic ring is non-polar and will favor interactions with non-polar solvents through van der Waals forces.
-
Propargyl group (prop-2-yn-1-yl): The terminal alkyne is a relatively non-polar functional group, contributing to the overall non-polar character of the molecule.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[7] HSP theory decomposes the total Hildebrand solubility parameter into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Qualitative Prediction of Solubility
Based on its molecular structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): These solvents can accept hydrogen bonds and have significant polarity. Due to the presence of the polar amide group, this compound is expected to exhibit good solubility in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The amide group will interact favorably with these solvents, suggesting moderate to good solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene, Diethyl ether): The presence of the non-polar phenyl and propargyl groups suggests some solubility in these solvents. However, the polar amide group may limit high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are good solvents for a wide range of organic compounds. It is anticipated that this compound will be reasonably soluble in these solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility (shake-flask) method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[8]
Workflow for Experimental Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for quantifying the concentration of dissolved this compound.[9]
Workflow for HPLC Method Development
Caption: Workflow for developing and utilizing an HPLC method for quantification.
Suggested HPLC Method Parameters
-
Column: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will need to be optimized.
-
Detector: A UV detector set at a wavelength where the compound has maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Protocol for Quantification
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
-
Sample Analysis:
-
Inject the diluted sample filtrate into the HPLC system and record the peak area.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Example: Acetonitrile | 25 | ||
| Example: Methanol | 25 | ||
| Example: Dichloromethane | 25 | ||
| Example: Toluene | 25 | ||
| Example: Hexane | 25 |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated laboratory.
-
This compound: As a powdered organic compound, inhalation of dust should be avoided.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Organic Solvents: Many organic solvents are flammable and/or toxic.[13] Consult the Safety Data Sheet (SDS) for each solvent before use. Handle flammable solvents away from ignition sources.[12] Use a fume hood when working with volatile solvents.[11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with detailed experimental and analytical protocols, researchers can generate the critical data needed for the effective use of this compound in their work. The methodologies outlined herein are not only applicable to this compound but can also be adapted for the solubility assessment of other novel organic compounds.
References
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This compound(WXC08335) - ChemBK. Available at: [Link]
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. Available at: [Link]
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This compound - My Skin Recipes. Available at: [Link]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent? - ACS Green Chemistry Institute. Available at: [Link]
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Predicting the Solubility of Organic Compounds - YouTube. Available at: [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. Available at: [Link]
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4a: Identifying functional groups, predicting solubility, and counting carbon - YouTube. Available at: [Link]
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Solubility of Organic Compounds - University of Toronto. Available at: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]
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Hansen solubility parameters of different solvents and physico-chemical... - ResearchGate. Available at: [Link]
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Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed. Available at: [Link]
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Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of Washington. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - Cengage. Available at: [Link]
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Safety in Organic Chemistry Laboratory - TigerWeb, University of Memphis. Available at: [Link]
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15.14: Physical Properties of Amides - Chemistry LibreTexts. Available at: [Link]
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Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics - National Academic Digital Library of Ethiopia. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of California, Berkeley. Available at: [Link]
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Amides: Structure, Properties, and Reactions | Solubility of Things. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis - Technology Networks. Available at: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]
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Maximizing Your HPLC Method Development - YouTube. Available at: [Link]
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Solubility of Amides - Chemistry Stack Exchange. Available at: [Link]
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Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes - PMC - NIH. Available at: [Link]
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A Spectroscopic Guide to N-(Prop-2-yn-1-yl)benzamide: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Prop-2-yn-1-yl)benzamide, a molecule incorporating a benzamide core and a terminal alkyne functionality, serves as a versatile building block in medicinal chemistry and materials science. Its structural features, particularly the reactive propargyl group, make it a valuable precursor for the synthesis of more complex molecular architectures through reactions such as "click chemistry." A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream products. This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the relationship between its molecular structure and its spectral signatures.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic numbering used for spectral assignments, is depicted below. The key functional groups that give rise to characteristic spectroscopic signals are the benzamide moiety (the aromatic ring, the carbonyl group, and the N-H bond) and the propargyl group (the methylene and terminal alkyne protons and carbons).
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, amide, methylene, and alkynyl protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | Multiplet | 2H | Aromatic (H2', H6') |
| ~7.4-7.6 | Multiplet | 3H | Aromatic (H3', H4', H5') |
| ~6.5-7.0 | Broad Singlet | 1H | N-H |
| ~4.3 | Doublet | 2H | -CH₂- |
| ~2.3 | Triplet | 1H | ≡C-H |
Interpretation and Causality:
-
Aromatic Protons (δ 7.4-7.9): The signals for the five protons on the benzene ring appear in the downfield region, which is characteristic of aromatic protons. The deshielding is due to the ring current effect of the aromatic system. The protons ortho to the carbonyl group (H2' and H6') are typically the most deshielded due to the electron-withdrawing nature of the carbonyl group.
-
Amide Proton (δ 6.5-7.0): The amide proton (N-H) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.
-
Methylene Protons (δ ~4.3): The two protons of the methylene group (-CH₂-) adjacent to the nitrogen appear as a doublet. The splitting is due to coupling with the terminal alkynyl proton through the triple bond, a phenomenon known as long-range coupling.
-
Alkynyl Proton (δ ~2.3): The terminal alkynyl proton (≡C-H) appears as a triplet due to coupling with the adjacent methylene protons. This signal is characteristic of a terminal alkyne.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~134 | C1' |
| ~131 | C4' |
| ~128 | C3', C5' |
| ~127 | C2', C6' |
| ~80 | -C≡ |
| ~72 | ≡C-H |
| ~30 | -CH₂- |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~167): The carbonyl carbon of the amide group is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 127-134): The six carbons of the benzene ring resonate in the aromatic region. The quaternary carbon attached to the carbonyl group (C1') is typically the most deshielded among the aromatic carbons.
-
Alkynyl Carbons (δ ~72, ~80): The two sp-hybridized carbons of the alkyne group appear in a characteristic region. The terminal carbon (≡C-H) is typically found at a slightly lower chemical shift than the internal carbon (-C≡).
-
Methylene Carbon (δ ~30): The sp³-hybridized methylene carbon adjacent to the nitrogen appears at a typical chemical shift for such a group.
Experimental Protocol: NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). The spectra would be acquired on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance the signal of the carbon atoms.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H Stretch |
| ~3250 | Strong, Broad | N-H Stretch |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2120 | Weak | C≡C Stretch |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend (Amide II) |
| ~1450, ~1490 | Medium | Aromatic C=C Stretch |
Interpretation and Causality:
-
≡C-H Stretch (~3300 cm⁻¹): The sharp, strong absorption around 3300 cm⁻¹ is a definitive indicator of the C-H stretching vibration of a terminal alkyne.
-
N-H Stretch (~3250 cm⁻¹): The broad, strong absorption in this region is characteristic of the N-H stretching vibration in a secondary amide. The broadening is due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch (~3060 cm⁻¹): The medium intensity absorption just above 3000 cm⁻¹ is typical for the C-H stretching vibrations of the aromatic ring.
-
C≡C Stretch (~2120 cm⁻¹): The weak absorption around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretching vibration. This band is often weak in terminal alkynes.
-
Amide I Band (C=O Stretch, ~1640 cm⁻¹): This very strong absorption is one of the most characteristic bands in the IR spectrum of an amide and is primarily due to the C=O stretching vibration.
-
Amide II Band (N-H Bend, ~1540 cm⁻¹): This strong band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.
-
Aromatic C=C Stretch (~1450, ~1490 cm⁻¹): These medium intensity absorptions are due to the carbon-carbon stretching vibrations within the benzene ring.
Experimental Protocol: IR Spectroscopy
The IR spectrum of this compound, a solid at room temperature, can be obtained using the KBr pellet method. A small amount of the finely ground solid sample is intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is expected to be obtained using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Possible Fragment Ion |
| 159 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 39 | [C₃H₃]⁺ (Propargyl cation) |
Interpretation and Causality:
-
Molecular Ion (m/z 159): The peak corresponding to the molecular weight of the compound (C₁₀H₉NO = 159.19 g/mol ) is the molecular ion peak [M]⁺. Its presence confirms the molecular formula.
-
Benzoyl Cation (m/z 105): A very common and often abundant fragment in the mass spectra of benzamides is the benzoyl cation, [C₆H₅CO]⁺, formed by the cleavage of the C-N bond.
-
Phenyl Cation (m/z 77): The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation, [C₆H₅]⁺.
-
Propargyl Cation (m/z 39): Cleavage of the N-CH₂ bond can lead to the formation of the propargyl cation, [C₃H₃]⁺.
Experimental Protocol: GC-MS
A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
Caption: General workflow for GC-MS analysis.
Synthesis
This compound can be synthesized via a straightforward amidation reaction between benzoyl chloride and propargylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out in an aprotic solvent like dichloromethane or tetrahydrofuran.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, while the IR spectrum definitively identifies the key functional groups, namely the secondary amide and the terminal alkyne. Mass spectrometry corroborates the molecular weight and provides insights into the fragmentation pathways of the molecule. This collective spectral data serves as a crucial reference for researchers working with this compound, ensuring its correct identification and facilitating the characterization of its diverse chemical transformations.
References
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SpectraBase. N-(prop-2-ynyl)benzamide. [Link] (accessed Jan 9, 2026).
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A Technical Guide to N-(Prop-2-yn-1-yl)benzamide: Commercial Availability, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Versatile Chemical Scaffold
N-(Prop-2-yn-1-yl)benzamide (CAS No. 1464-98-8) is a bifunctional organic molecule that has garnered significant interest within the scientific community. Its structure is deceptively simple, featuring a robust benzamide core coupled with a terminal alkyne group. This unique combination makes it an exceptionally valuable building block in medicinal chemistry, materials science, and chemical biology. The amide group provides a stable, planar linkage with hydrogen bonding capabilities, common in many pharmacologically active agents. The propargyl group's terminal alkyne is the key to its versatility, serving as a highly reactive handle for one of the most efficient and widely used conjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]
This guide provides an in-depth overview of this compound, covering its commercial availability, a reliable laboratory-scale synthesis protocol, its key chemical properties, and its application as a foundational scaffold in the development of novel therapeutics.
Compound Identification and Physicochemical Properties
Correctly identifying the target compound is the foundational step for any research endeavor. The key identifiers and experimentally determined or predicted properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1464-98-8[1][3][4] |
| Synonyms | N-(2-Propyn-1-yl)benzamide, N-Propargylbenzamide, 3-Benzamidopropyne[2][5][6] |
| Molecular Formula | C₁₀H₉NO[3][4] |
| Molecular Weight | 159.18 g/mol [1] |
| Melting Point | 110-112 °C[1] |
| Density (Predicted) | 1.086 ± 0.06 g/cm³[1][3] |
| Boiling Point (Predicted) | 342.1 ± 25.0 °C[1] |
Commercial Availability
This compound is readily available from a variety of commercial suppliers, making it an accessible starting material for most research laboratories. Purity levels are typically high, suitable for direct use in synthesis and biological screening.
| Supplier | Example Product Code | Typical Purity |
| TCI Chemicals | P2086 | >98.0% (GC)[2][5] |
| Biosynth | BAA46498 | Not specified |
| JHECHEM CO LTD | Not specified | Not specified[4] |
| My Skin Recipes | #218984 | 95%[1] |
| CymitQuimica | 3B-P3113 | >98.0% (GC)[5] |
Note: Availability and product codes are subject to change. Researchers should consult the respective supplier's website for the most current information.
Laboratory-Scale Synthesis: A Validated Protocol
While commercially available, in-house synthesis may be required for custom isotopic labeling or when exploring derivative compounds. The Schotten-Baumann reaction provides a robust and reliable method for synthesizing this compound from propargylamine and benzoyl chloride.[7]
Expert Rationale
The Schotten-Baumann method is a classic and highly effective technique for forming amide bonds. The reaction is performed in a two-phase system or in the presence of a base. The critical role of the base (in this case, potassium carbonate) is to act as a sacrificial agent, neutralizing the hydrochloric acid (HCl) generated as a byproduct of the condensation reaction. Without the base, the HCl would protonate the starting propargylamine, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. Tetrahydrofuran (THF) is chosen as the solvent to solubilize the organic starting materials.
Experimental Workflow Diagram
Sources
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- 2. This compound | 1464-98-8 | TCI EUROPE N.V. [tcichemicals.com]
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- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Safety and Handling of N-(Prop-2-yn-1-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Prop-2-yn-1-yl)benzamide, a versatile bifunctional molecule, is gaining significant traction in medicinal chemistry and materials science. Its unique structure, incorporating both a benzamide group and a terminal alkyne, makes it a valuable building block in various synthetic applications, particularly in the realm of "click chemistry."[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound. By synthesizing technical data with practical insights, this document aims to equip researchers with the knowledge necessary to handle this compound responsibly and effectively in a laboratory setting.
Introduction: The Chemical and Biological Significance of this compound
This compound, also known as N-propargylbenzamide, belongs to the benzamide class of compounds.[2][3][4] Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The propargyl group, with its terminal alkyne, imparts a reactive handle that allows for its participation in powerful and efficient chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1]
This dual functionality makes this compound a molecule of interest for:
-
Drug Discovery and Development: Its ability to participate in click chemistry makes it a valuable tool for synthesizing and modifying potential therapeutic agents.[1] It has been investigated as an intermediate for bioactive compounds and enzyme inhibitors.[1] Specifically, derivatives have been explored as novel microRNA-21 inhibitors for cancer therapy.[5]
-
Materials Science: The alkyne group allows for the incorporation of this molecule into polymers and other functional materials.[1]
-
Organic Synthesis: It serves as a versatile intermediate in the preparation of various heterocyclic compounds.[1]
Given its increasing use, a thorough understanding of its safe handling and chemical properties is paramount for researchers.
Physicochemical and Hazard Profile
A comprehensive understanding of the physicochemical properties of a compound is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 1464-98-8 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 109.0 to 113.0 °C | [2] |
| Boiling Point | 342.1±25.0 °C (Predicted) | [1] |
| Density | 1.086±0.06 g/cm³ (Predicted) | [1] |
Hazard Identification:
According to available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
Core Directive for Safe Handling and Storage
The following protocols are designed to minimize risk and ensure the integrity of the compound during handling and storage.
Personal Protective Equipment (PPE)
The causality behind PPE selection is rooted in preventing all routes of exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone operations.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Nitrile or neoprene gloves are generally recommended. A lab coat is mandatory.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Handling Procedures
-
Avoid Dust Formation: As a solid, care should be taken to avoid generating dust during weighing and transfer.
-
Grounding: For bulk transfers, prevent static discharge by grounding equipment.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Storage
-
Temperature: Store at room temperature in a cool, dry place.[1] Some suppliers recommend storage at <15°C in a dark place.
-
Atmosphere: Store under an inert gas as the compound may be air-sensitive.
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.
Experimental Protocols: Synthesis and Application
The following sections detail common experimental procedures involving this compound.
Synthesis of this compound via Schotten-Baumann Reaction
This method is a reliable and widely used procedure for the synthesis of amides.[8]
Principle: The Schotten-Baumann reaction involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve propargylamine in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add an aqueous solution of a base, such as potassium carbonate, to the reaction mixture.[8]
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of benzoyl chloride in THF to the stirred mixture via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an extractive workup. Typically, this involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diagram of Synthesis Workflow:
Caption: Schematic of the CuAAC "click" reaction.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.
-
Skin Contact: If on skin, wash with plenty of soap and water. [2]If skin irritation occurs, get medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth. Call a poison center or doctor if you feel unwell. [7]* Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.
Conclusion
This compound is a valuable and versatile compound for chemical synthesis and drug discovery. Its utility, however, is paired with potential hazards that necessitate careful and informed handling. By adhering to the safety protocols, understanding its chemical properties, and following the experimental guidelines outlined in this guide, researchers can safely and effectively harness the potential of this important molecule.
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My Skin Recipes. This compound. [Link]
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ResearchGate. Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]
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PubMed. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. [Link]
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ResearchGate. Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. [Link]
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Loba Chemie. Benzamide for Synthesis MSDS. [Link]
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An In-Depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Prop-2-yn-1-yl)benzamide, a seemingly simple molecule, stands as a testament to the enduring utility of fundamental chemical structures in the advancement of science. This technical guide provides a comprehensive overview of this compound, from its likely historical origins rooted in classic organic reactions to its contemporary applications at the forefront of medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical and physical properties, and detail its role as a versatile building block in the development of novel therapeutics and functional materials. This document serves as a resource for researchers seeking to understand and leverage the unique characteristics of this propargyl amide.
Introduction: The Significance of a Versatile Scaffold
This compound, also known by its synonyms N-propargylbenzamide and 3-benzamidopropyne, is a member of the benzamide family of compounds. The benzamide moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a propargyl group (a prop-2-yn-1-yl substituent) imparts a unique set of reactive properties, most notably the terminal alkyne functionality. This alkyne group is a gateway to a vast array of chemical transformations, including the highly efficient and widely utilized "click chemistry" reactions. As a result, this compound has emerged as a valuable intermediate in the synthesis of complex molecules with diverse biological activities and material properties.
A Journey Through Time: The Discovery and History
While a definitive first synthesis of this compound is not readily apparent in a singular seminal publication, its conceptual origins can be traced back to the foundational principles of organic chemistry. The most probable and historically significant method for its preparation is the Schotten-Baumann reaction .
First described by German chemists Carl Schotten and Eugen Baumann in 1883, this robust and enduring reaction provides a straightforward method for the synthesis of amides from amines and acid chlorides.[1][2][3] Given the commercial availability of propargylamine and benzoyl chloride in the 20th century, it is highly probable that this compound was first synthesized using this classic transformation in a research or industrial setting focused on creating libraries of novel organic compounds.
The true significance of this compound, however, began to be realized with the advent of modern synthetic methodologies, particularly the popularization of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific formation of triazole linkages, a key structural motif in many biologically active molecules. The terminal alkyne of this compound makes it an ideal participant in such reactions, cementing its role as a versatile building block in drug discovery and materials science.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1464-98-8 | [4][5] |
| Molecular Formula | C₁₀H₉NO | [4] |
| Molar Mass | 159.18 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 110-112 °C | [4] |
| Synonyms | N-(2-Propyn-1-yl)benzamide, N-Propargylbenzamide, 3-Benzamidopropyne | [5] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most reliably achieved through the Schotten-Baumann reaction. This method offers high yields and straightforward purification.
Reaction Principle
The reaction involves the nucleophilic acyl substitution of benzoyl chloride with propargylamine. A base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Propargylamine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve propargylamine (1.0 equivalent) in dichloromethane.
-
Add the Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the Mixture: Cool the biphasic mixture to 0 °C in an ice bath.
-
Add the Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
-
Causality in Experimental Choices
-
Biphasic System: The use of a two-phase system (DCM and water) is a hallmark of the Schotten-Baumann reaction. The organic solvent solubilizes the reactants and the product, while the aqueous phase contains the base to neutralize the HCl byproduct, preventing the protonation of the amine starting material.
-
Excess Base: Using an excess of sodium hydroxide ensures that all the generated HCl is neutralized, which is crucial for driving the equilibrium towards the product.
-
Slow Addition of Benzoyl Chloride: Benzoyl chloride is highly reactive and its reaction with water is a competing side reaction. Slow, dropwise addition at a low temperature minimizes this hydrolysis and controls the exothermicity of the reaction.
Modern Applications in Research and Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and functional molecules.
Click Chemistry and Bioconjugation
The terminal alkyne of this compound is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the straightforward and efficient conjugation of the benzamide scaffold to a wide variety of molecules, including biomolecules, fluorescent dyes, and polymers.
Diagram: CuAAC Reaction with this compound
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound.
Medicinal Chemistry: A Scaffold for Drug Discovery
The benzamide core and the reactive propargyl group make this compound an attractive starting point for the synthesis of novel therapeutic agents.
-
Inhibitors of MicroRNA-21: Derivatives of this compound have been investigated as inhibitors of microRNA-21, an oncogenic miRNA implicated in various cancers. These compounds have shown the potential to enhance apoptosis and retard proliferation in cancer cell lines.
-
Synthesis of N-Allylbenzamides and Oxazolines: this compound serves as a precursor for the synthesis of N-allylbenzamides through palladium-catalyzed hydroarylation. These N-allylbenzamides can then be cyclized to form oxazoline derivatives, which are important scaffolds in medicinal chemistry and catalysis.
-
Selective Antagonists of the Zinc-Activated Channel (ZAC): The benzamide scaffold is present in molecules that have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.
Materials Science
The ability to participate in click chemistry makes this compound a useful monomer or functionalizing agent in the development of advanced polymers and materials. The rigid benzamide unit can impart desirable thermal and mechanical properties to the resulting materials.
Conclusion: An Enduring Legacy and a Bright Future
This compound exemplifies how a simple organic molecule, born from a classic named reaction, can remain highly relevant in the landscape of modern scientific research. Its unique combination of a stable benzamide core and a reactive terminal alkyne ensures its continued use as a versatile building block in the quest for new medicines, materials, and a deeper understanding of chemical and biological processes. As synthetic methodologies continue to evolve, the applications of this unassuming yet powerful compound are poised to expand even further.
References
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Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
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Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
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Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
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N-(Prop-2-YN-1-YL)benzamide derivatives and analogues
An In-Depth Technical Guide to N-(Prop-2-yn-1-yl)benzamide Derivatives and Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of biological targets, earning the designation of "privileged structures." The benzamide scaffold is a quintessential example, forming the backbone of numerous therapeutic agents.[1][2] When this versatile core is functionalized with a prop-2-yn-1-yl (propargyl) group, it gives rise to the this compound class of molecules. This guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, highlighting the unique chemical reactivity and biological significance imparted by the terminal alkyne moiety. The propargyl group is not merely a structural component; it is a reactive handle that enhances metabolic stability, optimizes pharmacokinetics, and serves as a linchpin for creating complex molecular architectures through reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5][6]
Part 1: Synthesis and Chemical Reactivity
The construction of the this compound core and its derivatives is primarily achieved through straightforward amidation reactions. The most common and reliable method is a variation of the Schotten-Baumann reaction, which provides a high yield and is tolerant of a wide range of functional groups on the benzoyl moiety.
Core Synthesis: The Schotten-Baumann Approach
The fundamental synthesis involves the reaction of a substituted benzoyl chloride with propargylamine. A sacrificial base, such as potassium carbonate or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7] This method's robustness allows for the creation of a diverse library of analogues by simply varying the starting benzoyl chloride.
Experimental Protocol 1: General Synthesis of this compound Derivatives
Objective: To synthesize a representative this compound derivative using the Schotten-Baumann method.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Propargylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve the substituted benzoyl chloride in anhydrous THF.
-
In a separate flask, prepare a solution of potassium carbonate in water.
-
Add the aqueous potassium carbonate solution to the flask containing the benzoyl chloride.
-
Slowly add propargylamine to the biphasic mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.[7]
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[7]
Reactivity and Further Functionalization
The terminal alkyne of the propargyl group is a highly versatile functional group. Its linear geometry and high electron density make it a key participant in a variety of chemical transformations.[6]
-
Click Chemistry (CuAAC): The propargyl group is the quintessential handle for CuAAC reactions, allowing for the efficient and specific ligation of azide-containing molecules to form stable 1,2,3-triazole rings. This is invaluable for creating complex drug conjugates, fluorescent probes, and for fragment-based drug discovery.[4][5][6]
-
Cycloisomerization: In the presence of gold or other transition metal catalysts, N-(prop-2-yn-1-yl)benzamides can undergo cycloisomerization to form various heterocyclic structures, further expanding the chemical space accessible from this scaffold.[8]
Caption: Synthesis and key functionalization pathways for this compound.
Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)
The this compound scaffold has proven to be a fertile ground for discovering potent inhibitors of various disease-relevant targets. The SAR is highly dependent on the substitution pattern of the benzamide ring.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression. Their overexpression is implicated in numerous cancers, making them a key therapeutic target.[9][10] Benzamide derivatives, particularly those with an amino group at the ortho-position of the benzamide ring, are a well-established class of Class I-selective HDAC inhibitors.[11][12][13]
The general pharmacophore for these inhibitors consists of:
-
Zinc-Binding Group (ZBG): An ortho-amino group on the benzamide ring chelates the catalytic Zn²⁺ ion in the HDAC active site.[11][13]
-
Linker: The benzamide moiety itself acts as a linker.
-
Cap Group: A terminal aromatic or heterocyclic group that interacts with residues at the rim of the active site.
This compound derivatives fit this model, where modifications to a secondary ring system attached to the core benzamide act as the "Cap Group."
Key SAR Insights for HDAC Inhibition:
-
The 2-Amino Group is Critical: Derivatives lacking the 2-aminobenzamide moiety are completely devoid of HDAC inhibitory activity, confirming its role as the essential ZBG.[11]
-
Linker Length Matters: Shorter molecular lengths between the ZBG and the cap group generally lead to more potent HDAC inhibition.[11]
-
Cap Group Substitutions: The nature of the cap group profoundly influences potency and isoform selectivity.[1][14] Aromatic and heterocyclic systems are common, and their substitutions dictate interactions with the surface of the enzyme's active site.[14][15]
| Compound Derivative | Key Structural Feature | HDAC1 IC₅₀ (nM) | Antiproliferative Activity | Reference |
| Entinostat (MS-275) | 2-aminobenzamide, pyridine cap | ~80-150 | Potent | [12][15] |
| Analogues with 2-amino group | Shorter linker length | Potent | Selective against cancer cells | [11] |
| Analogues without 2-amino group | Lacks the critical ZBG | Inactive | Reduced or no activity | [11] |
Table 1: Structure-Activity Relationship summary for benzamide-based HDAC inhibitors.
MicroRNA-21 (miR-21) Inhibition
MicroRNA-21 is an oncogenic miRNA that is overexpressed in many cancers. It promotes tumor growth by downregulating tumor-suppressor genes like Programmed Cell Death 4 (PDCD4). Small molecules that inhibit miR-21 expression are sought after as novel cancer therapeutics.
Researchers have designed and synthesized 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as potent and selective miR-21 inhibitors.[16]
Key SAR Insights for miR-21 Inhibition:
-
Scaffold Hopping Success: The design was based on "scaffold hopping" from known miR-21 inhibitors, successfully identifying the 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide core.[16]
-
Potency and Selectivity: The lead compound, 1j , was found to inhibit miR-21 expression in a time- and concentration-dependent manner without significantly affecting other miRNAs.[16]
-
Mechanism of Action: Inhibition of miR-21 by these compounds leads to the upregulation of its target protein PDCD4, which in turn enhances cancer cell apoptosis and reduces proliferation.[16]
Part 3: Therapeutic Applications & Mechanisms of Action
The diverse biological activities of this compound derivatives translate into significant potential in several therapeutic areas, most notably oncology.
Anticancer Activity
The anticancer effects of these derivatives are primarily driven by their ability to inhibit HDACs and miR-21.
HDAC Inhibition Pathway: HDAC inhibitors block the removal of acetyl groups from histones.[17] This leads to histone hyperacetylation, which relaxes the chromatin structure.[18] The more open chromatin allows for the transcription of previously silenced tumor suppressor genes (e.g., p21), leading to cell cycle arrest, differentiation, and apoptosis.[1][10] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in cancer progression.[10][17]
Caption: Mechanism of action for HDAC inhibitor-induced apoptosis.
miR-21 Inhibition Pathway: By inhibiting the expression of oncogenic miR-21, these compounds prevent the degradation of messenger RNA (mRNA) for tumor suppressor proteins like PDCD4. The resulting increase in PDCD4 protein levels triggers apoptotic pathways and halts cell proliferation in cancer cells such as HeLa and U-87 MG.[16]
Other Potential Applications
-
Neurodegenerative Diseases: The parent compound, this compound, has been investigated for Parkinson's disease, with studies suggesting it may act as an inhibitor of tyrosine hydroxylase and possess anti-inflammatory properties. Other N-benzyl benzamide derivatives have shown promise as potent butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease.[19]
-
Antimicrobial Activity: The broader benzamide class is known to exhibit antimicrobial and antifungal properties, suggesting that certain this compound analogues could be developed as anti-infective agents.[20]
Experimental Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
Objective: To assess the ability of this compound derivatives to inhibit the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.
Part 4: Future Directions and Conclusion
The this compound scaffold represents a highly adaptable and promising platform for modern drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the propargyl group, allows for the rapid generation of diverse chemical libraries. The demonstrated success in targeting fundamental cancer pathways, such as epigenetic regulation via HDACs and post-transcriptional control via miR-21, validates this chemical class as a source of potent therapeutic candidates.
Future research should focus on:
-
Optimizing Isoform Selectivity: Developing derivatives with enhanced selectivity for specific HDAC isoforms to minimize off-target effects and improve therapeutic windows.
-
Exploring New Targets: Leveraging the scaffold's versatility to screen against other disease targets, particularly in neurodegeneration and inflammatory diseases.
-
Advanced Drug Delivery: Utilizing the propargyl "click" handle to develop targeted drug delivery systems, antibody-drug conjugates, or diagnostic probes.
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Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. [Link]
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ResearchGate. (2016). (PDF) Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]
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Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed. [Link]
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MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8: 273-280. [Link]
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Lee, F., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]
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National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]
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My Skin Recipes. (2025). This compound. [Link]
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PubMed Central. (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions.... [Link]
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Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]
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Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
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MDPI. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. [Link]
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MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]
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PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]
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ResearchGate. (2025). ChemInform Abstract: N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis.[Link]
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National Institutes of Health. (2023). Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides. [Link]
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King's College London Research Portal. (2013). Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-Aminophenyl)benzamide binding unit. [Link]
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Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]
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PubMed. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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PubMed Central. (n.d.). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. [Link]
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ResearchGate. (2025). Histone deacetylase inhibitors: Molecular mechanism of action. [Link]
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National Institutes of Health. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. [Link]
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A Theoretical and Computational Investigation of N-(Prop-2-yn-1-yl)benzamide: Structure, Reactivity, and Bioactive Potential
An In-Depth Technical Guide
Abstract
N-(Prop-2-yn-1-yl)benzamide is a versatile molecule that serves as a crucial building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a benzamide core, a reactive amide linkage, and a terminal alkyne group, makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds and complex bioactive molecules.[1] The terminal alkyne functionality, in particular, allows for its participation in powerful synthetic transformations like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and metal-catalyzed cycloisomerization reactions.[1][2] This guide provides a comprehensive theoretical framework for understanding the molecular properties, reactivity, and potential bioactivity of this compound from a computational perspective. Leveraging Density Functional Theory (DFT), we will dissect its electronic structure, predict its spectroscopic signatures, and explore the mechanisms of its key reactions. Furthermore, we will outline a theoretical protocol for investigating its potential as a therapeutic agent through molecular docking simulations, inspired by findings that related benzamide scaffolds can act as inhibitors of oncogenic microRNA-21.[3] This document is intended for researchers, scientists, and drug development professionals seeking a deeper, theory-driven understanding of this important chemical entity.
The Empirical Foundation: Synthesis and Characterization
A robust theoretical model must be grounded in empirical data. The synthesis and characterization of this compound provide the necessary experimental benchmarks for validating our computational methods.
Synthesis Protocol: The Schotten-Baumann Method
A common and effective method for synthesizing this compound is the Schotten-Baumann reaction.[4] This procedure involves the acylation of propargylamine with benzoyl chloride in the presence of a base, such as aqueous potassium carbonate, to neutralize the HCl byproduct.[4]
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The known properties of this compound are summarized below. This data is critical for the parameterization and validation of our theoretical models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][5][6] |
| Molar Mass | 159.18 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 110-112 °C | [1] |
| Density (Predicted) | 1.086 ± 0.06 g/cm³ | [1][5] |
| Boiling Point (Predicted) | 342.1 ± 25.0 °C | [1] |
| ¹³C NMR Peaks (Key) | Available in spectral databases | [7] |
| IR Absorption (Key) | ~3489 cm⁻¹ (N-H), ~2916 cm⁻¹ (C-H), ~1757 cm⁻¹ (C=O) | [4] |
The Theoretical Lens: Computational Methodology
To probe the properties of this compound, we employ Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of many-body systems.[8] DFT strikes an effective balance between computational cost and accuracy, making it ideal for molecules of this size.
Pillars of Our Theoretical Approach:
-
Methodology: DFT calculations are performed using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A Pople-style basis set, like 6-311++G(d,p), is used to provide a flexible description of the electron distribution, including diffuse functions and polarization.
-
Key Analyses:
-
Geometry Optimization: To find the lowest energy (most stable) conformation of the molecule.
-
Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: To understand reactivity through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9]
-
Molecular Electrostatic Potential (MEP): To visualize charge distribution and identify sites for electrophilic and nucleophilic attack.
-
NMR Simulation: To predict ¹H and ¹³C chemical shifts for comparison with experimental data.
-
A Quantum Mechanical Portrait: Molecular and Electronic Structure
DFT calculations provide a detailed picture of the molecule's structure and electron distribution, which are fundamental to its reactivity.
Conformational Analysis and Optimized Geometry
The this compound molecule has rotational freedom around the C-N and C-C single bonds. Geometry optimization reveals the most stable conformer, which is dictated by a balance of steric effects and potential intramolecular interactions. The planar nature of the amide bond is a key structural feature, while the phenyl ring and propargyl group will orient themselves to minimize steric hindrance.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
-
HOMO: The HOMO is typically localized over the electron-rich phenyl ring and the amide group, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the benzoyl moiety, particularly the carbonyl carbon, making it the most likely site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.
Caption: Proposed mechanism for the gold-catalyzed cycloisomerization.
Probing Bioactivity: An In Silico Protocol
Benzamide derivatives are prevalent in pharmaceuticals, acting on a wide range of biological targets. [10][11]Notably, derivatives of this compound have been designed as novel inhibitors of microRNA-21 (miR-21), an oncomiR implicated in cancer progression. [3]This provides a compelling basis for a theoretical investigation using molecular docking.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. The following protocol outlines a theoretical study to investigate the binding of this compound to a protein involved in the miR-21 pathway, such as Programmed Cell Death 4 (PDCD4), a known target of miR-21. [3] Step-by-Step Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., PDCD4) from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges using a standard force field (e.g., AMBER).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform a full geometry optimization and charge calculation using DFT (as described in Section 2).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site (active site) on the receptor based on known interacting residues or by identifying cavities on the protein surface.
-
Generate a grid box that encompasses this entire binding pocket.
-
-
Docking Simulation:
-
Use a docking algorithm (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the grid box.
-
The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses.
-
Visualize the binding interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor's amino acid residues.
-
The strength and nature of these interactions provide a theoretical basis for the molecule's potential inhibitory activity.
-
Caption: A standard workflow for a molecular docking simulation study.
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for understanding this compound. Through the lens of DFT, we can rationalize its structure, electronic properties, and reactivity. The true power of this theoretical approach lies in its predictive capability. By accurately modeling the molecule's fundamental properties, we can forecast its behavior in complex chemical and biological systems.
Future theoretical work could expand on this foundation by:
-
Exploring Reaction Dynamics: Using ab initio molecular dynamics (AIMD) to simulate reaction pathways and transition states in explicit solvent.
-
Quantitative Structure-Activity Relationship (QSAR): Building computational models that correlate structural features of a library of this compound derivatives with their experimentally determined biological activity. [10]* Advanced Docking Studies: Employing more sophisticated techniques like induced-fit docking or molecular dynamics simulations of the ligand-protein complex to better account for protein flexibility and predict binding free energies more accurately.
By integrating these advanced theoretical studies with targeted experimental validation, the scientific community can unlock the full potential of this compound as a cornerstone for the development of novel materials and next-generation therapeutics.
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022-02-04). National Institutes of Health (NIH). [Link]
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018-09-17). ACS Publications. [Link]
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Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018-09-17). PubMed. [Link]
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Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Taylor & Francis Online. [Link]
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A Technical Guide to the Preliminary Biological Screening of N-(Prop-2-yn-1-yl)benzamide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative
N-(Prop-2-yn-1-yl)benzamide, a molecule featuring a core benzamide structure appended with a reactive propargyl group, represents a compelling candidate for biological investigation. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of therapeutic applications, including anti-cancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] The presence of the propargyl group (a terminal alkyne) offers a unique chemical handle for further synthetic modification via "click chemistry" and may also contribute to its biological activity profile through interactions with biological macromolecules.
This in-depth technical guide outlines a strategic, multi-tiered approach for the preliminary biological screening of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It provides the scientific rationale behind the experimental choices, details robust methodologies for key assays, and offers a framework for interpreting the resulting data. Our objective is to build a foundational understanding of the compound's biological activities, thereby guiding future, more focused research endeavors.
Chapter 1: A Phased Approach to Preliminary Biological Screening
A comprehensive preliminary screening strategy for a novel compound like this compound should be systematic and resource-efficient. We propose a three-tiered screening cascade, beginning with broad-spectrum in vitro assays and progressively moving towards more specific mechanistic studies based on initial findings. This approach ensures that promising activities are identified and prioritized for further investigation.
Caption: A three-tiered workflow for the preliminary biological screening of this compound.
Chapter 2: Tier 1 - Foundational Cytotoxicity and Antimicrobial Assessment
The initial tier of screening aims to establish a baseline for the compound's general bioactivity. This involves assessing its cytotoxicity against a representative human cell line and its antimicrobial potential against a panel of common bacterial and fungal strains.
In Vitro Cytotoxicity Screening
Rationale: Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. A potent, non-selective cytotoxic agent may have limited therapeutic potential, whereas moderate, selective cytotoxicity against cancer cells is a desirable trait. The MTT assay is a robust, colorimetric method for assessing cell viability.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A human cancer cell line (e.g., HeLa or HepG2) and a normal human cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5,000-10,000 cells per well.[6][7] The cells are allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The vehicle control wells receive medium with the same final concentration of DMSO (typically <0.5%).
-
Incubation: The cells are incubated with the compound for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration.
Antimicrobial Screening
Rationale: The benzamide moiety is present in several antimicrobial agents.[2][4] Therefore, a preliminary screen against a panel of gram-positive and gram-negative bacteria, as well as a common fungal species, is warranted. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans) are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: this compound is serially diluted in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Chapter 3: Tier 2 - Focused Bioactivity Profiling
Based on the outcomes of Tier 1, the screening will proceed to more specific assays. Given that many benzamide derivatives exhibit antioxidant and anticancer properties, these are logical areas for focused investigation.[4][5]
In Vitro Antioxidant Activity
Rationale: Oxidative stress is implicated in a multitude of diseases.[8] The antioxidant potential of this compound can be assessed through its ability to scavenge free radicals. A combination of assays is recommended, as different assays reflect different aspects of antioxidant activity.[9]
Experimental Protocols for Antioxidant Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[10]
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[10]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic compounds.[9]
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added.
-
The absorbance is measured after a short incubation period (e.g., 6 minutes).[10]
-
Data Presentation: Hypothetical Antioxidant Activity
| Assay | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Ascorbic Acid (Standard) |
| DPPH Scavenging | 45.8 ± 3.2 | 5.2 ± 0.4 |
| ABTS Scavenging | 32.5 ± 2.7 | 3.9 ± 0.3 |
Selective Anticancer Activity
Rationale: A promising anticancer drug candidate should exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Based on a report of a similar compound, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide, acting as a microRNA-21 inhibitor, there is a strong rationale for investigating the anticancer potential of the title compound.[11] MicroRNA-21 is an oncomiR, and its inhibition can lead to apoptosis in cancer cells.[11]
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Methodological & Application
Application Note & Protocol: Leveraging N-(Prop-2-yn-1-yl)benzamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-(Prop-2-yn-1-yl)benzamide in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and efficient method for forging stable triazole linkages between molecular entities.[1] This reaction is renowned for its high yields, stereospecificity, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] this compound serves as a versatile and strategically important building block in this context. Its terminal alkyne group is primed for the highly reliable CuAAC reaction, while the benzamide moiety offers a rigid, aromatic scaffold that can be readily functionalized, enabling its use as an intermediate for creating diverse libraries of compounds for pharmaceutical and materials research.[4][5] This document provides a comprehensive guide to the principles and a detailed, field-proven protocol for the application of this compound in CuAAC reactions.
The Core Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly accelerated version of the thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[2] The copper(I) catalyst dramatically increases the reaction rate (by a factor of up to 10⁷) and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[2][6]
The Catalytic Cycle: The accepted mechanism involves several key steps. The active Cu(I) catalyst can be introduced directly or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[7] The cycle proceeds as follows:
-
Acetylide Formation: The Cu(I) species coordinates with the terminal alkyne of this compound, lowering the pKa of the acetylenic proton and facilitating the formation of a copper(I) acetylide intermediate.[7]
-
Azide Coordination: The azide reactant coordinates to the copper center. Mechanistic studies suggest a dinuclear copper transition state may be involved, where one copper atom binds the acetylide and the other activates the azide.[7]
-
Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing metallacycle.[8]
-
Ring Contraction & Protonolysis: This intermediate rearranges to form the stable triazolyl-copper species. Subsequent protonolysis cleaves the copper-triazole bond, releasing the final 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[7][8]
Key Reaction Components:
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used, the in situ reduction of CuSO₄ with sodium ascorbate is the most convenient and widely adopted method.[7][9]
-
Reducing Agent: Sodium ascorbate is the preferred reducing agent, as it efficiently reduces Cu(II) to the catalytically active Cu(I) state.[10][11]
-
Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state against disproportionation or oxidation, thereby increasing reaction efficiency and protecting sensitive substrates, especially in biological applications.[8][12] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective for bioconjugation in aqueous media.[9][13] For reactions in organic solvents, TBTA (tris(benzyltriazolylmethyl)amine) is a common choice.[9][14]
-
Solvents: The CuAAC reaction is remarkably versatile in its choice of solvent. It can be performed in water, organic solvents (e.g., DMSO, t-BuOH), or mixtures thereof, allowing for wide substrate compatibility.[3][15]
Diagram 1: The CuAAC Catalytic Cycle
Properties and Safe Handling of this compound
Before proceeding with any experimental work, it is imperative to understand the properties and safety requirements of the key reagent.
| Property | Value | Source |
| Synonyms | N-Propargylbenzamide, 3-Benzamidopropyne | |
| Molecular Formula | C₁₀H₉NO | [16] |
| Molecular Weight | 159.19 g/mol | [16] |
| Appearance | Solid | [17] |
| Melting Point | 125 - 128 °C |
Safety & Handling:
-
Hazard Identification: Harmful if swallowed and suspected of causing genetic defects. It can cause skin and eye irritation.[18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[18] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[18][19] Keep away from strong oxidizing agents.[19]
-
First Aid:
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(benzamidomethyl)-1H-1,2,3-triazole
This protocol details the reaction of this compound with benzyl azide as a model system.
Objective: To synthesize a 1,4-disubstituted triazole with high yield and purity using a standard CuAAC procedure.
Materials & Reagents:
| Reagent | Supplier | Purity |
| This compound | TCI, Sigma-Aldrich | >98% |
| Benzyl Azide | Sigma-Aldrich | >98% |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Fisher Scientific | ACS Grade |
| Sodium L-Ascorbate | Sigma-Aldrich | >99% |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | BroadPharm | >95% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Deionized Water (H₂O) | In-house | 18 MΩ·cm |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | In-house prep. | - |
| Brine (Saturated NaCl Solution) | In-house prep. | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | - |
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of Sodium Ascorbate in deionized water. Crucially, this solution must be prepared fresh immediately before use , as it is susceptible to oxidation.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (159 mg, 1.0 mmol, 1.0 equiv.).
-
Add Benzyl Azide (133 mg, 1.0 mmol, 1.0 equiv.).
-
Add 10 mL of a 1:1 (v/v) mixture of DMSO and deionized water. Stir the mixture until all solids are dissolved.
-
-
Catalyst Preparation & Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix. Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 1 mol%).
-
To the same tube, add 100 µL of the 500 mM THPTA stock solution (0.05 mmol, 5 mol%). The 5:1 ligand-to-copper ratio is critical for stabilizing the catalyst and preventing oxidative damage, especially in bioconjugation contexts.[10][11]
-
Vortex the premix briefly. The solution should be a light blue color.
-
Add the catalyst premix to the main reaction flask.
-
-
Initiation of Reaction:
-
Add 200 µL of the freshly prepared 1.0 M Sodium Ascorbate solution (0.2 mmol, 20 mol%) to the reaction flask.
-
The solution should turn from light blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be significantly more polar than the starting materials. Visualize with a UV lamp (254 nm).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous phase three times with 30 mL of Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-(benzamidomethyl)-1H-1,2,3-triazole as a white solid.
-
Diagram 2: Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Degraded Sodium Ascorbate: The reducing agent was not prepared fresh and has oxidized. | Always prepare the sodium ascorbate solution immediately before use. |
| Inhibited Catalyst: Impurities in reagents or solvents (e.g., thiols) can poison the copper catalyst.[6] | Use high-purity, degassed solvents and reagents. If catalyst poisoning is suspected, increasing the catalyst loading may help. | |
| Low Reactant Concentration: Reaction is too dilute. | Increase the concentration of the reactants. Reactions often run well between 0.1 M and 1.0 M. | |
| Low Yield | Incomplete Reaction: Reaction was not allowed to proceed to completion. | Increase reaction time and continue to monitor by TLC. Gentle heating (40-50 °C) can sometimes accelerate the reaction. |
| Product Loss During Work-up: Product may have some water solubility. | Perform extractions thoroughly. If the product is highly polar, consider alternative purification methods like solid-phase extraction (SPE). | |
| Oxidation of Cu(I): Insufficient ligand or ascorbate, or excessive oxygen exposure. | Ensure a proper ligand-to-copper ratio (at least 5:1 for bioconjugation).[11] Consider sparging solvents with an inert gas (N₂ or Ar) before use. | |
| Side Product Formation | Oxidative Homocoupling of Alkyne: Can occur if the catalyst is not sufficiently protected. | Increase the concentration of the ligand and/or sodium ascorbate to maintain a reducing environment and favor the desired catalytic cycle. |
References
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
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Casanovas, J., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
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AntibodyPlus. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]
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Soriano, E., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(8), 3249-3261. [Link]
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Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
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Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
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Finar Limited. (2010). Material Safety Data Sheet: Benzamide. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. [Link]
-
Nolan, S. P., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Catalysis, 7(10), 6849-6859. [Link]
-
ResearchGate. (n.d.). Scheme 18: Catalytic cycle of the CuAAC reaction... [Link]
-
Scilit. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. [Link]
-
PubMed. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. [Link]
-
Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]
-
MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. [Link]
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The "Click" Elaboration of N-Propargylbenzamide: A Detailed Protocol for the Synthesis of 1,2,3-Triazoles
Introduction: The Power of Triazoles in Modern Chemistry
The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, drug discovery, and materials science.[1][2] This is due to its remarkable stability under a variety of conditions—including hydrolysis, oxidation, and reduction—and its ability to engage in hydrogen bonding and dipole interactions, often serving as a bioisostere for the amide bond.[1][3] The advent of "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of these valuable scaffolds.[4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a rapid, efficient, and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4][5] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool for researchers.[4][6]
This application note provides a detailed, field-proven protocol for the synthesis of 1,2,3-triazoles using N-propargylbenzamide as the alkyne component. We will explore both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) methodologies to afford the corresponding 1,4- and 1,5-disubstituted triazole regioisomers, respectively.
Understanding the "Why": Mechanistic Insights into Azide-Alkyne Cycloadditions
The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, thus failing the "click" criteria.[4] The introduction of a metal catalyst not only dramatically accelerates the reaction rate (by a factor of 107 to 108 for copper) but also provides exquisite control over the regiochemical outcome.[4]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds via a mechanism that is distinct from the concerted thermal cycloaddition.[3][5] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5][7] This approach is convenient and prevents the oxidation of the active Cu(I) species.[5]
The key steps are as follows:
-
Formation of a Copper-Acetylide Complex: The Cu(I) ion coordinates to the alkyne triple bond of N-propargylbenzamide, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[3][5]
-
Activation of the Azide: The azide coordinates to a copper center. Mechanistic studies suggest a dinuclear transition state where one copper atom binds the acetylide and the other activates the azide.[5]
-
Cyclization: The azide then attacks the activated alkyne, leading to a six-membered copper-containing metallacycle.[]
-
Rearrangement and Protonation: This intermediate rearranges and, upon protonation, releases the 1,4-disubstituted triazole product, regenerating the copper catalyst for the next cycle.[5]
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to the CuAAC, the ruthenium-catalyzed reaction (RuAAC) selectively yields the 1,5-disubstituted 1,2,3-triazole.[4][9] This complementary regioselectivity is a significant advantage for synthetic chemists. The mechanism of the RuAAC is also fundamentally different and does not involve a ruthenium-acetylide intermediate.[5][9]
The proposed mechanism involves:
-
Oxidative Coupling: The ruthenium catalyst, typically a complex like Cp*RuCl(PPh₃)₂, undergoes oxidative coupling with both the alkyne and the azide to form a six-membered ruthenacycle intermediate.[4][9][10]
-
Reductive Elimination: This metallacycle then undergoes a rate-determining reductive elimination step to form the aromatic 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[4][9][10]
An important feature of the RuAAC is its ability to react with both terminal and internal alkynes, offering a broader substrate scope than the CuAAC for producing fully substituted triazoles.[4][5][9][10]
Experimental Protocols
Part 1: Synthesis of the Starting Material: N-Propargylbenzamide
Before proceeding to the cycloaddition, the alkyne starting material, N-propargylbenzamide, must be prepared.
Materials:
-
Benzoyl chloride
-
Propargylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separation funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude N-propargylbenzamide by recrystallization or silica gel column chromatography to obtain a pure solid.
Part 2: Copper-Catalyzed Synthesis of 1-Benzyl-4-(benzamidomethyl)-1H-1,2,3-triazole (1,4-Regioisomer)
This protocol details the CuAAC reaction between N-propargylbenzamide and benzyl azide as a representative example.
Materials:
-
N-Propargylbenzamide
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH) and Deionized Water (as a 1:1 solvent mixture)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Standard laboratory glassware, magnetic stirrer
Reaction Setup:
-
To a 25 mL round-bottom flask, add N-propargylbenzamide (1.0 equivalent, e.g., 1 mmol, 159.2 mg).
-
Add benzyl azide (1.05 equivalents, e.g., 1.05 mmol, 139.8 mg).
-
Add the solvent system, a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).
-
Stir the mixture until all solids are dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents, e.g., 0.3 mmol, 59.4 mg) in a small amount of water (e.g., 1 mL).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents, e.g., 0.1 mmol, 25.0 mg) to the main reaction flask. The solution will turn a pale blue.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to Cu(I).
Reaction and Work-up:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by TLC.
-
Once the reaction is complete, add 20 mL of ethyl acetate and transfer the mixture to a separation funnel.
-
Wash the organic layer twice with a saturated aqueous solution of EDTA to chelate and remove copper ions.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.
Table 1: Typical Reaction Parameters for CuAAC with N-Propargylbenzamide
| Parameter | Typical Range / Condition | Rationale |
| Reactant Stoichiometry | 1:1.05 (Alkyne:Azide) | A slight excess of one reagent can help drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1-10 mol% | Lower loadings are preferred for efficiency, but higher amounts may be needed for less reactive substrates. |
| Reducing Agent (Ascorbate) | 0.2-1.0 equivalents | Ensures the copper remains in the active Cu(I) oxidation state.[7] |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, THF | A solvent system that dissolves all reactants is crucial. Aqueous mixtures often accelerate the reaction.[4] |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently at ambient temperatures.[4] |
| Reaction Time | 4-24 hours | Varies depending on the specific substrates and catalyst loading. |
Diagram 1: General Workflow for CuAAC Synthesis
A streamlined workflow for the copper-catalyzed synthesis of 1,4-disubstituted triazoles.
Part 3: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(benzamidomethyl)-1H-1,2,3-triazole (1,5-Regioisomer)
This protocol outlines the synthesis of the complementary 1,5-regioisomer using a ruthenium catalyst.
Materials:
-
N-Propargylbenzamide
-
Benzyl azide
-
Pentamethylcyclopentadienyl ruthenium(II) chloride complex (e.g., [Cp*RuCl(COD)])
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware, magnetic stirrer
Reaction Setup (under Inert Atmosphere):
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the ruthenium catalyst [Cp*RuCl(COD)] (2-5 mol%).
-
Add N-propargylbenzamide (1.0 equivalent) and benzyl azide (1.1 equivalents).
-
Add anhydrous, degassed toluene via cannula or syringe.
-
Seal the flask and stir the reaction mixture at a specified temperature (e.g., 60-80 °C).
Reaction and Work-up:
-
Monitor the reaction by TLC. These reactions are often complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be directly purified by silica gel column chromatography to separate the 1,5-disubstituted triazole from the catalyst and any unreacted starting materials.
Diagram 2: Catalytic Cycle of CuAAC
The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions are exceptionally powerful methods for the synthesis of 1,2,3-triazoles from N-propargylbenzamide. By selecting the appropriate catalyst, researchers can exert complete control over the regiochemical outcome, selectively producing either the 1,4- or 1,5-disubstituted isomer. The protocols provided herein offer a robust and reliable starting point for the efficient synthesis of these valuable heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science communities.
References
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Fokin, V. V., & Sharpless, K. B. (2005). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Journal of the American Chemical Society, 127(1), 210-216.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303-1313.
- ChemHelp ASAP. (2022, January 10).
- Singh, M. S., & Singh, A. K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry, 102, 117688.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
- Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.
- Benchchem. (n.d.). Step-by-step protocol for CY5-N3 copper-catalyzed click chemistry (CuAAC).
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
- PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism.
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gold-catalyzed cycloisomerization of N-(Prop-2-YN-1-YL)benzamide
An Application Guide to the Gold-Catalyzed Cycloisomerization of N-(Prop-2-yn-1-yl)benzamide
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the gold-catalyzed cycloisomerization of this compound. This reaction has become a benchmark for evaluating the efficacy of homogeneous gold catalysts and serves as an elegant method for synthesizing valuable oxazoline heterocycles.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles and mechanistic rationale, empowering researchers to not only replicate but also adapt and troubleshoot the protocol effectively.
Foundational Principles: The Power of Gold Catalysis
Homogeneous gold catalysis has witnessed explosive growth over the past two decades, emerging as a powerful tool for constructing complex molecular architectures under mild conditions.[2][3] Unlike many other transition metals, gold catalysts, particularly Au(I) complexes, exhibit strong carbophilic π-acidity. This allows them to act as soft Lewis acids, efficiently activating unsaturated C-C multiple bonds (alkynes, allenes, and alkenes) toward nucleophilic attack.[4] This unique reactivity profile enables a wide array of organic transformations, including hydrofunctionalizations and cycloisomerizations, often with exceptional selectivity and functional group tolerance.[5][6] The cycloisomerization of N-propargyl amides into oxazoline derivatives is a prime example of this capability.[7]
Mechanistic Insights into the Cycloisomerization
The conversion of this compound to 2-phenyl-5-methylene-4,5-dihydrooxazole is a model system for intramolecular hydroamination/cyclization. The catalytic cycle, supported by experimental and computational studies, proceeds through several key steps.[1][8]
The generally accepted mechanism involves the following stages:
-
Catalyst Activation: Most gold(I) catalysts are employed as air-stable precatalysts, such as chloro(phosphine)gold(I) or chloro(N-heterocyclic carbene)gold(I) complexes.[9] These are activated in situ by a halide scavenger, typically a silver salt (e.g., AgOTf, AgSbF₆), to generate the highly electrophilic, coordinatively unsaturated cationic gold(I) species, [LAu]⁺, which is the active catalyst.[9][10]
-
π-Complex Formation: The active cationic gold(I) catalyst coordinates to the alkyne moiety of the this compound substrate. This coordination polarizes the C≡C triple bond, rendering it highly susceptible to nucleophilic attack.[10]
-
Intramolecular Nucleophilic Attack: The amide oxygen atom acts as an intramolecular nucleophile, attacking the activated alkyne. This proceeds via a regioselective 5-exo-dig cyclization pathway to form a six-membered ring intermediate containing a vinylgold(I) species.[11]
-
Protodeauration: The cycle is closed by the protonolysis (protodeauration) of the C-Au bond.[1] A proton source, which can be trace acid or the solvent, cleaves the vinylgold intermediate to release the final oxazoline product and regenerate the active [LAu]⁺ catalyst, allowing it to re-enter the catalytic cycle.[12] While protodeauration is often considered the rate-limiting step, some studies suggest that under certain solvent conditions, the initial π-activation can be rate-determining.[1]
The catalytic cycle is illustrated below:
Experimental Guide: Protocol and Considerations
This section details a reliable, field-proven protocol for the cycloisomerization reaction. The causality behind key choices in reagents and conditions is explained to provide a deeper understanding.
Reagent and System Preparation
-
Substrate: this compound can be synthesized via standard amidation procedures from benzoyl chloride and propargylamine. Ensure the substrate is pure and dry, as impurities can inhibit the catalyst.
-
Catalyst System: A common and effective system is the combination of a gold(I) precatalyst and a silver salt activator.
-
Precatalyst (LAuCl): Chloro(triphenylphosphine)gold(I), [(PPh₃)AuCl], is a commercially available, air-stable, and reliable choice.[13] N-heterocyclic carbene (NHC) based catalysts like [(IPr)AuCl] can also be used and sometimes offer enhanced stability or reactivity.[8]
-
Activator (AgX): Silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) are effective halide abstractors.[10][13] The choice of the silver salt's counter-anion (X⁻) can influence the catalytic activity, with less coordinating anions generally leading to a more active cationic gold species.
-
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) is the solvent of choice. Its polarity is suitable for dissolving the reactants and catalyst components, and it is relatively inert under the reaction conditions.[1] Other non-protic solvents like dioxane or chloroform can also be used.
Detailed Step-by-Step Protocol
The following workflow provides a clear path from setup to analysis.
Sources
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- 13. Synthesis of 4-Isoxazolines through Gold(I)-Catalyzed Cyclization of Propargylic N-Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-propargylbenzamide as a Versatile Linker in Medicinal Chemistry
Abstract
In the landscape of targeted therapeutics, the linker is a critical determinant of success, influencing the stability, efficacy, and safety profile of complex bioconjugates.[1][2] This guide delves into the N-propargylbenzamide scaffold, a robust and versatile linker component for applications in medicinal chemistry. By combining the chemical stability of an aromatic amide with the bioorthogonal reactivity of a terminal alkyne, this linker class offers a powerful tool for the construction of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] We will explore the underlying chemical principles, provide detailed, field-tested protocols for synthesis and conjugation, and discuss critical analytical methods for characterization, offering researchers a comprehensive resource for leveraging this technology.
Foundational Principles: The Advantage of the N-propargylbenzamide Scaffold
The N-propargylbenzamide moiety offers a compelling combination of features for linker design:
-
Structural Rigidity and Stability: The benzamide core provides a structurally defined and rigid spacer, which can be crucial for controlling the spatial relationship between the two connected entities (e.g., an antibody and a payload). The amide bond is significantly more stable to hydrolysis under physiological conditions compared to esters or other labile linkages, ensuring the integrity of the conjugate in circulation.[5]
-
Modulable Physicochemical Properties: The benzene ring can be substituted with various functional groups to fine-tune properties such as solubility, lipophilicity, and susceptibility to metabolism. This allows for rational design to improve the overall pharmacokinetic profile of the final drug product.[3][6]
-
Bioorthogonal Handle: The terminal propargyl group (a terminal alkyne) is the key reactive handle. It is exceptionally stable under most biological conditions but can be specifically and efficiently reacted with an azide-functionalized partner via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[7][8] This reaction's high yield, specificity, and biocompatibility make it ideal for complex bioconjugations.[7][9]
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The power of the N-propargylbenzamide linker is unlocked through the CuAAC reaction, which forms a stable 1,2,3-triazole ring, covalently joining the two components.[7][10] The triazole itself is an excellent linker component, being chemically stable, polar, and capable of hydrogen bonding, often mimicking the properties of an amide bond.[7]
Caption: The CuAAC "Click Chemistry" Reaction.
Application I: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11][12] The linker is paramount, as its length, rigidity, and attachment points dictate the geometry of the crucial ternary complex (Target-PROTAC-E3 Ligase).[12] N-propargylbenzamide derivatives can serve as versatile building blocks for constructing PROTACs.
Workflow for PROTAC Synthesis
The modular nature of click chemistry allows for the efficient assembly of PROTACs. A typical workflow involves synthesizing an alkyne-bearing fragment (e.g., the N-propargylbenzamide attached to a warhead) and an azide-bearing fragment (e.g., the E3 ligase ligand) and then "clicking" them together.
Caption: General workflow for PROTAC synthesis via click chemistry.
Protocol 1: Synthesis of a JQ1-Containing PROTAC for BRD4 Degradation
This protocol is adapted from methodologies demonstrating the use of propargylic amines in PROTAC synthesis.[3] It describes the final click reaction step to assemble a PROTAC targeting the BRD4 protein using a (+)-JQ1 analogue and an E3 ligase ligand.
Materials:
-
Alkyne-functionalized (+)-JQ1 analogue (e.g., containing an N-propargylbenzamide linker): 1.0 equivalent
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide): 1.1 equivalents
-
Copper(II) Sulfate (CuSO₄): 0.1 equivalents
-
Sodium Ascorbate: 0.5 equivalents
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA): 0.2 equivalents
-
Solvent: Degassed 1:1 mixture of tert-Butanol and Water
Procedure:
-
Preparation: In a clean, inert vial, dissolve the alkyne-functionalized (+)-JQ1 analogue and the azide-functionalized E3 ligase ligand in the t-BuOH/H₂O solvent system.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of CuSO₄ and THPTA in water. Add this to the reaction mixture. Rationale: The THPTA ligand stabilizes the active Cu(I) oxidation state and improves reaction efficiency in aqueous media.
-
Initiation: Add a fresh solution of Sodium Ascorbate to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst. Rationale: Sodium ascorbate is a biocompatible reducing agent that generates the necessary Cu(I) catalyst in situ.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Protect the reaction from light. Monitor progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup & Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC molecule using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[2][13] The linker's role is to ensure the ADC remains intact in circulation and allows for efficient release of the payload inside the target cell.[14][15] An N-propargylbenzamide linker, as part of a larger construct, can be used to attach the payload to the antibody via click chemistry, offering a stable and well-defined conjugation method.
Workflow for ADC Synthesis via Click Chemistry
This process involves two main stages: modifying the antibody to introduce an azide handle and preparing the drug-linker construct, followed by the final conjugation.
Caption: Workflow for ADC synthesis using an N-propargylbenzamide linker.
Protocol 2: Conjugation of a Drug-Linker to an Azide-Modified Antibody
This protocol outlines the final click conjugation step. It assumes the successful preparation of an azide-modified monoclonal antibody (Azide-mAb) and a purified drug payload attached to an N-propargylbenzamide linker (Drug-Alkyne).
Materials:
-
Azide-mAb in a suitable buffer (e.g., PBS, pH 7.4): 5-10 mg/mL
-
Drug-Alkyne (payload with N-propargylbenzamide linker) stock solution in DMSO: 10-20 mM
-
Copper(II) Sulfate (CuSO₄) stock solution in water: 10 mM
-
THPTA ligand stock solution in water: 50 mM
-
Sodium Ascorbate stock solution in water (prepare fresh): 100 mM
-
Purification/Desalting columns (e.g., Sephadex G-25)[16]
Procedure:
-
Antibody Preparation: Ensure the Azide-mAb solution is free of interfering substances. The concentration should be accurately determined using A280 nm absorbance.[4]
-
Reaction Setup: In a polypropylene tube, add the Azide-mAb solution.
-
Drug-Linker Addition: Add the Drug-Alkyne stock solution to the antibody solution. A typical molar excess is 5-10 equivalents of Drug-Alkyne per antibody. Gently mix. Rationale: Using an excess of the drug-linker drives the reaction to completion, ensuring efficient labeling of the available azide sites.
-
Catalyst Pre-complexation: In a separate tube, briefly mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow to stand for 2-3 minutes. This forms the copper-ligand complex.[4]
-
Catalyst Addition: Add the pre-complexed catalyst to the antibody/drug-linker mixture.
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to initiate the click reaction. The final concentration of ascorbate should be around 1-2 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. Protect the reaction from light. Rationale: Incubation at 4°C can minimize potential protein aggregation or degradation during the reaction.
-
Purification: Upon completion, the resulting ADC must be purified to remove unreacted drug-linker, catalyst, and other reagents. Size Exclusion Chromatography (SEC) using a desalting column is the standard method.[] Equilibrate the column with a formulation buffer (e.g., PBS) and load the reaction mixture. Collect the fractions containing the high molecular weight ADC, which will elute first.
-
Concentration: Concentrate the purified ADC solution using an appropriate centrifugal filtration device.
Analytical Characterization of Bioconjugates
Thorough characterization is essential to ensure the quality, homogeneity, and consistency of the final conjugate.
Protocol 3: Characterization of a Purified ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a primary method. The addition of hydrophobic drug-linkers increases the antibody's overall hydrophobicity. HIC can separate species with different numbers of attached drugs (DAR 0, 2, 4, etc.).
-
Procedure:
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a reverse gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low salt buffer).
-
Monitor the elution profile at 280 nm.
-
Calculate the weighted average DAR from the peak areas of the different drug-loaded species.
-
-
Alternative Method: UV-Vis Spectroscopy can provide an average DAR by measuring absorbance at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug.[4]
2. Analysis of Purity and Aggregation:
-
Method: Size Exclusion Chromatography (SEC-HPLC).
-
Procedure:
-
Use an SEC column appropriate for large proteins.
-
Use an isocratic mobile phase (e.g., PBS).
-
Monitor at 280 nm.
-
The primary peak corresponds to the monomeric ADC. High molecular weight species eluting earlier indicate aggregation. The percentage of monomer is a key quality attribute.[18]
-
3. Confirmation by Mass Spectrometry (MS):
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) on either the intact or deglycosylated ADC.
-
Procedure:
-
Desalt the ADC sample.
-
Perform LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to determine the masses of the different drug-loaded species. This provides direct confirmation of the DAR distribution and the success of the conjugation.
-
Data Summary: Representative ADC Characterization
| Parameter | Method | Typical Result | Rationale for Acceptance |
| Average DAR | HIC-HPLC | 3.8 | Confirms efficient drug loading within the target range. |
| % Monomer | SEC-HPLC | >95% | Indicates minimal aggregation, ensuring product stability.[18] |
| Purity | SDS-PAGE | >98% | Shows the absence of significant fragmentation or impurities. |
| Residual Drug-Linker | RP-HPLC | <1% | Ensures removal of cytotoxic impurities. |
| Mass Confirmation | LC-MS | Confirmed masses for DAR 0, 2, 4 | Directly verifies the identity and loading of the ADC species. |
Technical Insights & Troubleshooting
-
Linker Stability: While the benzamide and triazole moieties are highly stable, the overall stability of an ADC or PROTAC also depends on the bonds used to attach the linker to the payload and the biomolecule.[1] For ADCs, linker stability in plasma is a critical parameter that must be assessed to prevent premature drug release.[14]
-
Copper Catalyst: Residual copper from the CuAAC reaction can be cytotoxic and may cause protein aggregation. The use of copper-chelating ligands (like THPTA) and thorough purification post-conjugation are critical steps to mitigate this.
-
Solubility: The N-propargylbenzamide linker is relatively hydrophobic. For highly hydrophobic payloads, it may be necessary to incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to improve the solubility and reduce aggregation of the final conjugate.[6][9]
References
-
Maple, H. J., et al. (2020). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Omega. Available at: [Link]
-
Cody, W. L., et al. (2012). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry. Available at: [Link]
-
Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]
-
Steffl, D., et al. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
D'Amico, L., et al. (2018). In vivo testing of drug-linker stability. Methods in Molecular Biology. Available at: [Link]
-
D'Amico, L., et al. (2018). In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. Available at: [Link]
-
Su, Z., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Medicinal Chemistry Research. Available at: [Link]
-
Tran, T., et al. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Current Medicinal Chemistry. Available at: [Link]
-
Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Arias-Prause, C. A., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences. Available at: [Link]
-
Baines, J. (2000). Small-Molecule-Protein Conjugation Procedures. Springer Nature Experiments. Available at: [Link]
-
Tan, J. Y., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals. Available at: [Link]
-
Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A. Available at: [Link]
-
Liu, J., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. Available at: [Link]
-
Zhang, C., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry. Available at: [Link]
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available at: [Link]
-
Strop, P., et al. (2016). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Bioconjugate Chemistry. Available at: [Link]
-
Fu, Y., et al. (2024). Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals. Journal of Translational Medicine. Available at: [Link]
-
Yerbba. (2024). Antibody-Drug Conjugates for Breast Cancer: How They Work and What to Expect. YouTube. Available at: [Link]
-
Aparna, K., et al. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-Drug Conjugates (ADCs): current and future biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 18. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Heterocyclic Scaffolds from N-(Prop-2-yn-1-yl)benzamide
For: Researchers, scientists, and drug development professionals.
Introduction
N-(Prop-2-yn-1-yl)benzamide is a highly versatile and valuable building block in modern organic synthesis. Its structure uniquely combines an amide functionality with a terminal alkyne, providing multiple reactive centers for constructing complex molecular architectures.[1] This dual reactivity makes it an ideal precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[2][3]
Metal-catalyzed reactions, in particular, have unlocked powerful transformations of this compound, enabling the efficient assembly of heterocycles under mild conditions.[4] This guide provides detailed protocols and mechanistic insights into the synthesis of key heterocyclic systems from this precursor, focusing on scientifically robust and reproducible methods. We will explore gold- and silver-catalyzed cycloisomerization reactions, which leverage the oxophilicity of the amide oxygen and the π-acidic nature of the catalyst to achieve efficient ring closure.
Part 1: Synthesis of the Precursor: this compound
The successful synthesis of heterocyclic derivatives begins with the reliable preparation of the starting material. This compound can be readily synthesized via the Schotten-Baumann reaction, which involves the acylation of propargylamine with benzoyl chloride in the presence of a base.[5]
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Propargylamine
-
Benzoyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve propargylamine (1.0 eq) and potassium carbonate (1.5 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of amine).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add a solution of benzoyl chloride (1.05 eq) in DCM dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid. A typical yield is 48-65%.[5]
Caption: Workflow for this compound synthesis.
Part 2: Gold-Catalyzed Cycloisomerization to Oxazoles
Gold catalysts, particularly Au(I) complexes, are exceptionally effective π-acids for activating alkynes toward nucleophilic attack.[6] The intramolecular cyclization of this compound is a benchmark reaction for testing the efficacy of gold catalysts, proceeding via a 5-exo-dig cyclization to furnish a 5-methylene-2-phenyl-4,5-dihydrooxazole.[7]
Scientific Integrity & Logic: The Catalytic Cycle
The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which significantly increases its electrophilicity.[7] The amide oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig fashion. This step is often favored due to the geometric feasibility and the stability of the resulting five-membered ring. The subsequent step, protodeauration, is typically the rate-limiting step and regenerates the active Au(I) catalyst, closing the catalytic cycle.[7] The choice of ligand on the gold catalyst and the counter-anion can significantly influence the reaction rate and efficiency.
Caption: Catalytic cycle for gold-catalyzed cycloisomerization.
Experimental Protocol: Gold-Catalyzed Synthesis of 5-Methylene-2-phenyl-4,5-dihydrooxazole
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Activation: In a Schlenk tube under an inert atmosphere (N₂ or Ar), add Ph₃PAuCl (0.01-0.05 eq) and AgBF₄ (0.01-0.05 eq) to the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold(I) species, [Ph₃PAu]⁺BF₄⁻.
-
Reaction Initiation: Add this compound (1.0 eq) to the catalyst mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, filter the reaction mixture through a short pad of Celite or silica gel to remove the silver salts and the catalyst. Rinse the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 5-methylene-2-phenyl-4,5-dihydrooxazole.
Data Presentation: Comparison of Catalytic Systems
The choice of metal catalyst is critical for the cycloisomerization of N-propargyl amides. While gold is highly effective, other metals like silver and copper can also promote this transformation, often requiring different reaction conditions.
| Catalyst System | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ph₃PAuCl / AgBF₄ | 1-5 | DCM | Room Temp | 1-6 | >90 | [7] |
| AgOTf | 5-10 | Toluene | 80-110 | 12-24 | 70-85 | [8] |
| CuI | 10 | DMF | 100 | 24 | 60-75 | [9] |
| PdCl₂(PPh₃)₂ | 5 | Acetonitrile | 80 | 12 | 50-70 | [2] |
Note: Yields and conditions are representative and can vary based on the specific substrate and ligand used.
Part 3: Silver-Catalyzed Divergent Synthesis
Silver catalysts, typically Ag(I) salts like AgOTf, can also effectively catalyze the cyclization of N-propargyl amides.[8] While they may require higher temperatures compared to gold catalysts, they offer a cost-effective alternative. Furthermore, the choice of silver can sometimes lead to different reaction pathways or "divergent" synthesis, depending on the substrate's structure. For instance, studies on related N-propargyl hydrazides have shown that gold catalysis leads to oxadiazines (via O-cyclization) while silver catalysis can promote N-cyclization to form pyrazoles, potentially via a radical pathway.[10] This highlights the importance of catalyst selection in directing the reaction outcome.
Experimental Protocol: Silver-Catalyzed Synthesis of 5-Methylene-2-phenyl-4,5-dihydrooxazole
Materials:
-
This compound
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous toluene
-
Reflux condenser and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Add silver triflate (AgOTf, 0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water to remove the silver salt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in the gold-catalyzed protocol.
References
-
Title: Supported Metal Catalysts for the Synthesis of N-Heterocycles Source: ResearchGate URL: [Link]
-
Title: Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N-Propargyl Hydrazides Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons Source: ResearchGate URL: [Link]
-
Title: Supported Metal Catalysts for the Synthesis of N-Heterocycles Source: MDPI URL: [Link]
-
Title: ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: N-(Prop-2-yn-1-yl)benzamide Functionalization
Abstract
N-(Prop-2-yn-1-yl)benzamide is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive terminal alkyne and a modifiable benzamide moiety, presents a dual handle for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this scaffold. We will delve into the two primary avenues of modification: reactions involving the terminal alkyne and transformations of the benzamide group. Detailed, step-by-step protocols for key reactions, including the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling, are presented. The causality behind experimental choices, safety considerations, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Chemical Versatility of this compound
This compound, also known as N-propargylbenzamide, serves as a valuable building block in organic synthesis.[1][3][4] The propargyl group (prop-2-yn-1-yl) contains a terminal alkyne, a highly energetic and reactive functional group. This alkyne is a key participant in a suite of powerful chemical transformations, most notably the family of "click chemistry" reactions.[1][2] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, allows for the efficient and specific formation of a stable 1,2,3-triazole linkage to an azide-containing molecule.[5][6] This reaction is celebrated for its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for late-stage functionalization and bioconjugation.[5][6][7]
Simultaneously, the benzamide portion of the molecule offers additional sites for diversification. The aromatic ring can be functionalized through electrophilic aromatic substitution, while the amide bond itself, though generally stable, can be subjected to various chemical modifications. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material. Its derivatives have been explored as potential microRNA-21 inhibitors for cancer therapy, highlighting its relevance in drug discovery.[8]
This guide will provide detailed protocols for two of the most powerful and widely used methods for functionalizing the alkyne handle: the CuAAC reaction and the Sonogashira coupling.
Safety First: Handling Reagents and Reactions
A thorough understanding of the hazards associated with all chemicals is paramount before commencing any experimental work. Always consult the latest Safety Data Sheet (SDS) for each reagent.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Fume Hood: All manipulations of volatile, corrosive, or toxic reagents must be performed in a certified chemical fume hood.[9]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[9][10]
Reagent-Specific Hazards:
| Reagent | CAS Number | Key Hazards | Handling Precautions |
| This compound | 1464-98-8 | May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| Propargylamine | 2450-71-7 | Highly flammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage.[11] | Keep away from heat, sparks, and open flames. Wear appropriate protective gloves, clothing, eye, and face protection.[11] |
| Benzoyl Chloride | 98-88-4 | Corrosive. Lachrymator. Harmful if swallowed, inhaled, or absorbed through the skin.[9][12] Causes severe eye and skin irritation and burns.[9][12][13] Water-reactive.[9][12] | Handle in a fume hood. Keep away from moisture and incompatible materials like water, alcohols, and strong bases.[12][14] |
| Copper (II) Sulfate (CuSO₄) | 7758-98-7 | Harmful if swallowed. Causes serious eye irritation. Very toxic to aquatic life. | Avoid release to the environment. Wear eye protection. |
| Sodium Ascorbate | 134-03-2 | Generally considered low hazard. | Standard chemical handling precautions. |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | 14221-01-3 | May cause an allergic skin reaction. Suspected of causing cancer. | Handle with care, avoiding dust inhalation and skin contact. |
| Organic Solvents (e.g., DMF, THF, Toluene) | Varies | Flammable, irritants, potential reproductive toxins. | Use in a well-ventilated fume hood. Ground equipment to prevent static discharge. |
Synthesis of this compound
The starting material can be readily synthesized via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[15]
Workflow for Synthesis:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargylamine (1.0 eq) in tetrahydrofuran (THF). Add an aqueous solution of potassium carbonate (K₂CO₃) (2.0 eq).[15]
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of benzoyl chloride (1.1 eq) in THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8 hours.[16]
-
Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Functionalization via the Terminal Alkyne
The terminal alkyne is the most versatile handle for functionalization, enabling robust carbon-carbon and carbon-heteroatom bond formations.
4.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a premier example of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide.[5][6] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological systems without interfering with native processes.[5] The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5][6][7]
Caption: Simplified CuAAC catalytic cycle.
This protocol describes the reaction of this compound with benzyl azide as a model system.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 159.18 | 159 mg | 1.0 mmol |
| Benzyl Azide | 133.15 | 140 mg | 1.05 mmol |
| Copper(II) Sulfate Pentahydrate | 249.68 | 12.5 mg | 0.05 mmol |
| Sodium Ascorbate | 198.11 | 39.6 mg | 0.2 mmol |
| Solvent (e.g., t-BuOH/H₂O 1:1) | - | 10 mL | - |
Procedure:
-
Dissolve Reactants: In a 50 mL round-bottom flask, dissolve this compound and benzyl azide in 10 mL of a 1:1 mixture of t-butanol and water.
-
Prepare Catalyst Solutions: In separate vials, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 25 mg in 1 mL) and a freshly prepared stock solution of sodium ascorbate in water (e.g., 40 mg in 1 mL).
-
Add Catalysts: To the stirring solution of reactants, add the CuSO₄ solution followed by the sodium ascorbate solution. A color change is typically observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Note on Bioconjugation: For applications involving sensitive biomolecules like proteins or nucleic acids, the use of a copper-stabilizing ligand such as THPTA or TBTA is highly recommended to prevent oxidative damage and improve reaction efficiency.[5][7][17][18] The ligand is typically pre-mixed with the CuSO₄ solution before addition to the reaction.[5][17]
4.2 Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt (typically CuI) in the presence of an amine base.[19][20][21] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[19][20][22]
Caption: The dual catalytic cycles of Sonogashira coupling.
This protocol details the coupling of this compound with 4-iodoanisole.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 159.18 | 159 mg | 1.0 mmol |
| 4-Iodoanisole | 234.04 | 257 mg | 1.1 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 21 mg | 0.03 mmol |
| Copper(I) Iodide (CuI) | 190.45 | 11.4 mg | 0.06 mmol |
| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 mmol |
| Solvent (e.g., THF) | - | 10 mL | - |
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Add Reagents: To the flask, add this compound, 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add Solvent and Base: Add anhydrous THF followed by triethylamine via syringe.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalysts, washing with THF or ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired arylalkyne product.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of complex molecules. The strategic functionalization of its terminal alkyne via robust and high-yielding reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition and the Sonogashira coupling provides a reliable pathway to novel chemical entities. The protocols outlined in this guide, when combined with rigorous safety practices and a solid understanding of the underlying chemical principles, will enable researchers to effectively utilize this building block in their drug discovery and materials science endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
My Skin Recipes. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Material Safety Data Sheet - Propargylamine, Hydrochloride. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
PubMed. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. Retrieved from [Link]
-
ResearchGate. (2023). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Strategies for functionalization of benzamide derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). This compound(WXC08335). Retrieved from [Link]
-
Bio-conferences. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Overlooked potential of N,N-bidentate directing-groups in Ni-catalyzed C–H functionalization of benzamides. Retrieved from [Link]
-
National Institutes of Health. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Retrieved from [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
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Application of N-(Prop-2-yn-1-yl)benzamide in Materials Science: A Guide for Researchers
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of N-(Prop-2-yn-1-yl)benzamide in materials science. This guide offers a comprehensive overview of its synthesis, characterization, and, most importantly, its application in the development of functional materials, leveraging its unique chemical properties for advanced material design.
Introduction: The Versatility of a Benzamide Derivative
This compound is a chemical compound featuring a benzamide group attached to a propargyl moiety. While it has been explored for its potential in medicinal chemistry, including as an inhibitor of microRNA-21 and for its antimicrobial and antitumor properties, its true potential in materials science lies in the terminal alkyne group of the propargyl substituent.[1][2] This alkyne functionality makes this compound a highly valuable building block for the synthesis of advanced materials through "click chemistry."
The most notable of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4] This reaction is characterized by its high efficiency, mild reaction conditions, and high functional group tolerance, allowing for the covalent linkage of molecules with high specificity and yield.[3] These characteristics make this compound an ideal candidate for:
-
Surface functionalization: Modifying the surfaces of various substrates to introduce new properties.
-
Polymer synthesis and modification: Incorporating the benzamide moiety into polymer chains to influence their physical and chemical characteristics.
-
Dendrimer and nanoparticle engineering: Creating complex, well-defined nanoscale architectures.
This guide will provide detailed protocols for the synthesis of this compound and its application in these key areas of materials science.
Synthesis and Characterization of this compound
A common and effective method for the synthesis of this compound is the reaction of benzoyl chloride with propargylamine.
Protocol 2.1: Synthesis of this compound
Materials:
-
Benzoyl chloride
-
Propargylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve propargylamine in dichloromethane.
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization:
The successful synthesis of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch, N-H stretch, and the alkyne C≡C and ≡C-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 110-112 °C |
Applications in Materials Science: Protocols and Methodologies
The terminal alkyne of this compound is the gateway to its diverse applications in materials science. The following sections provide detailed protocols for its use in surface functionalization and polymer modification.
Surface Functionalization via "Click" Chemistry
The ability to modify surfaces with specific chemical functionalities is crucial for creating materials with tailored properties such as biocompatibility, hydrophobicity, and catalytic activity. This compound can be used to introduce the benzamide functionality onto azide-modified surfaces via CuAAC.
This protocol describes a general procedure for attaching this compound to a surface that has been pre-functionalized with azide groups (e.g., azide-silanized silica wafers, polymer films with azide pendants).
Materials:
-
Azide-functionalized substrate
-
This compound
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, or a mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Place the azide-functionalized substrate in a reaction vessel.
-
In a separate flask, prepare the catalyst solution under an inert atmosphere. Add CuBr and PMDETA to the anhydrous, deoxygenated solvent and stir until a clear, colorless, or slightly colored solution is formed.
-
In another flask, dissolve this compound in the anhydrous, deoxygenated solvent.
-
Transfer the this compound solution to the reaction vessel containing the substrate.
-
Add the catalyst solution to the reaction vessel.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight, depending on the substrate and desired grafting density.
-
After the reaction, remove the substrate and wash it extensively with the reaction solvent, followed by other solvents (e.g., dichloromethane, ethanol, and water) to remove any unreacted reagents and catalyst.
-
Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.
Characterization of the Functionalized Surface:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and changes in the elemental composition of the surface.
-
Contact Angle Goniometry: To measure changes in the surface wettability.
-
Atomic Force Microscopy (AFM): To observe changes in surface morphology.
-
FTIR Spectroscopy (in reflection mode, e.g., ATR-FTIR): To detect the characteristic vibrational bands of the grafted benzamide moiety.
Diagram of Surface Functionalization Workflow
Caption: Workflow for surface functionalization using CuAAC.
Polymer Synthesis and Modification
This compound can be incorporated into polymers either by acting as a comonomer in polymerization or, more commonly, by post-polymerization modification of a polymer backbone containing reactive groups.
This protocol outlines the modification of a pre-synthesized polymer bearing azide side chains with this compound.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) subsequently modified with sodium azide)
-
This compound
-
Copper(I) bromide (CuBr)
-
PMDETA
-
Anhydrous, deoxygenated solvent (e.g., DMF)
-
Inert gas
-
Precipitation solvent (e.g., methanol, diethyl ether)
Procedure:
-
Dissolve the azide-functionalized polymer in the anhydrous, deoxygenated solvent in a Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in the solvent.
-
Add the desired molar excess of this compound to the polymer solution.
-
Add the catalyst solution to the polymer/benzamide mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise to a stirred, cold non-solvent (e.g., methanol or diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to further purify it. Repeat this step 2-3 times.
-
Dry the final polymer product under vacuum.
Characterization of the Modified Polymer:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the successful attachment of the benzamide moiety and to determine the degree of functionalization.
-
FTIR Spectroscopy: To observe the disappearance of the azide peak and the appearance of characteristic benzamide peaks.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To analyze the molecular weight and molecular weight distribution of the polymer before and after modification.
-
Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To investigate changes in the thermal properties of the polymer.
Diagram of Post-Polymerization Modification
Caption: Workflow for post-polymerization modification.
Conclusion and Future Perspectives
This compound is a versatile building block for materials science, primarily due to its terminal alkyne group, which allows for efficient "click" chemistry reactions. The protocols provided in this guide offer a starting point for researchers to explore the use of this compound in creating novel functional materials. The ability to introduce the benzamide moiety onto surfaces and into polymers opens up possibilities for developing materials with tailored properties for a wide range of applications, from biocompatible coatings to advanced polymer blends. Future research may explore the synthesis of novel polymers directly from this compound-derived monomers and the development of new functional materials with unique electronic, optical, or mechanical properties.
References
- Buckley, B. R., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1405-1427.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
-
My Skin Recipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Retrieved from [Link]
- Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on solid phase:[1][5][6]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup and Reactions of N-Propargylbenzamide
Abstract
N-propargylbenzamide is a versatile bifunctional molecule that serves as a cornerstone building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive terminal alkyne and a stable amide moiety, allows for a diverse range of chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for key reactions involving N-propargylbenzamide. We will cover its synthesis, its application in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[1][2], and its use in palladium-catalyzed intramolecular cyclization to generate heterocyclic scaffolds.[3][4] The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both success and safety in the laboratory.
Core Principles: The Chemical Versatility of N-Propargylbenzamide
The synthetic utility of N-propargylbenzamide stems from the distinct reactivity of its terminal alkyne group. The acidic proton on the sp-hybridized carbon and the electron-rich triple bond are the focal points for a variety of transformations.
-
Deprotonation and Nucleophilic Attack: The terminal alkyne proton can be abstracted by a suitable base, creating a potent acetylide nucleophile. This is a key step in reactions like the Sonogashira coupling.[5][6]
-
Cycloaddition Reactions: The alkyne is an excellent dienophile or dipolarophile. Its reaction with azides in the presence of a copper(I) catalyst is the most prominent example of "click chemistry," yielding stable 1,2,3-triazole rings with high efficiency and regioselectivity.[1]
-
Intramolecular Cyclization: The alkyne can be activated by transition metals, such as palladium, to undergo intramolecular cyclization with the amide's oxygen or nitrogen atom, leading to the formation of valuable heterocyclic systems like oxazoles.[3][4]
This guide will provide detailed protocols for the synthesis of the starting material, followed by its application in two of these fundamental reaction types.
Application Note I: Synthesis of N-Propargylbenzamide
This protocol details the synthesis of N-propargylbenzamide via the acylation of propargylamine with benzoyl chloride. This is a standard Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol
Reaction Scheme: Benzoyl Chloride + Propargylamine → N-Propargylbenzamide + HCl
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, add propargylamine (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (Et3N, 1.2 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.
-
Acylation: While stirring vigorously in the ice bath, add a solution of benzoyl chloride (1.0 eq) in DCM dropwise over 15-20 minutes. The slow addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (propargylamine) is consumed.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield N-propargylbenzamide as a white solid.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity (for 10 mmol scale) |
| Propargylamine | 55.08 | 1.0 | 0.55 g (0.64 mL) |
| Benzoyl Chloride | 140.57 | 1.0 | 1.41 g (1.18 mL) |
| Triethylamine | 101.19 | 1.2 | 1.21 g (1.67 mL) |
| Dichloromethane | 84.93 | - | ~50 mL |
Workflow Diagram
Caption: Workflow for the synthesis of N-propargylbenzamide.
Application Note II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a model "click" reaction between N-propargylbenzamide and benzyl azide to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by copper(I), which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
Experimental Protocol
Reaction Scheme: N-Propargylbenzamide + Benzyl Azide --(CuSO4, Na Ascorbate)--> 1-(Phenyl)-N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)methanamide
-
Reaction Setup: In a vial, dissolve N-propargylbenzamide (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (~0.5 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.05 eq).
-
Reducing Agent: Prepare a fresh aqueous solution of sodium ascorbate (0.1 eq). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species and prevents oxidative homo-coupling of the alkyne.[7]
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The solution may turn slightly yellow/green.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often so efficient that the product may precipitate out of the solution. Monitor by TLC or LC-MS.
-
Workup:
-
If a precipitate has formed, collect the solid by filtration and wash with cold water, then diethyl ether, to obtain the pure product.
-
If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification: If necessary, the crude product can be purified by column chromatography.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity (for 5 mmol scale) |
| N-Propargylbenzamide | 159.18 | 1.0 | 0.80 g |
| Benzyl Azide | 133.15 | 1.0 | 0.67 g |
| CuSO4·5H2O | 249.68 | 0.05 | 62 mg |
| Sodium Ascorbate | 198.11 | 0.1 | 99 mg |
| t-Butanol / Water (1:1) | - | - | ~10 mL |
Workflow Diagram
Caption: Workflow for the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Application Note III: Palladium-Catalyzed Intramolecular Cyclization
N-propargylamides can undergo intramolecular cyclization to form five-membered heterocycles like oxazoles.[3] This protocol provides a general method for the Pd(II)-catalyzed cyclization of N-propargylbenzamide to form a 2-phenyloxazole derivative.[4]
Experimental Protocol
Reaction Scheme: N-Propargylbenzamide --(Pd(II) catalyst, oxidant)--> 2-Phenyl-5-methyloxazole
-
Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium catalyst. Use a dry Schlenk flask or a sealed tube.
-
Reaction Setup: To the flask, add N-propargylbenzamide (1.0 eq), the Palladium(II) catalyst (e.g., PdCl2, 0.05 eq), and a reoxidant (e.g., CuCl2, 2.0 eq). The reoxidant is necessary to regenerate the active Pd(II) species in the catalytic cycle.
-
Solvent: Add an anhydrous solvent such as acetonitrile or DMF (~0.1 M) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup:
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the oxazole product.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Molarity (for 2 mmol scale) |
| N-Propargylbenzamide | 159.18 | 1.0 | 0.32 g |
| Palladium(II) Chloride | 177.33 | 0.05 | 18 mg |
| Copper(II) Chloride | 134.45 | 2.0 | 0.54 g |
| Acetonitrile (anhydrous) | 41.05 | - | ~20 mL |
Workflow Diagram
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- 1. Click Chemistry [organic-chemistry.org]
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- 6. Sonogashira Coupling [organic-chemistry.org]
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N-(Prop-2-YN-1-YL)benzamide as a chemical probe for biological studies
Application Note & Protocols
N-(Prop-2-yn-1-yl)benzamide: A Versatile Chemical Probe for Activity-Based Protein Profiling and Target Discovery
Introduction: The Need for Functional Proteomic Tools
Modern drug discovery and biological research increasingly focus on understanding protein function in native biological systems. While genomics provides a blueprint of the cell, proteomics offers a dynamic snapshot of the proteins executing cellular functions. However, merely quantifying protein abundance is often insufficient, as protein activity is frequently regulated by post-translational modifications or endogenous molecules, not by changes in expression level.[1]
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to address this challenge.[2][3] ABPP utilizes active site-directed chemical probes to covalently label active enzymes within a complex proteome, allowing for the direct assessment of functional states rather than just protein levels. This approach is invaluable for identifying novel drug targets, screening for enzyme inhibitors, and understanding the mechanisms of disease.[4]
This guide details the application of This compound , a versatile chemical probe, for biological studies. This molecule is composed of two key moieties:
-
A benzamide group , which can act as a recognition element or "warhead" that may covalently or non-covalently interact with the active site of specific protein families.
-
A terminal propargyl (alkyne) group , which serves as a bio-orthogonal handle. This small, non-disruptive tag allows for the interrogation of enzyme activities in living cells, as it does not impede cell permeability like bulkier reporter tags.
The alkyne handle enables a highly specific secondary labeling step via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction allows for the attachment of various reporter tags (e.g., fluorophores for imaging or biotin for enrichment) to probe-labeled proteins, facilitating their detection, identification, and quantification.[3][6]
Principle of Action: A Two-Step Approach to Profile Protein Activity
The utility of this compound as a chemical probe is rooted in a two-step experimental workflow. This design overcomes the limitations of traditional probes that have bulky reporter groups attached from the outset.
Step 1: Target Engagement & Covalent Labeling The probe is first introduced to a biological sample (e.g., cell lysate, intact cells, or even a whole organism).[2] The benzamide "warhead" is designed to mimic a substrate or ligand, directing the probe to the active site of a target protein or a family of related proteins. While the exact targets of this compound must be empirically determined in the biological system of interest, its structure suggests potential reactivity towards enzymes that recognize aromatic amides, such as certain hydrolases or transferases. Upon binding, a reactive group on the target enzyme's active site (e.g., a nucleophilic serine or cysteine) can covalently attach to the probe. This event selectively "marks" active enzymes, as inactive or inhibited enzymes will not engage the probe.
Step 2: Bio-orthogonal Ligation via Click Chemistry After the labeling incubation, the alkyne handle on the probe-protein conjugate is used for ligation to a reporter tag. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][5] An azide-functionalized reporter molecule (e.g., Azide-Biotin or Azide-Fluorophore) is added to the sample along with a copper(I) catalyst. This results in the formation of a stable triazole linkage, securely attaching the reporter to the target protein. This modularity is a key advantage, allowing researchers to choose the appropriate reporter for their downstream application without needing to synthesize a new probe for each experiment.[2]
Workflow & Chemistry Visualization
Below are diagrams illustrating the overall experimental workflow and the core chemical reaction.
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Applications & Experimental Design
The primary application for this compound is the identification of its protein targets within a biological system. This can be achieved through several ABPP modalities.
Target Identification in Proteomes
This is the most direct application. The probe is incubated with a proteome, ligated to an affinity tag like biotin, and the probe-labeled proteins are then enriched using streptavidin beads. The enriched proteins are subsequently digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In-gel Visualization of Target Engagement
For rapid profiling, the probe can be ligated to a fluorescent reporter tag (e.g., Rhodamine-Azide). The labeled proteome is then separated by SDS-PAGE, and target proteins are visualized using a fluorescence gel scanner. This method is excellent for optimizing labeling conditions (e.g., probe concentration, incubation time) and for comparing target engagement across different samples.
Competitive ABPP for Inhibitor Discovery and Selectivity Profiling
Competitive ABPP is a powerful extension used to screen for and characterize inhibitors. In this setup, the proteome is pre-incubated with a candidate inhibitor before the addition of this compound. If the candidate inhibitor binds to the same target as the probe, it will block the probe's binding site, resulting in a decrease or loss of the fluorescent or mass spectrometry signal for that protein. This allows for the assessment of an inhibitor's potency and selectivity across the entire proteome in an unbiased manner.
Detailed Protocols
Scientist's Note: These protocols provide a robust starting point. Optimization of probe concentration, incubation times, and click chemistry conditions may be necessary for your specific cell type, protein target, and experimental goals. Always include appropriate controls.
Protocol 1: In Vitro ABPP in Cell Lysate & Fluorescent Readout
This protocol is ideal for initial screening and optimization.
A. Materials & Reagents
| Reagent/Material | Suggested Supplier | Notes |
| Cell Culture | Mammalian cells of interest (e.g., HeLa, HEK293T) | |
| Lysis Buffer | DPBS, 0.1% Triton X-100, 1x Protease Inhibitor Cocktail (EDTA-free) | |
| Probe Stock | Any chemical vendor | This compound (10 mM in DMSO) |
| Reporter Stock | Any chemical vendor | Azide-Fluorophore (e.g., TAMRA-Azide, 1 mM in DMSO) |
| Click Reagents | TCEP (50 mM in H₂O, freshly prepared), TBTA (1.7 mM in 1:4 DMSO/t-BuOH), CuSO₄ (50 mM in H₂O) | |
| Protein Quantification | BCA Protein Assay Kit | |
| SDS-PAGE | 4-12% Bis-Tris gels, 1x MOPS or MES running buffer, 4x LDS sample buffer with reducing agent | |
| Instrumentation | Probe sonicator, refrigerated centrifuge, fluorescence gel scanner |
B. Step-by-Step Procedure
-
Proteome Preparation:
-
Harvest cultured cells and wash twice with ice-cold DPBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells).
-
Lyse cells by probe sonication on ice (e.g., 3 x 10-second pulses).
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Adjust the concentration to 2 mg/mL with Lysis Buffer.
-
-
Probe Labeling:
-
In a microcentrifuge tube, add 49.5 µL of the 2 mg/mL proteome.
-
Add 0.5 µL of the 10 mM probe stock to achieve a final concentration of 100 µM.
-
Control: For a negative control, add 0.5 µL of DMSO instead of the probe.
-
Incubate for 30 minutes at 37°C.
-
Rationale: Incubation at 37°C facilitates enzyme activity and covalent bond formation. The 100 µM probe concentration is a starting point and should be optimized (e.g., via a concentration-response curve from 1 µM to 200 µM).
-
-
Click Chemistry Reaction:
-
Prepare a "Click Cocktail" by sequentially adding the following reagents. Vortex gently between each addition.
-
1 µL of 1 mM Azide-Fluorophore stock
-
1 µL of 50 mM TCEP
-
3 µL of 1.7 mM TBTA
-
1 µL of 50 mM CuSO₄
-
-
Add 6 µL of the freshly made Click Cocktail to each 50 µL labeling reaction.
-
Vortex gently and incubate for 1 hour at room temperature, protected from light.
-
Rationale: TCEP reduces Cu(II) to the active Cu(I) state. TBTA is a ligand that stabilizes the Cu(I) catalyst and prevents protein precipitation. The reaction is performed in this specific order to ensure efficient catalysis.
-
-
Sample Preparation & Gel Analysis:
-
Stop the reaction by adding 20 µL of 4x LDS sample buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load 20 µL of each sample onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's instructions.
-
Visualize the labeled proteins using a fluorescence scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.
-
After scanning, stain the gel with Coomassie Blue to visualize total protein loading.
-
Protocol 2: Target Enrichment and Identification via LC-MS/MS
This protocol follows on from the labeling step to identify the specific protein targets.
A. Additional Materials & Reagents
| Reagent/Material | Suggested Supplier | Notes |
| Reporter Stock | Any chemical vendor | Azide-Biotin (e.g., Biotin-PEG4-Azide, 1 mM in DMSO) |
| Enrichment | High-Capacity Streptavidin Agarose Beads | |
| Wash Buffers | Wash Buffer 1: 1% SDS in DPBS. Wash Buffer 2: 6 M Urea in DPBS. Wash Buffer 3: DPBS. | |
| Digestion Reagents | Reduction: 10 mM DTT in 50 mM Ammonium Bicarbonate. Alkylation: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate. Enzyme: Trypsin/Lys-C Mix, Mass Spec Grade. | |
| Instrumentation | End-over-end rotator, ThermoMixer, LC-MS/MS system (e.g., Orbitrap) |
B. Step-by-Step Procedure
-
Probe Labeling & Click Reaction:
-
Perform the labeling reaction as described in Protocol 1 (Steps 1 & 2), but scale up the volume (e.g., to 500 µL of 2 mg/mL proteome).
-
Perform the click chemistry reaction (Protocol 1, Step 3), substituting the Azide-Fluorophore with Azide-Biotin .
-
-
Protein Precipitation:
-
Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone, vortex, and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes. Discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold methanol and centrifuge again.
-
Air-dry the pellet for 10 minutes.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in 500 µL of Wash Buffer 1 (1% SDS in DPBS) by vortexing and heating at 95°C for 5 minutes.
-
Pre-wash 50 µL of streptavidin bead slurry three times with Wash Buffer 1.
-
Add the resuspended proteome to the washed beads and incubate for 1.5 hours at room temperature on an end-over-end rotator.
-
Rationale: SDS is used to fully denature proteins and break non-specific protein-protein interactions, ensuring that only biotinylated proteins are captured by the streptavidin beads.
-
-
On-Bead Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads sequentially with:
-
1 mL of Wash Buffer 1
-
1 mL of Wash Buffer 2
-
3 x 1 mL of Wash Buffer 3
-
-
Rationale: The stringent, sequential washes with SDS and urea are critical for removing non-specifically bound proteins, which are the primary source of background in ABPP-MS experiments.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature. Add 55 mM IAA and incubate for 20 minutes in the dark to alkylate cysteines.
-
Add 1 µg of Trypsin/Lys-C mix and incubate overnight at 37°C in a ThermoMixer.
-
Pellet the beads and collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid to a final concentration of 1% and desalt using a C18 StageTip before LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt Human).
-
Identify potential targets by comparing the spectral counts or intensities from the probe-treated sample against the DMSO control. True targets should be significantly enriched in the probe-treated sample.
-
References
- Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lys
- Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology.
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
- Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.
- This compound Product Page. My Skin Recipes.
- Rhodanese Inhibitors Overview. Santa Cruz Biotechnology.
- Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry.
- Inhibition of the catalytic activity of rhodanese by S-nitrosylation using nitric oxide donors. Acta Biochimica Polonica.
- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Discovery Technologies.
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 5. [PDF] Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 6. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of N-(Prop-2-yn-1-yl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-(Prop-2-yn-1-yl)benzamide Derivatives
This compound derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry and materials science. Their rigid, linear propargyl group and the versatile benzamide scaffold make them valuable building blocks for a diverse range of applications. In drug discovery, these derivatives have been identified as potent inhibitors of microRNA-21, an oncogenic microRNA implicated in various cancers, making them promising candidates for cancer therapy.[1] Furthermore, the terminal alkyne functionality serves as a handle for "click chemistry," a powerful tool for bioconjugation and the development of functional materials.[2] The propargylamine moiety itself is a key pharmacophore in several marketed drugs, highlighting the importance of this structural motif in bioactive molecules.[3]
As promising drug candidates and versatile synthons, the development of robust, safe, and scalable synthetic routes to this compound derivatives is of paramount importance. This application note provides a comprehensive guide to the scale-up synthesis of these valuable compounds, addressing the critical challenges and considerations from laboratory to pilot-plant scale.
I. Strategic Considerations for Scale-Up Synthesis
Transitioning a synthetic route from the benchtop to a larger scale introduces a new set of challenges that extend beyond simply increasing the quantities of reagents. A successful scale-up requires a thorough understanding of the reaction mechanism, thermodynamics, and the physical properties of all materials involved.
Choice of Synthetic Route: From Lab-Scale Reagents to Industrial Workhorses
At the laboratory scale, amide bond formation is often achieved using highly efficient but expensive and potentially hazardous coupling reagents like HATU or HBTU.[4][5] For large-scale synthesis, the focus shifts to cost-effectiveness, atom economy, safety, and ease of purification.[6]
The most common industrial approaches for amide bond formation include:
-
The Acid Chloride Route: This is a classic and often cost-effective method. The carboxylic acid is first converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8] The acid chloride is then reacted with the amine. While effective, this route requires careful handling of corrosive and moisture-sensitive reagents and generates acidic byproducts.
-
Alternative Activating Agents: For large-scale applications, coupling reagents that are less expensive and generate easily removable byproducts are preferred.[9] Reagents such as 1,1'-carbonyldiimidazole (CDI) and propylphosphonic anhydride (T3P) are often employed in industrial settings due to their favorable cost and safety profiles.[4][10]
-
Direct Catalytic Amidation: Emerging green chemistry approaches focus on the direct catalytic condensation of carboxylic acids and amines, with the only byproduct being water. Boronic acid catalysts have shown promise in this area, though they may require high temperatures and azeotropic water removal.[4]
For the synthesis of this compound derivatives, the acid chloride route and the use of cost-effective coupling agents like T3P are currently the most viable options for scale-up.
Reaction Thermodynamics and Safety: Taming the Exotherm
Amide bond formation is typically an exothermic process. On a small scale, this heat is easily dissipated to the surroundings. However, as the reaction volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[11][12] This can lead to a dangerous increase in temperature, potentially causing a "thermal runaway" reaction with uncontrolled boiling, pressure buildup, and the formation of hazardous decomposition products.[13][14]
Key Safety Considerations:
-
Calorimetry Studies: Before any large-scale synthesis, it is crucial to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution.[15] This data is essential for designing an adequate cooling system for the production reactor.
-
Controlled Reagent Addition: Instead of adding all reagents at once, a controlled, slow addition of one of the reactants (often the more reactive species like the acid chloride or the amine) is employed to manage the rate of heat generation.[11]
-
Emergency Preparedness: The scale-up plan must include procedures for emergency cooling or quenching of the reaction in case of a temperature excursion.
Purification at Scale: The Art of Industrial Crystallization
Purification of the final product is a critical step in ensuring the quality and safety of active pharmaceutical ingredients (APIs). While chromatography is a powerful tool in the laboratory, it is often impractical and expensive for large-scale production. Crystallization is the workhorse of purification in the pharmaceutical industry.[16][17][18]
Key Principles of Industrial Crystallization:
-
Solvent Selection: The ideal solvent system will dissolve the crude product at an elevated temperature and allow it to crystallize in high purity upon cooling, while impurities remain in the mother liquor.[16]
-
Controlling Supersaturation: The rate of cooling and/or the addition of an anti-solvent must be carefully controlled to promote the growth of large, pure crystals rather than the rapid precipitation of an impure solid.[18]
-
Polymorphism: The crystalline form of a compound can significantly impact its physical properties, including solubility and bioavailability. The crystallization process must be designed to consistently produce the desired polymorph.
II. Detailed Protocol: Scale-Up Synthesis of this compound
This protocol details a hypothetical, yet realistic, scale-up synthesis of this compound from benzoyl chloride and propargylamine, suitable for producing a multi-kilogram batch.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzoyl Chloride | 140.57 | 1.41 kg | 10.0 | Reagent grade, >99% |
| Propargylamine | 55.08 | 0.58 kg | 10.5 | Reagent grade, >98% |
| Triethylamine | 101.19 | 1.21 kg (1.67 L) | 12.0 | Anhydrous, >99.5% |
| Dichloromethane (DCM) | 84.93 | ~15 L | - | Anhydrous, reagent grade |
| 1 M Hydrochloric Acid | - | ~5 L | - | For workup |
| Saturated Sodium Bicarbonate | - | ~5 L | - | For workup |
| Brine | - | ~5 L | - | For workup |
| Anhydrous Magnesium Sulfate | - | ~500 g | - | For drying |
| Isopropanol | - | ~8 L | - | For crystallization |
| Heptane | - | ~16 L | - | For crystallization |
Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature probe, and a condenser.
-
Addition funnel (10 L) with pressure equalization.
-
Inert atmosphere (Nitrogen) supply.
-
Temperature control unit (heating/cooling circulator).
-
Filtration apparatus suitable for large volumes (e.g., Nutsche filter).
-
Vacuum oven for drying.
Reaction Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
A. Reaction Setup and Amide Formation
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and has been purged with nitrogen.
-
Charging Reagents: Charge the reactor with propargylamine (0.58 kg, 10.5 mol), triethylamine (1.21 kg, 12.0 mol), and anhydrous dichloromethane (10 L).
-
Inerting and Cooling: Begin stirring and purge the reactor headspace with nitrogen. Cool the reaction mixture to 0-5 °C using the temperature control unit.
-
Preparation of Benzoyl Chloride Solution: In a separate container, dissolve benzoyl chloride (1.41 kg, 10.0 mol) in anhydrous dichloromethane (5 L).
-
Controlled Addition: Transfer the benzoyl chloride solution to the 10 L addition funnel. Add the solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. This slow addition is critical to control the exotherm of the reaction.
-
Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (propargylamine) is consumed.
B. Workup and Isolation of Crude Product
-
Quenching: Cool the reaction mixture to 10-15 °C and slowly add water (5 L) to quench any unreacted benzoyl chloride and dissolve the triethylamine hydrochloride salt.
-
Aqueous Washes: Transfer the mixture to a suitable separatory funnel or perform the phase separation in the reactor if equipped.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 2.5 L) to remove excess triethylamine.
-
Wash with saturated sodium bicarbonate solution (2 x 2.5 L) to remove any acidic impurities.
-
Wash with brine (1 x 5 L) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (~500 g), filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
C. Purification by Crystallization
-
Dissolution: Transfer the crude product to a clean 50 L reactor. Add isopropanol (~8 L) and heat the mixture to 60-70 °C with stirring until all the solid has dissolved.
-
Anti-solvent Addition: Slowly add heptane (~16 L) to the hot solution. The solution will become cloudy, indicating the onset of crystallization.
-
Controlled Cooling: Slowly cool the mixture to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Filtration and Washing: Filter the crystalline product using a Nutsche filter. Wash the filter cake with a small amount of cold heptane to remove residual mother liquor.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield: 1.27 - 1.43 kg (80-90%) of a white to off-white crystalline solid.
Purity Assessment: The purity of the final product should be assessed by HPLC (>99%) and its identity confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
III. Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amide formation from an acid chloride and an amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargylamine attacks the electrophilic carbonyl carbon of benzoyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Deprotonation: The triethylamine acts as a base to deprotonate the positively charged nitrogen atom.
-
Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion, to yield the final this compound product.
IV. Conclusion
The successful scale-up of the synthesis of this compound derivatives is a critical step in enabling their use in drug development and other applications. This requires a shift in mindset from laboratory convenience to industrial practicality, with a strong emphasis on safety, cost-effectiveness, and robustness. By carefully selecting the synthetic route, understanding and controlling the reaction thermodynamics, and developing a robust crystallization protocol, it is possible to produce these valuable compounds on a large scale with high purity and yield. The protocols and considerations outlined in this application note provide a solid framework for researchers and process chemists to confidently approach the scale-up of this important class of molecules.
References
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What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2026). U.S. Pharmacist. [Link]
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Applications of the crystallization process in the pharmaceutical industry. (2010). Crystal Growth & Design. [Link]
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Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015). Bioorganic & Medicinal Chemistry. [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis - University of Richmond. [Link]
-
The Role of Industrial Crystallizer Equipment in Product Purification. Zhanghua. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development. [Link]
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A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). Angewandte Chemie International Edition. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. ResearchGate. [Link]
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AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. An experimental handbook for pharmaceutical organic chemistry-i. [Link]
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Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]
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Scale-up Reactions. University of Illinois Division of Research Safety. [Link]
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Chemical Scale-Up Safety Guide. Scribd. [Link]
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Safety issues in scale-up of chemical processes. (2001). Current Opinion in Drug Discovery & Development. [Link]
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Process Scale-Up & Safety. Nalas Engineering. [Link]
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2018). Organic Process Research & Development. [Link]
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Scale Up Safety. Stanford Environmental Health & Safety. [Link]
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Application Notes & Protocols: One-Pot Syntheses Involving N-(Prop-2-yn-1-yl)benzamide
Foreword: The Strategic Value of N-(Prop-2-yn-1-yl)benzamide in Modern Synthesis
This compound, often referred to as N-propargylbenzamide, has emerged as a cornerstone building block in contemporary organic synthesis. Its deceptively simple structure, featuring a terminal alkyne and an amide moiety, provides a rich platform for executing complex molecular transformations. The propargyl group is not merely a handle but an active participant in a diverse array of catalytic cycles, enabling the construction of valuable heterocyclic scaffolds that are prevalent in pharmaceuticals, natural products, and functional materials.[1][2][3]
This guide moves beyond simple procedural listings. It is designed for the discerning researcher, providing not only the "how" but the critical "why" behind key one-pot synthetic strategies. By understanding the mechanistic underpinnings of these reactions, scientists can better troubleshoot, optimize, and adapt these protocols for their specific research and development goals. The protocols described herein are robust, validated systems designed to deliver efficiency and elegance in the synthesis of complex molecular architectures from a single, versatile starting material.
Application Note 1: Iodoarene-Catalyzed Oxidative Cyclization for the Synthesis of 2,5-Disubstituted Oxazolines
Principle & Mechanistic Rationale
The synthesis of 2-oxazolines, a privileged scaffold in medicinal chemistry, can be efficiently achieved from N-propargylamides through a one-pot oxidative cyclization.[1] This methodology leverages the power of hypervalent iodine chemistry, where a simple iodoarene acts as a pre-catalyst. The core principle involves the in situ generation of a highly electrophilic Iodine(III) species from the iodoarene using a terminal oxidant. This active catalyst coordinates to the alkyne of this compound, rendering it susceptible to intramolecular nucleophilic attack by the amide oxygen. This 5-endo-dig cyclization is the key ring-forming step. Subsequent hydrolysis and tautomerization yield the final 2-oxazoline product.[1] The choice of 2-iodoanisole is strategic; its electron-donating methoxy group enhances catalytic activity compared to unsubstituted iodobenzene.[1]
Catalytic Cycle Diagram
Caption: Mechanism for Iodoarene-Catalyzed Oxazoline Synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 2-phenyl-5-acetonyloxazoline.[1]
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 159.2 mg).
-
Addition of Reagents: Add 2-iodoanisole (0.1 mmol, 10 mol%, 23.4 mg) followed by acetonitrile (5 mL) as the solvent.
-
Initiation: To the stirring solution, add m-chloroperoxybenzoic acid (m-CPBA, 2.5 mmol, ~431 mg) as the oxidant and trifluoroacetic acid (TFA, 2.0 mmol, 150 µL) as an additive.
-
Reaction Conditions: Stir the reaction mixture at room temperature (~25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-oxazoline product.
Data Summary: Substrate Scope & Yields
| Entry | Benzamide Substituent (R) | Product | Yield (%) | Reference |
| 1 | Phenyl | 2-Phenyl-5-acetonyloxazoline | 81 | [1] |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)-5-acetonyloxazoline | 75 | [1] |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-acetonyloxazoline | 85 | [1] |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-acetonyloxazoline | 64 | [1] |
Application Note 2: Palladium(II)-Catalyzed One-Pot Synthesis of 5-Oxazolecarbaldehydes
Principle & Mechanistic Rationale
The synthesis of 5-oxazolecarbaldehydes represents a powerful transformation, converting the simple propargyl amide into a highly functionalized heterocycle. This one-pot process is an intramolecular Wacker-type oxidative cyclization catalyzed by a Palladium(II) salt, such as PdCl₂(MeCN)₂.[4] The electrophilic Pd(II) catalyst activates the alkyne triple bond, promoting nucleophilic attack from the amide oxygen. This is followed by a series of steps including migratory insertion and β-hydride elimination, which, in the presence of a stoichiometric reoxidant like 1,4-benzoquinone (BQ), regenerates the active Pd(II) catalyst and forms the aldehyde functionality. This method provides a direct and regioselective route to 5-formylated oxazoles, which are otherwise challenging to synthesize.[4]
General Experimental Workflow
Caption: Workflow for Pd-Catalyzed Oxazole Synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2-phenyloxazole-5-carbaldehyde.[4]
-
Reaction Setup: In a sealed reaction tube, place this compound (0.5 mmol, 79.6 mg).
-
Addition of Reagents: Add PdCl₂(MeCN)₂ (0.025 mmol, 5 mol%, 6.5 mg) as the catalyst and 1,4-benzoquinone (BQ, 0.75 mmol, 81 mg) as the reoxidant.
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 2.5 mL) as the solvent.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 60 °C for 6 hours. Alternatively, sonication can be employed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black. Wash the pad with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenyloxazole-5-carbaldehyde.
Data Summary: Scope and Yields
| Entry | Amide Moiety (R) | Product | Yield (%) | Reference |
| 1 | Phenyl | 2-Phenyloxazole-5-carbaldehyde | 37 | [4] |
| 2 | 2-Naphthyl | 2-(Naphthalen-2-yl)oxazole-5-carbaldehyde | 65 | [4] |
| 3 | 2-Furyl | 2-(Furan-2-yl)oxazole-5-carbaldehyde | 68 | [4] |
| 4 | Cyclohexyl | 2-Cyclohexyloxazole-5-carbaldehyde | 55 | [4] |
Application Note 3: One-Pot Bimetallic Tandem Catalysis for Chiral α-Silyl Alcohols
Principle & Mechanistic Rationale
This advanced one-pot strategy showcases the power of tandem catalysis, where two distinct catalytic cycles operate sequentially in the same vessel to build molecular complexity rapidly. The reaction involves an initial gold(I)-catalyzed cycloisomerization of an N-propargylamide to generate a 2,5-disubstituted oxazole intermediate in situ.[5] This oxazole then participates in a second reaction: a highly enantioselective carbonyl-ene reaction with an acylsilane. This second step is catalyzed by a chiral N,N'-dioxide/Co(II) complex, which orchestrates the formation of a chiral α-silyl alcohol with high enantiopurity. The success of this one-pot process relies on the compatibility of the two catalytic systems.[5]
Logical Reaction Sequence
Caption: Sequence of Bimetallic Tandem Reaction.
Protocol Overview & Key Parameters
The reaction is performed in a single pot by combining the N-propargylamide, acylsilane, a gold(I) pre-catalyst (e.g., IPrAuCl), a silver salt activator (e.g., AgNTf₂), and the chiral Cobalt(II) catalyst system.[5]
-
Gold Catalyst System: Typically IPrAuCl/AgNTf₂. The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Cobalt Catalyst System: A chiral N,N'-dioxide ligand combined with Co(OTf)₂. The ligand dictates the stereochemical outcome.
-
Solvent: A non-coordinating solvent like toluene or dichloromethane is common.
-
Temperature: The reaction is often performed at mild temperatures (e.g., 20-40 °C).[5]
Data Summary: Yield and Enantioselectivity
| Entry | Acylsilane (R') | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | Benzoyltrimethylsilane | 84 | 99 | [5] |
| 2 | (4-Chlorobenzoyl)trimethylsilane | 95 | 99 | [5] |
| 3 | (1-Naphthoyl)trimethylsilane | 82 | 99 | [5] |
| 4 | (2-Thienoyl)trimethylsilane | 86 | 98 | [5] |
References
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Title: Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines Source: Beilstein Journal of Organic Chemistry, via National Institutes of Health (NIH) URL: [Link]
-
Title: Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]
-
Title: Gold- and Silver-Mediated Cycloisomerizations of N-Propargylamides Source: Organic Letters, ACS Publications URL: [Link]
-
Title: Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules Source: Journal of the American Chemical Society, via National Institutes of Health (NIH) URL: [Link]
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Title: this compound Product Page Source: My Skin Recipes Commercial Listing URL: [Link]
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Title: A bimetallic tandem catalysis-enabled enantioselective cycloisomerization/carbonyl-ene reaction Source: Chemical Science, Royal Society of Chemistry URL: [Link]
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Title: Insights on the Anion Effect in N-heterocyclic Carbene Based Dinuclear Gold(I) Catalysts Source: ResearchGate URL: [Link]
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Title: Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides Source: Beilstein Journal of Organic Chemistry, via National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide Source: ResearchGate URL: [Link]
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Title: Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors Source: Bioorganic & Medicinal Chemistry, via PubMed URL: [Link]
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Title: Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities Source: Pharmaceuticals, MDPI URL: [Link]
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Title: Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis Source: National Institutes of Health (NIH) URL: [Link]
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Application Notes and Protocols: Protecting Group Strategies for N-(Prop-2-yn-1-yl)benzamide
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Introduction
N-(Prop-2-yn-1-yl)benzamide is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates a terminal alkyne, a reactive handle for modifications such as "click chemistry," and a secondary benzamide, which can influence molecular conformation and participate in hydrogen bonding.[1] The synthetic utility of this compound is often contingent on the selective manipulation of these two functional groups. To achieve chemoselectivity in subsequent reactions, the temporary masking of one or both functional groups with protecting groups is a critical strategy.[2][3][4]
This guide provides a comprehensive overview of protecting group strategies for this compound, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, enabling informed decisions for designing robust and efficient synthetic routes. We will explore orthogonal protection schemes, which allow for the selective removal of one protecting group in the presence of another, a cornerstone of complex molecule synthesis.[5]
Strategic Considerations for Protecting this compound
The primary challenge in the multi-step synthesis involving this compound is the potential for unintended side reactions at either the terminal alkyne or the benzamide nitrogen.[6] For instance, the acidic proton of the terminal alkyne can interfere with base-mediated reactions, while the amide N-H bond can exhibit nucleophilicity under certain conditions. Protecting groups serve as temporary masks to prevent such unwanted reactivity.[7][8]
An ideal protecting group strategy should meet the following criteria:
-
Ease of Introduction: The protecting group should be introduced in high yield under mild conditions that do not affect other parts of the molecule.
-
Stability: The protected group must be stable to the reaction conditions planned for other functional groups.[4]
-
Ease of Removal: The protecting group should be removable in high yield under specific and mild conditions that do not impact the newly modified functionalities.[4]
-
Orthogonality: In a molecule with multiple protecting groups, it should be possible to remove one selectively without affecting the others.[5]
The choice of protecting groups for this compound will depend on the intended subsequent transformations. The following sections detail strategies for the individual and orthogonal protection of the alkyne and amide functionalities.
Protecting the Terminal Alkyne
The acidic proton of the terminal alkyne in this compound can be masked to prevent its interference in subsequent reactions, particularly those involving strong bases. Silyl ethers are the most widely employed protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and mild removal conditions.[9][10][11]
Silyl Ether Protecting Groups
The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.[10][12] This property allows for the selection of a silyl group with the appropriate stability for a given synthetic sequence.
-
Trimethylsilyl (TMS): As one of the smallest silyl protecting groups, TMS is readily introduced and removed.[10] However, its lability can be a disadvantage in multi-step syntheses where more robust protection is required.[10]
-
tert-Butyldimethylsilyl (TBDMS or TBS): Offering significantly greater stability than TMS, the TBDMS group is a workhorse in organic synthesis, withstanding a broader range of reaction conditions.[10][13]
-
Triisopropylsilyl (TIPS): The bulky nature of the TIPS group provides exceptional stability, making it suitable for lengthy and complex synthetic routes.[10][13] Its removal often necessitates more forceful conditions compared to TMS or TBDMS.[10][14]
The selection of a silyl protecting group should be guided by the anticipated reaction conditions in the synthetic pathway. The relative stability of common silyl ethers under acidic and basic conditions is a crucial consideration.[11]
Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Structure | Key Features | Typical Protection Conditions | Typical Deprotection Conditions |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Least sterically hindered, most labile.[10] | TMS-Cl, Et₃N, THF, 0 °C to rt | K₂CO₃, MeOH, rt[15] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | Good balance of stability and ease of removal.[10] | TBDMS-Cl, Imidazole, DMF, rt | TBAF in THF, rt |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Very stable due to steric bulk.[10] | TIPS-Cl, Et₃N, DMAP, CH₂Cl₂, rt | TBAF in THF, rt; AgF in MeOH[14][16] |
Experimental Protocol 1: TIPS Protection of this compound
This protocol describes the protection of the terminal alkyne of this compound with the robust triisopropylsilyl (TIPS) group.
Workflow for TIPS Protection
Caption: Workflow for TIPS protection of the terminal alkyne.
Materials:
-
This compound
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired TIPS-protected compound.
Protecting the Benzamide Nitrogen
While amides are generally less reactive than amines, the N-H proton can be acidic enough to interfere with certain reagents, and the nitrogen can act as a nucleophile.[7] Protection of the amide nitrogen is often achieved by conversion to a carbamate.
Carbamate Protecting Groups
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine and amide protecting groups in organic synthesis.[17][18] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of nucleophilic and basic conditions.[19] Deprotection is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[17][18][20]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another widely used protecting group for amines and amides.[21][22] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group.[20][21][23]
Table 2: Comparison of Common Carbamate Protecting Groups for the Benzamide Nitrogen
| Protecting Group | Structure | Key Features | Typical Protection Conditions | Typical Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | -C(O)O(C(CH₃)₃) | Stable to base and nucleophiles, labile to acid.[19] | Boc₂O, DMAP, Et₃N, CH₂Cl₂ | TFA in CH₂Cl₂; HCl in dioxane[17][18] |
| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂C₆H₅ | Stable to acid and base, cleaved by hydrogenolysis.[21][22] | Cbz-Cl, Base (e.g., Na₂CO₃), aq. solvent | H₂, Pd/C, MeOH or EtOH[22][23] |
Experimental Protocol 2: Boc Protection of this compound
This protocol details the protection of the benzamide nitrogen with the Boc group.
Workflow for Boc Protection
Caption: Workflow for Boc protection of the benzamide nitrogen.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature until TLC analysis shows complete consumption of the starting material.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected amide.
Orthogonal Protecting Group Strategy
For synthetic routes requiring the sequential modification of both the alkyne and the amide, an orthogonal protecting group strategy is essential.[5] This allows for the selective deprotection of one functional group while the other remains protected. A common and effective orthogonal pairing for this compound is the use of a silyl ether for the alkyne and a Cbz group for the amide. The Cbz group is stable to the fluoride-based deprotection conditions used for silyl ethers, and the silyl ether is stable to the hydrogenolysis conditions used to remove the Cbz group.
Decision Logic for Orthogonal Protection
Caption: Decision tree for an orthogonal protection strategy.
Experimental Protocol 3: Orthogonal Protection and Selective Deprotection
This multi-step protocol outlines the protection of both functional groups followed by the selective removal of each protecting group.
Part A: Cbz Protection of the Benzamide Nitrogen
-
Follow the general procedure for carbamate protection (Protocol 2), substituting Cbz-Cl for Boc₂O and using an appropriate base such as aqueous Na₂CO₃.
-
Isolate and purify the Cbz-protected intermediate, N-benzoyl-N-(prop-2-yn-1-yl)carbamic acid benzyl ester.
Part B: TIPS Protection of the Terminal Alkyne
-
Using the Cbz-protected intermediate from Part A as the starting material, follow the procedure for silyl ether protection (Protocol 1).
-
Isolate and purify the fully protected compound: benzyl benzoyl(3-(triisopropylsilyl)prop-2-yn-1-yl)carbamate.
Part C: Selective Deprotection of the TIPS Group
-
Dissolve the fully protected compound (1.0 eq) in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify to yield the Cbz-protected compound with a free terminal alkyne.
Part D: Selective Deprotection of the Cbz Group
-
Dissolve the fully protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen (H₂), typically using a balloon.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to yield the TIPS-protected compound with a free benzamide N-H.
Conclusion
The judicious use of protecting groups is fundamental to the successful synthetic manipulation of this compound. By understanding the stability and reactivity of different protecting groups, researchers can design synthetic routes that are both efficient and high-yielding. The orthogonal strategy presented, employing a silyl ether for the alkyne and a Cbz group for the amide, provides a robust framework for the selective modification of this versatile building block. The protocols provided herein serve as a practical guide for the implementation of these strategies in a laboratory setting.
References
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Wikipedia. Protecting group. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
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Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]
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Fisher Scientific. Amine Protection / Deprotection. [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. [Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Science Trove. Chemoselectivity and protecting groups. [Link]
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ChemistryViews. A "Sterically Stressed" Amide as a Protecting Group for Amines. [Link]
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Chemistry LibreTexts. 10.2: Protecting Groups. [Link]
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Química Organica.org. Protection of Functional Groups in Organic Synthesis. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Lumen Learning. 15.2 Use of protecting groups. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Gelest. Organosilane Protecting Groups. [Link]
-
ACS Publications. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]
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-
RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
-
ResearchGate. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
SciELO México. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
-
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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-
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analytical methods for monitoring N-propargylbenzamide reactions
An Application Guide to Analytical Methods for Monitoring N-propargylbenzamide Reactions
Abstract
This comprehensive application note provides detailed protocols and expert insights into the primary analytical methods for monitoring the synthesis of N-propargylbenzamide, a key intermediate in pharmaceutical and materials science. We address the practical and theoretical considerations for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes step-by-step protocols, data interpretation guidelines, and validation parameters to ensure the generation of reliable, accurate, and reproducible results. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, maximize yield, and control impurity profiles in amide synthesis workflows.
Introduction: The Imperative for Rigorous Reaction Monitoring
N-propargylbenzamide and its derivatives are valuable structural motifs in medicinal chemistry and materials science, often serving as precursors for complex heterocyclic compounds or functional polymers. The synthesis, typically an amide coupling reaction between a benzoyl derivative (like benzoyl chloride) and propargylamine, requires precise monitoring to ensure optimal conversion, minimize side-product formation, and understand reaction kinetics.
Effective analytical monitoring moves the synthetic process from a qualitative art to a quantitative science. It enables chemists to make informed, real-time decisions, leading to improved process robustness, faster development timelines, and enhanced safety and quality of the final product.[1][2] This document serves as a practical guide to selecting and implementing the most appropriate analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone technique for quantitative monitoring of N-propargylbenzamide synthesis. Its exceptional resolving power and sensitivity make it ideal for separating the starting materials, intermediate species, the final product, and any potential impurities from the reaction matrix. A validated HPLC method is indispensable for calculating reaction conversion, yield, and purity with high confidence.[3][4]
Causality Behind Method Choices
A reversed-phase C16 or C18 column is selected due to the non-polar nature of the benzamide product and reactants.[5] The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer, allows for the effective elution and separation of compounds based on their hydrophobicity.[5][6] UV detection is highly effective as the aromatic ring in the benzamide structure provides a strong chromophore, typically absorbing around 254 nm.[5]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow from sample preparation to final analysis.
Detailed Protocol: Reversed-Phase HPLC Method
Objective: To quantify the consumption of reactants and the formation of N-propargylbenzamide.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector
-
Discovery® RP-Amide C16 Column (15 cm × 4.6 mm, 5 µm) or equivalent[5]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile:Water
-
N-propargylbenzamide, benzoyl chloride, and propargylamine analytical standards
Procedure:
-
Standard Preparation: Prepare individual stock solutions of reactants and the product standard in the sample diluent at 1 mg/mL. Create a mixed standard and a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel at a specific time point. b. Immediately quench the reaction by diluting the aliquot into 1 mL of sample diluent. This prevents further reaction post-sampling.[7] c. Perform further serial dilutions as necessary to bring the expected analyte concentration within the linear range of the calibration curve. d. Filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 20% A
-
2-10 min: Linear ramp from 20% to 80% A
-
10-12 min: Hold at 80% A
-
12.1-15 min: Return to 20% A and equilibrate
-
-
-
Data Analysis: a. Identify peaks based on the retention times obtained from the analytical standards. b. Integrate the peak areas for all components. c. Calculate the concentration of each component using the established calibration curve. d. Determine reaction conversion by monitoring the disappearance of the limiting reagent.
Method Validation: Ensuring Trustworthy Data
A robust analytical method must be validated to prove its suitability for the intended purpose.[3][4][8] Key validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria | Source |
| Specificity | Ensure the method can unequivocally assess the analyte in the presence of other components (reactants, impurities). | Peaks for all components are baseline resolved. | [8][9] |
| Linearity | Demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 | [6][10] |
| Accuracy | Measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked samples. | [6][8] |
| Precision | Assess the degree of scatter between a series of measurements. | Repeatability/Intermediate Precision: %RSD ≤ 2.0% | [8][11] |
| LOD & LOQ | Determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1; LOQ: S/N of 10:1 | [6][10][12] |
Gas Chromatography-Mass Spectrometry (GC-MS): For Confirmation and Volatile Impurities
GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. It provides both chromatographic separation and mass identification, making it an excellent confirmatory method and a primary tool for identifying unknown byproducts.[13] N-propargylbenzamide is sufficiently volatile for GC analysis.
Causality Behind Method Choices
An electron ionization (EI) source is standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification.[14] A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., TG-5MS), is chosen for its versatility in analyzing a wide range of organic molecules.[14] The temperature program is designed to first elute volatile starting materials at a lower temperature before ramping up to elute the higher-boiling point amide product.[13]
Detailed Protocol: GC-MS Analysis
Objective: To confirm the identity of N-propargylbenzamide and identify any volatile impurities.
Instrumentation & Materials:
-
GC-MS system with an EI source and quadrupole mass analyzer
-
TG-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[14]
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Solvent: Dichloromethane or Ethyl Acetate
Procedure:
-
Sample Preparation: a. Take an aliquot of the reaction mixture and quench as described for HPLC. b. If necessary, perform a liquid-liquid extraction. Dilute the reaction mixture in water and extract with a non-polar organic solvent like ethyl acetate. c. Dry the organic layer with anhydrous sodium sulfate. d. Dilute the sample to an appropriate concentration (e.g., ~50 µg/mL) in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes[13]
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV[14]
-
Mass Scan Range: 40 - 400 amu
-
-
Data Analysis: a. Identify the peak corresponding to N-propargylbenzamide by its retention time and mass spectrum. b. Confirm the molecular ion peak (M⁺). c. Analyze the fragmentation pattern and compare it to expected fragments and library spectra. d. Attempt to identify unknown impurity peaks by interpreting their mass spectra and searching against the NIST library.[15]
Expected Mass Spectral Data
The interpretation of the mass spectrum is key to confirming the product's identity.
| Compound | Formula | Molecular Weight | Expected Key m/z Fragments |
| N-propargylbenzamide | C₁₀H₉NO | 159.19 | 159 (M⁺) , 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺), 51 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 140/142 (M⁺, isotope pattern) , 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| Propargylamine | C₃H₅N | 55.08 | 55 (M⁺) , 54, 39 |
NMR Spectroscopy: For In-Situ Monitoring and Structural Elucidation
NMR spectroscopy offers a unique, non-invasive window into the reaction as it happens. By running the reaction directly inside an NMR spectrometer, one can track the real-time consumption of reactants and the formation of products without the need for sampling and quenching.[16][17] This makes it the premier choice for detailed kinetic studies and mechanistic investigations.[17]
Decision Framework for Using NMR
Caption: Decision tree for selecting NMR versus other methods.
Protocol: In-Situ ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress in real-time to determine kinetics.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) compatible with reactants
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration and non-interfering peaks)
Procedure:
-
Preparation: a. In an NMR tube, dissolve the limiting reagent (e.g., propargylamine) and the internal standard in the deuterated solvent. b. Acquire an initial spectrum (t=0) to establish the starting concentrations.
-
Reaction Initiation: a. Carefully add the excess reagent (e.g., benzoyl chloride) to the NMR tube, cap, and invert several times to mix. b. Quickly insert the tube into the pre-shimmed and locked spectrometer.
-
Data Acquisition: a. Begin acquiring a time-course series of ¹H NMR spectra (e.g., one spectrum every 1-5 minutes, depending on the expected reaction rate). b. Continue acquisition until the signals of the limiting reagent have disappeared or reached a stable plateau.
-
Data Analysis: a. Process the spectra (Fourier transform, phase, and baseline correction). b. Integrate a characteristic, well-resolved peak for a reactant and a product in each spectrum. c. Normalize the integrals against the integral of the stable internal standard. d. Plot the normalized integral (proportional to concentration) of the product versus time to generate a kinetic profile.
Characteristic Chemical Shifts for Monitoring
The key to NMR monitoring is identifying signals that are unique to the reactants and the product.[18][19]
| Compound | Functional Group Protons | Approximate ¹H Chemical Shift (δ, ppm) | Notes |
| Propargylamine | -CH₂- (Methylene) | ~3.5 ppm | Disappears as reaction proceeds. |
| Propargylamine | ≡C-H (Alkynyl) | ~2.4 ppm | May shift slightly upon product formation. |
| N-propargylbenzamide | -CH₂- (Methylene adjacent to N) | ~4.3 ppm | Appears and grows over time. Clear indicator of product. |
| N-propargylbenzamide | N-H (Amide) | ~6.5-8.5 ppm (broad) | Appears; position is solvent and concentration dependent. |
| Benzoyl Moiety | Aromatic Protons | ~7.4-7.8 ppm | Pattern may shift slightly between reactant and product. |
Conclusion and Method Selection Summary
The choice of analytical method for monitoring N-propargylbenzamide reactions is dictated by the specific analytical goal. For routine quantitative analysis of reaction completion and purity, a validated HPLC method is the industry standard. For unambiguous structural confirmation and identification of unknown volatile byproducts, GC-MS is invaluable. For in-depth mechanistic studies and the determination of reaction kinetics, in-situ NMR provides unparalleled real-time insight. By employing these techniques judiciously, researchers can achieve a comprehensive understanding and robust control over the synthesis of N-propargylbenzamide.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- ElectronicsAndBooks. (n.d.). 17O NMR of benzamide derivatives.
- Sabinet African Journals. (1983). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.
- Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Frey Research Group. (2024). NMR kinetic studies.
- ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
- BenchChem. (2025). Application Note: Quantitative Analysis of N,N-Diethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS).
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- OUCI. (n.d.). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs.
- Springer. (2022). GC–MS profiling and antibacterial activity.
- PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- Hindawi. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(Prop-2-YN-1-YL)benzamide Click Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, specifically tailored for experiments involving N-(Prop-2-yn-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges, thereby improving reaction yields and product purity. The following sections are structured to provide rapid solutions through FAQs and offer deeper insights via comprehensive troubleshooting guides and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the CuAAC reaction.
Q1: My reaction shows low to no yield. What are the most common culprits?
A1: Low or failed conversions in CuAAC reactions are typically traced back to one of four key areas:
-
Inactive Copper Catalyst: The reaction requires the Copper(I) oxidation state[1]. Cu(I) is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen or disproportionation to Cu(0) and Cu(II)[2][3].
-
Side Reactions: The most prevalent side reaction is the oxidative homocoupling of your alkyne, this compound, to form a diyne byproduct (Glaser coupling)[2][3]. This consumes your starting material without forming the desired triazole.
-
Poor Reagent Quality: The purity of your alkyne, azide, and solvents is critical[4]. Additionally, the reducing agent, sodium ascorbate, degrades in solution and should always be prepared fresh[4].
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, an inappropriate solvent, or non-optimal temperature can significantly hinder reaction efficiency[3].
Q2: How can I confirm that my click reaction has successfully formed the triazole product?
A2: The most common methods for monitoring reaction progress and confirming product formation are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The triazole product is typically more polar than the alkyne and azide starting materials. You should see the disappearance of your starting material spots and the appearance of a new, lower-Rf spot corresponding to the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides definitive confirmation by showing a peak at the expected mass of the triazole product and tracking the consumption of reactants.
-
NMR Spectroscopy: ¹H NMR is excellent for structural confirmation. Key signals to look for include a new singlet peak for the triazole proton (typically ~7.5-8.5 ppm) and the disappearance of the terminal alkyne proton signal from this compound (typically ~2-3 ppm).
Q3: My starting alkyne is consumed, but I don't see my desired product. What is likely happening?
A3: This scenario strongly suggests that a side reaction is consuming your alkyne. The most probable cause is the Glaser-Hay oxidative homocoupling, where two molecules of this compound couple to form a symmetric diyne[2][3][5]. This is particularly common under conditions where the Cu(I) catalyst is being oxidized by oxygen[6]. To resolve this, ensure you are using a sufficient excess of a freshly prepared reducing agent (sodium ascorbate) and consider degassing your solvents to minimize dissolved oxygen[2][6].
Q4: Do I need a special ligand for this reaction?
A4: While the CuAAC reaction can proceed without a ligand, using one is highly recommended for robustness and efficiency. Ligands play a crucial dual role: they stabilize the catalytically active Cu(I) oxidation state against oxidation and disproportionation, and they accelerate the reaction rate, sometimes by several orders of magnitude[1][2][7]. For this compound, which is soluble in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is an excellent choice. If the reaction is performed in aqueous media, a water-soluble ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential[1][8].
Section 2: In-Depth Troubleshooting Guide
This guide provides detailed solutions to specific experimental problems.
Problem: Catalyst Inactivation and Oxidative Side Reactions
Symptoms:
-
The reaction starts but stalls before completion.
-
TLC/LC-MS analysis shows unreacted starting materials even after extended reaction times.
-
A significant amount of a non-polar byproduct is observed, consistent with alkyne homodimer.
Causality: The CuAAC catalytic cycle relies exclusively on Cu(I). Atmospheric oxygen readily oxidizes Cu(I) to Cu(II), which is catalytically incompetent for the cycloaddition but can promote the undesired oxidative homocoupling of the alkyne[2][6]. Without a sufficient supply of Cu(I), the primary reaction halts.
Solutions:
-
Use an In Situ Reducing Agent: The most common and effective method is to generate Cu(I) in situ from an inexpensive Cu(II) salt (e.g., CuSO₄·5H₂O) using sodium ascorbate as a reducing agent[3][9].
-
Insight: Sodium ascorbate continuously reduces any Cu(II) formed back to the active Cu(I) state, keeping the catalytic cycle running[2]. Always use a freshly prepared solution of sodium ascorbate, as it is prone to degradation. A 5- to 10-fold molar excess of ascorbate relative to copper is recommended.
-
-
Employ a Stabilizing Ligand: Ligands chelate the copper ion, protecting it from oxygen and preventing the formation of inactive copper aggregates[2][10][11].
-
Minimize Oxygen Exposure: While ligands and reducing agents provide excellent protection, minimizing oxygen exposure is a fundamental best practice[6].
-
Insight: Degassing the solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) before adding the catalyst can significantly reduce the oxidative load on the system, preserving both the catalyst and the ascorbate for longer[12]. For very slow or sensitive reactions, maintaining the reaction under an inert atmosphere is advised[6].
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Section 3: Optimized Protocols & Methodologies
Table 1: Recommended Catalyst Systems for this compound
| Catalyst System Components | Solvent System | Application Notes |
| CuSO₄·5H₂O / Sodium Ascorbate / TBTA | DMF, DMSO, THF, CH₃CN | Standard for Organic Synthesis. TBTA is soluble in organic solvents and provides excellent rate acceleration and catalyst stability. Ideal for this compound.[2][10] |
| CuSO₄·5H₂O / Sodium Ascorbate / THPTA | t-BuOH/H₂O (1:1), H₂O, PBS | Standard for Aqueous/Biological Systems. Use if your azide substrate is water-soluble. THPTA is highly water-soluble and prevents copper precipitation.[1][6][13] |
| CuI or CuBr / Base (e.g., DIPEA) | Anhydrous DMF, CH₃CN | Anhydrous Conditions. Used when water and reducing agents must be avoided. Requires strict exclusion of oxygen to prevent rapid oxidation of the Cu(I) salt.[2][6] |
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for the reaction in an organic solvent.
Materials:
-
This compound (1.0 eq)
-
Azide coupling partner (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium Ascorbate (15 mol%)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (5 mol%)
-
Solvent: N,N-Dimethylformamide (DMF) or a 1:1 mixture of tert-Butanol/Water
Procedure:
-
Reactant Preparation: In a clean vial, dissolve this compound (1.0 eq) and the azide partner (1.1 eq) in the chosen solvent (to achieve a final alkyne concentration of ~0.1 M). If using a solid azide, ensure it is fully dissolved.
-
Catalyst Premixing (Optional but Recommended): In a separate small vial, dissolve CuSO₄·5H₂O (5 mol%) and TBTA (5 mol%) in a minimal amount of the reaction solvent. Stir for 1-2 minutes. This allows for the formation of the copper-ligand complex[3].
-
Reaction Assembly: Add the catalyst solution from step 2 to the main reaction vial containing the azide and alkyne.
-
Initiation: Prepare a fresh stock solution of sodium ascorbate in water or the reaction solvent. Add the sodium ascorbate (15 mol%) to the reaction mixture to initiate the cycloaddition[3].
-
Reaction: Cap the vial and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are often complete within 1-8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C[3].
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of EDTA or ammonium hydroxide to chelate and remove the copper catalyst.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole[14][15].
-
Section 4: Understanding the "Why" - Core Concepts
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
The remarkable rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and exquisite regioselectivity of the CuAAC are a direct result of the copper(I) catalyst orchestrating the reaction through a multi-step pathway[16]. Unlike the uncatalyzed Huisgen cycloaddition which gives a mixture of 1,4- and 1,5-regioisomers, the CuAAC exclusively yields the 1,4-disubstituted triazole[2][16].
The currently accepted mechanism involves several key steps:
-
Acetylide Formation: The Cu(I) catalyst coordinates to the triple bond of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate[17][18].
-
Azide Coordination: The azide substrate then coordinates to the copper center.
-
Cycloaddition: A 1,3-dipolar cycloaddition occurs within the coordination sphere of the copper, leading to a six-membered copper-containing metallacycle intermediate[16][17].
-
Protonolysis: This intermediate rearranges and is subsequently protonated (by solvent or other proton sources in the medium) to release the stable 1,2,3-triazole product and regenerate the active Cu(I) catalyst, closing the cycle[16].
Caption: Simplified catalytic cycle for the CuAAC reaction.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2479. Available at: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
García-García, P., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5357–5369. Available at: [Link]
-
Hong, V., et al. (2011). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand. Bioconjugate Chemistry, 22(9), 1912–1921. Available at: [Link]
-
Royal Society of Chemistry. (2015, June 11). Copper click chemistry mechanism unravelled. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
Li, Y., et al. (2020). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Journal of Peptide Science, 26(11), e3279. Available at: [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 133(1), 73-81. Available at: [Link]
-
Rodionov, V. O., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Chemical Biology, 8(6), 1211–1219. Available at: [Link]
-
ResearchGate. (n.d.). Cu catalyzed azide‐alkyne cycloaddition (CuAAC) between propargyl amine.... Retrieved from [Link]
-
Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696–12704. Available at: [Link]
-
Royal Society of Chemistry. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, January 21). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]
-
Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35923. Available at: [Link]
-
Zhang, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2697. Available at: [Link]
-
ResearchGate. (2017, February 17). Does anyone have any tips or advice for small scale click reactions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions:.... Retrieved from [Link]
-
Szűcs, Z., et al. (2020). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 17(4), 301-308. Available at: [Link]
-
Stádník, V., et al. (2023). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 145(3), 1735–1744. Available at: [Link]
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- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
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- 15. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Propargylbenzamide Synthesis
Welcome to the technical support center for N-propargylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to optimize your reactions for higher yield and purity.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of N-propargylbenzamide, typically achieved through the acylation of propargylamine with benzoyl chloride or an activated benzoic acid derivative, is a generally robust reaction. However, several side reactions can occur, leading to impurities and reduced yields. This guide will walk you through identifying and mitigating these common issues.
Issue 1: Presence of a Significant Amount of Benzoic Acid in the Final Product
Symptoms:
-
A lower-than-expected yield of the desired product.
-
The presence of a crystalline solid that is soluble in aqueous base.
-
Characterization data (e.g., NMR, LC-MS) showing a significant peak corresponding to benzoic acid.
Root Cause Analysis:
This is one of the most common side reactions and is caused by the hydrolysis of benzoyl chloride .[1][2] Benzoyl chloride is highly reactive towards nucleophiles, including water. If moisture is present in the reaction solvent, reagents, or glassware, or if the reaction is performed under aqueous biphasic conditions (Schotten-Baumann), the benzoyl chloride will react with water to form benzoic acid and hydrochloric acid (HCl).[1]
The generated HCl can further complicate the reaction by protonating the propargylamine, rendering it non-nucleophilic and unable to react with the benzoyl chloride.[3]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) before use. Use anhydrous solvents and ensure the propargylamine and any base used are dry.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Order of Addition: Adding the benzoyl chloride slowly to the solution of propargylamine and a non-aqueous base (like triethylamine or pyridine) can favor the desired reaction over hydrolysis.
-
Work-up Procedure: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the work-up will deprotonate the benzoic acid, forming sodium benzoate, which is water-soluble and will be removed into the aqueous layer.
Issue 2: Formation of a Higher Molecular Weight Byproduct, N,N-Dibenzoylpropargylamine
Symptoms:
-
A spot on the TLC plate with lower polarity than the product.
-
A peak in the mass spectrum corresponding to the mass of N-propargylbenzamide plus a benzoyl group (C7H5O).
-
Complexities in the aromatic region of the NMR spectrum.
Root Cause Analysis:
This byproduct is the result of diacylation of the propargylamine. After the formation of the desired N-propargylbenzamide, the amide proton can be removed by a strong base or an excess of a weaker base, creating an amidate anion. This anion is nucleophilic and can react with another molecule of benzoyl chloride to form the diacylated product, an imide. The formation of diacyl or triacyl amides is a known side reaction in acylation chemistry.[4]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of propargylamine relative to benzoyl chloride to ensure the complete consumption of the acylating agent.
-
Controlled Base Addition: If a base is used, add it slowly and use only a slight excess (e.g., 1.1 equivalents). Using a bulky, non-nucleophilic base can also help.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and reduce the likelihood of the second acylation.
Issue 3: Isomerization or Other Reactions at the Alkyne Moiety
Symptoms:
-
The appearance of unexpected peaks in the NMR spectrum, particularly in the vinyl region.
-
Mass spectrometry data indicating products with the same mass as the desired product but with different retention times.
Root Cause Analysis:
The terminal alkyne of the propargyl group is a reactive functional group.[5] Under certain conditions, particularly with transition metal contamination or in the presence of strong bases, the propargylamine or the N-propargylbenzamide product can undergo isomerization or cyclization reactions.[5] For instance, propargylamines can isomerize to allenes or be catalyzed to form other heterocyclic structures. While less common under standard acylation conditions, it is a potential pathway for impurity formation. Addition reactions to the alkyne, such as hydration or hydrohalogenation, can also occur if acidic conditions are present during the reaction or work-up.[6]
Mitigation Strategies:
-
Avoid Strong Bases: Where possible, use milder bases. If a strong base is required, use it at low temperatures and for a limited reaction time.
-
Purify Reagents: Ensure that the starting materials and solvents are free from transition metal contaminants.
-
Neutral Work-up: If possible, use a neutral work-up procedure to avoid strongly acidic or basic conditions that might promote alkyne side reactions.
Summary of Troubleshooting
| Symptom | Potential Side Product | Root Cause | Recommended Solution(s) |
| Low yield, presence of a base-soluble solid | Benzoic Acid | Hydrolysis of benzoyl chloride[1] | Use anhydrous conditions, inert atmosphere, basic aqueous wash during work-up. |
| Higher molecular weight byproduct | N,N-Dibenzoylpropargylamine | Diacylation of propargylamine[4] | Control stoichiometry (slight excess of amine), control base addition, lower reaction temperature. |
| Unexpected NMR/MS peaks, potential isomers | Isomerized or addition products | Reactions at the alkyne moiety[5][6] | Avoid strong bases and transition metal contamination, use neutral work-up conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the synthesis of N-propargylbenzamide?
A good solvent should be inert to the reactants and capable of dissolving them. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and can be easily dried. If running the reaction under Schotten-Baumann conditions, a two-phase system of water and an organic solvent like DCM or diethyl ether is used.[7]
Q2: Which base should I use, and how much?
For anhydrous conditions, a tertiary amine base like triethylamine (TEA) or pyridine is commonly used to scavenge the HCl produced.[8] Use 1.1-1.2 equivalents. Pyridine can also act as a nucleophilic catalyst. For Schotten-Baumann conditions, an aqueous solution of sodium hydroxide is used.[9]
Q3: How can I effectively purify the crude N-propargylbenzamide?
After an appropriate aqueous work-up to remove the base, unreacted starting materials, and water-soluble byproducts, the crude product can be purified by recrystallization or column chromatography. A common solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexanes is typically effective.
Q4: My reaction is not proceeding to completion. What could be the issue?
Several factors could lead to an incomplete reaction:
-
Inactive Benzoyl Chloride: The benzoyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or distill it before use.
-
Protonated Amine: If insufficient base is present, the generated HCl will protonate the propargylamine, making it unreactive.[3] Ensure you have at least one equivalent of base.
-
Low Temperature: If the reaction is too cold, the activation energy may not be overcome. Allow the reaction to slowly warm to room temperature.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired synthetic pathway and the common competing side reactions.
Caption: Desired reaction pathway for N-propargylbenzamide synthesis.
Caption: Common side reaction pathways in N-propargylbenzamide synthesis.
Experimental Protocol: Synthesis of N-Propargylbenzamide
This protocol details a robust method for the synthesis of N-propargylbenzamide under anhydrous conditions.
Materials:
-
Propargylamine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargylamine (1.0 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.
-
Acylation: Add a solution of benzoyl chloride (1.05 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes or by column chromatography on silica gel.
References
-
Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019). National Institutes of Health (NIH). [Link]
-
Proposed reaction pathway for formation of amide from alkyne. (n.d.). ResearchGate. [Link]
-
10.8: Alkynes. (2021). Chemistry LibreTexts. [Link]
-
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (n.d.). Scribd. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu. [Link]
- Schotten-Baumann Reaction. (n.d.). [Source for diacylation information, specific document not provided in search results].
-
Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (n.d.). PubMed Central. [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. [Link]
-
Visible-Light-Induced Cascade Cyclization of N-Propargyl Aromatic Amines and Acyl Oxime Esters: Rapid Access to 3-Acylated Quinolines. (2022). ACS Publications. [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Propargylamine-isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. (2014). PubMed. [Link]
-
What compounds are formed from the reaction of benzoyl chloride w... (n.d.). Pearson. [Link]
-
Benzoyl chloride. (n.d.). Wikipedia. [Link]
-
Preferred conformations of benzoyl chloride (planar) and... (n.d.). ResearchGate. [Link]
-
Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. (2012). Der Pharma Chemica. [Link]
-
Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). National Institutes of Health (NIH). [Link]
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- 9. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
Technical Support Center: Purification of N-(Prop-2-yn-1-yl)benzamide Products
Welcome to the technical support center for the purification of N-(Prop-2-yn-1-yl)benzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target compound with high purity.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science, primarily due to its terminal alkyne moiety, which allows for facile modification via "click" chemistry.[1] However, its purification can be complicated by the presence of unreacted starting materials, side products, and the inherent reactivity of the alkyne group. This guide will address these challenges systematically.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but achieving high recovery requires careful optimization.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Inappropriate Solvent Choice | Experiment with various solvent systems. Good starting points for benzamides include ethanol, ethyl acetate/hexanes, and acetone/water.[2] | The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. This differential solubility is key to forming pure crystals upon cooling. |
| Excessive Solvent Volume | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | Using too much solvent will keep the product in solution even at low temperatures, leading to poor recovery.[2] |
| Product Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | Washing with a solvent in which the product has some solubility, especially if the solvent is not chilled, will dissolve some of the purified crystals. |
| Premature Crystallization | Ensure all glassware for hot filtration is pre-heated to prevent the product from crystallizing on the filter paper or funnel. | A rapid drop in temperature will cause the product to crash out of solution prematurely, trapping impurities within the crystal lattice. |
Issue 2: Product "Oils Out" During Recrystallization
The formation of an oil instead of solid crystals is a common problem, especially when the crude product contains significant impurities.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Rapid Cooling | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling encourages the ordered arrangement of molecules into a crystal lattice. Rapid cooling can cause the compound to separate as a supersaturated liquid (oil).[2] |
| High Impurity Level | If oiling persists, consider pre-purification by column chromatography to remove the bulk of impurities before recrystallization. | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, favoring oiling. |
| Supersaturation | If an oil forms, try reheating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly. Adding a seed crystal of pure product can also induce crystallization. | A highly concentrated solution may become too viscous for molecules to orient themselves into a crystal lattice. A seed crystal provides a template for proper crystal growth. |
Issue 3: Persistent Colored Impurities
Colored byproducts can be difficult to remove and may indicate degradation or side reactions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Formation of Chromophoric Byproducts | During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it.[2] | Activated charcoal has a high surface area and can adsorb colored, often polymeric, impurities from the solution. Use it sparingly as it can also adsorb the desired product. |
| Compound Degradation | Ensure that the pH and temperature are controlled during the workup and purification steps. Benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. | The amide bond is sensitive to hydrolysis, which can lead to the formation of benzoic acid and propargylamine, which may undergo further reactions to form colored species. |
Issue 4: Ineffective Separation by Column Chromatography
Column chromatography is a versatile purification method, but poor separation can occur if the conditions are not optimized.[3]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Causality Explained |
| Inappropriate Solvent System (Eluent) | Determine an optimal solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.[2] A common eluent system is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). | The eluent's polarity determines how strongly compounds are adsorbed to the stationary phase. An optimal polarity ensures that the components of the mixture move at different rates down the column, allowing for their separation.[4] |
| Poor Column Packing | Ensure the silica gel or alumina is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred to minimize these issues.[5] | Air bubbles and cracks in the stationary phase create channels where the solvent can flow unevenly, leading to broad bands and poor separation.[6] |
| Column Overloading | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[3] | Overloading the column leads to broad, overlapping bands because the stationary phase becomes saturated with the sample at the top of the column. |
| Compound Instability on Silica Gel | If you suspect your compound is degrading on the acidic silica gel, consider using neutral or basic alumina as the stationary phase, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.[7] | The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The alkyne group in your molecule could be susceptible to certain acid-catalyzed reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurity profile depends on the synthetic route. When using the Schotten-Baumann method (reacting benzoyl chloride with propargylamine), common impurities include:
-
Unreacted Starting Materials: Residual benzoyl chloride, benzoic acid (from hydrolysis of benzoyl chloride), and propargylamine.[8][9]
-
Side Products: N,N-dibenzoylpropargylamine, which can form if there is a high local concentration of benzoyl chloride.[8]
Q2: How can I remove unreacted starting materials?
A2: An acidic and basic wash during the workup is very effective.
-
To remove unreacted benzoyl chloride and benzoic acid: Wash the organic layer with a dilute base, such as a saturated sodium bicarbonate solution.[8]
-
To remove unreacted propargylamine: Wash the organic layer with a dilute acid, such as 1M HCl.[10]
Q3: My purified product is a white solid, but the melting point is lower than the reported value (110-112 °C). What could be the reason? [1]
A3: A depressed and broad melting point range is a classic indication of an impure sample. Even small amounts of impurities can disrupt the crystal lattice of the solid, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended.
Q4: Can I use HPLC for the purification of this compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of organic compounds.[11] Reversed-phase HPLC, using a C18 column with a mobile phase such as a gradient of acetonitrile in water, is a good starting point for purifying benzamide derivatives and alkyne-containing molecules.[12]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent dropwise until the solid is just dissolved.[13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[7]
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) by adding more of the polar solvent.[2]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for common recrystallization issues.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in benzamide synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. BenchChem.
-
Chen, J., et al. (2015). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 20(7), 13177-13187. Available at: [Link]
- University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry.
-
Lunn, J. D., et al. (2018). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 140(35), 11116-11122. Available at: [Link]
- Egbujor, M. C., et al. (2016). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry, 9(7), 39-41.
- BenchChem Technical Support Team. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem.
- ChemistryViews. (2012).
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide. BenchChem.
- Reddit. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp.
- Richardson, S., et al. (2018). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Current Protocols in Nucleic Acid Chemistry, 74(1), e61.
- A practical handbook for pharmaceutical chemistry. (n.d.).
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- SyTracks. (n.d.). N-prop-2-yn-1-ylbenzamide.
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- Professor Dave Explains. (2023, March 10).
- Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide. BenchChem.
- Columbia University. (n.d.).
- TCI Chemicals. (n.d.). This compound.
- Al-Hourani, B. J., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 25(3), e2531.
- Liu, X., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5147-5151.
- Sigma-Aldrich. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. BenchChem.
- CymitQuimica. (n.d.). This compound.
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Technical Support Center: Optimizing Catalyst Loading in N-propargylbenzamide Cycloisomerization
Welcome to the technical support center for the cycloisomerization of N-propargylbenzamides. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize the efficiency of your reactions.
Section 1: Foundational Concepts: The Catalytic Cycle
The intramolecular cycloisomerization of N-propargylbenzamide is a robust method for synthesizing valuable oxazoline scaffolds. The reaction is typically catalyzed by electrophilic gold(I) complexes, which act as potent π-acids.[1][2] Understanding the catalytic cycle is paramount to troubleshooting and optimization.
The generally accepted mechanism involves three key stages:
-
Alkyne Activation: The cationic gold(I) catalyst, [Au(L)]⁺, coordinates to the alkyne moiety of the N-propargylbenzamide. This coordination increases the electrophilicity of the alkyne, priming it for nucleophilic attack.[3]
-
Intramolecular Nucleophilic Attack (Cyclization): The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkyne. This typically proceeds via a 5-exo-dig pathway to form a five-membered ring, generating a vinyl-gold intermediate.[2][3]
-
Protodeauration: The C-Au bond in the vinyl-gold intermediate is cleaved by a proton source, regenerating the active catalyst and yielding the final oxazoline product. This step is often the rate-determining step of the overall reaction.[2][4]
Caption: Gold(I)-catalyzed 5-exo-dig cycloisomerization of N-propargylbenzamide.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the cycloisomerization reaction in a practical question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I fix it?
A1: Low conversion is a frequent issue that can typically be traced back to catalyst activity, reaction setup, or substrate purity.
Possible Causes & Solutions:
-
Catalyst Inactivity/Deactivation:
-
Impurities: The cationic gold catalyst is highly sensitive to poisoning by halides (Cl⁻, Br⁻), bases, or strongly coordinating nucleophiles which may be present in your starting material, solvent, or glassware.[5] Ensure all reagents are pure and solvents are non-coordinating and dry (e.g., dichloromethane, dichloroethane).
-
Amine Coordination: The amine/amide functionality in the substrate or other molecules can coordinate to the gold center and deactivate it. While the substrate's amide is part of the reaction, excess external amines or impurities can be detrimental.
-
Pre-catalyst Activation: If using a pre-catalyst like [Au(L)Cl] with a silver salt activator (e.g., AgSbF₆, AgOTf), ensure the silver salt is fresh and protected from light. Incomplete halide abstraction will result in a lower concentration of the active cationic catalyst.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Most gold-catalyzed cycloisomerizations proceed at room temperature or with gentle heating (e.g., 40-60 °C). If the reaction is sluggish at room temperature, incrementally increase the temperature. Excessively high temperatures can lead to catalyst decomposition.
-
Concentration: Very dilute conditions may slow down the reaction rate. A typical starting concentration is 0.1 M.[6] If conversion is low, consider increasing the concentration, but be aware this may also favor potential side reactions.
-
-
Incorrect Rate-Determining Step Assumption:
-
The rate-determining step can switch from protodeauration to alkyne π-activation depending on the solvent.[4] In a non-coordinating solvent like dichloromethane (DCM), protodeauration is typically rate-limiting. In a more coordinating or protic solvent like methanol, π-activation can become rate-limiting.[4] If your reaction is stalled in DCM, the addition of a weak acid co-catalyst might help. Conversely, if using a protic solvent, a more electron-donating ligand on the gold catalyst could accelerate the reaction.
-
Caption: A logical workflow for troubleshooting low reaction conversion.
Q2: I'm observing significant side product formation. How can I improve selectivity?
A2: The primary desired pathway is the 5-exo-dig cyclization. Side products can arise from alternative cyclization pathways or reactions with trace impurities.
Common Side Products & Mitigation Strategies:
-
6-endo-dig Cyclization Product: While kinetically disfavored, the 6-endo-dig pathway can sometimes compete, leading to the formation of a six-membered ring product. This is more likely with certain substrate substitution patterns.
-
Solution: Lowering the reaction temperature can often enhance selectivity for the kinetically favored 5-exo-dig product. Additionally, the choice of ligand on the gold catalyst can influence selectivity; bulkier ligands may sterically disfavor the transition state for the 6-endo pathway.
-
-
Alkyne Hydration: If trace water is present in the reaction, the gold catalyst can efficiently catalyze the hydration of the alkyne to form a methyl ketone, which will not cyclize.
-
Solution: This is a clear indicator of wet reaction conditions. Use anhydrous solvents, dry reagents thoroughly, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Adding molecular sieves to the reaction flask can also be effective.[6]
-
-
Oligomerization/Polymerization: At high concentrations or with highly reactive substrates, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Reduce the substrate concentration. If the problem persists, consider adding the substrate slowly via syringe pump to the solution of the catalyst to maintain a low instantaneous concentration.
-
Q3: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
A3: Reaction stalling is a classic sign of catalyst deactivation during the reaction.
Causes & Solutions:
-
Product Inhibition: The oxazoline product itself contains a nitrogen atom that can coordinate to the gold catalyst, leading to product inhibition. As the product concentration increases, it can sequester the active catalyst, slowing or stopping the reaction.
-
Solution: This is an inherent challenge. The primary solution is to ensure you are using the minimum effective catalyst loading. Sometimes, using a ligand that is more strongly bound to the gold can reduce displacement by the product, but this may also lower the catalyst's overall activity.
-
-
Formation of Off-Cycle Resting States: The catalyst can enter non-productive or "off-cycle" states, such as forming inactive dimeric gold species or reacting with impurities generated during the reaction.
-
Solution: A thorough understanding of the reaction kinetics can help. Monitoring the reaction by NMR might reveal the formation of new gold species. Adjusting the ligand or counter-ion can sometimes destabilize these resting states and push the catalyst back into the productive cycle.
-
Section 3: A Step-by-Step Guide to Optimizing Catalyst Loading
Optimizing catalyst loading is a critical exercise in balancing reaction efficiency, cost, and ease of purification. Using too much catalyst is wasteful and can complicate product purification, while too little leads to incomplete or slow reactions. The goal is to find the "sweet spot"—the minimum catalyst concentration required to achieve complete conversion in a reasonable timeframe.
Experimental Protocol: Catalyst Loading Screen
This protocol assumes a starting point based on a literature procedure and systematically reduces the catalyst loading.[6]
-
Baseline Reaction Setup:
-
To an oven-dried vial under an inert atmosphere (Argon), add N-propargylbenzamide (e.g., 0.1 mmol, 1.0 equiv) and anhydrous, non-coordinating solvent (e.g., Dichloromethane, 1.0 mL for a 0.1 M concentration).
-
Prepare a stock solution of your gold pre-catalyst (e.g., IPrAuCl) and silver activator (e.g., AgSbF₆) in the same solvent.
-
Reaction 1 (Baseline): Add the catalyst solution corresponding to 2.0 mol% of the gold catalyst. Stir the reaction at room temperature (or your initial optimized temperature).
-
Monitor the reaction by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 8h, 24h) until completion or stalling. Record the time to full conversion.
-
-
Systematic Reduction:
-
Set up a parallel series of reactions (Reactions 2-5) under identical conditions.
-
Reaction 2: Use 1.0 mol% catalyst loading.
-
Reaction 3: Use 0.5 mol% catalyst loading.
-
Reaction 4: Use 0.2 mol% catalyst loading.
-
Reaction 5: Use 0.1 mol% catalyst loading.
-
Monitor each reaction in the same manner as the baseline.
-
-
Data Analysis and Interpretation:
-
Compile the results in a table, noting the time required for >95% conversion for each catalyst loading.
-
Identify the lowest catalyst loading that provides complete conversion within an acceptable timeframe for your workflow (e.g., less than 24 hours). This is your optimized catalyst loading.
-
Data Presentation: Example Catalyst Loading Screen
| Reaction | Catalyst Loading (mol%) | Time for >95% Conversion (h) | Final Conversion (%) | Notes |
| 1 | 2.0 | 2 | 99 | Baseline. Fast and complete. |
| 2 | 1.0 | 4 | 99 | Still efficient. |
| 3 | 0.5 | 8 | 98 | Optimal. Good balance of speed and loading. |
| 4 | 0.2 | 24 | 85 | Reaction stalled, incomplete conversion. |
| 5 | 0.1 | 24 | 60 | Significant stalling. |
digraph "Optimization_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Define Baseline Conditions\n(e.g., 2 mol% Catalyst, 0.1M, RT)"]; screen [label="Perform Parallel Reactions\n(2.0, 1.0, 0.5, 0.2, 0.1 mol%)"]; monitor [label="Monitor Conversion vs. Time\n(TLC, LC-MS, GC-MS)"]; analyze [label="Analyze Data:\nTime to >95% Conversion"]; decision [label="Is Conversion Complete\nwithin Acceptable Time?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimized [label="Optimized Loading Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase [label="Increase Loading Incrementally\n(e.g., from 0.2 to 0.3 mol%)"];
start -> screen -> monitor -> analyze -> decision; decision -> optimized [label="Yes"]; decision -> increase [label="No"]; increase -> screen; }
Caption: Systematic workflow for optimizing catalyst loading.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is a typical catalyst loading range for this reaction? Typical loadings for gold(I) catalysts in these cycloisomerizations range from 0.5 mol% to 5 mol%. Highly efficient systems may operate at lower loadings, while challenging substrates might require more. A starting point of 1-2 mol% is common for initial explorations.
-
FAQ 2: How does the choice of ligand (L) on the gold catalyst, [Au(L)]⁺, affect the reaction? The ligand plays a crucial role in tuning the catalyst's properties.
-
Electron-rich phosphine ligands (e.g., JohnPhos, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) generally increase the electron density on the gold center. This can sometimes make the catalyst less electrophilic but more stable.
-
Bulky ligands can influence selectivity by sterically hindering certain reaction pathways, such as the undesired 6-endo-dig cyclization.
-
-
FAQ 3: Can I use AuCl₃ directly as a catalyst? Yes, AuCl₃ is often used and can be an effective catalyst for this transformation.[7][8] However, Au(III) catalysts can have different reactivity profiles and may open up different mechanistic pathways compared to Au(I) catalysts. They are generally more Lewis acidic and might require different optimization strategies. If you are experiencing issues with a Au(I) system, trying AuCl₃ (e.g., at 2-5 mol%) is a reasonable alternative.
-
FAQ 4: How critical is the counter-ion (e.g., SbF₆⁻, OTf⁻, NTf₂⁻)? The counter-ion is not merely a spectator. Weakly coordinating anions like SbF₆⁻ or NTf₂⁻ are generally preferred because they lead to a more "naked" and highly electrophilic cationic gold center. More coordinating anions can associate with the gold center, reducing its Lewis acidity and slowing the reaction.[2]
References
-
Hu, X. et al. (2021). Gold‐catalyzed transformations of N‐propargylamides. ResearchGate. Available at: [Link]
-
Zhang, L. et al. (n.d.). Bifunctional Ligand Enables Gold-Catalyzed Propargyl C–H Functionalization via Reactive Gold Allenylidene Intermediate. National Institutes of Health. Available at: [Link]
-
Al-Jumaili, A. et al. (2020). Gold-catalyzed cyclization of propargylic amides 1 via 5-exodig cyclization... ResearchGate. Available at: [Link]
-
Campagnolo, F. et al. (2023). Gold-catalyzed 6-endo-dig cyclization/enyne cycloisomerization/1,2-migration process. ResearchGate. Available at: [Link]
-
England, D. B., & Padwa, A. (2008). Gold-catalyzed cycloisomerization of N-Propargylindole-2-carboxamides: application toward the synthesis of lavendamycin analogues. Organic Letters, 10(16), 3631-4. Available at: [Link]
-
Norman, S. G. et al. (2025). Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N -Propargyl Benzamide Cyclization. ResearchGate. Available at: [Link]
-
Yang, D. et al. (2018). Mechanistic Investigation of Au(III)‐Catalyzed Cycloisomerizations of N‐Propargylcarboxamides. ResearchGate. Available at: [Link]
-
Alcaide, B. et al. (2013). Unveiling the Reactivity of Propargylic Hydroperoxides Under Gold Catalysis. PubMed. Available at: [Link]
-
Wang, T. et al. (2015). Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Organic Chemistry Frontiers. Available at: [Link]
-
O, K. et al. (2024). Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds. MDPI. Available at: [Link]
-
Menin, L. et al. (2022). Au‐catalyzed cycloisomerization of N‐propargyl thiazepanes 3. ResearchGate. Available at: [Link]
-
Yeo, J. Z. et al. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. PubMed. Available at: [Link]
-
Hashmi, A. S. K. et al. (n.d.). The AuCl3‐catalyzed cycloisomerizations of N‐propargyl carboxamides... ResearchGate. Available at: [Link]
-
de Nanteuil, F. et al. (2013). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. National Institutes of Health. Available at: [Link]
Sources
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- 6. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-catalyzed cycloisomerization of N-Propargylindole-2-carboxamides: application toward the synthesis of lavendamycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on N-(Prop-2-yn-1-yl)benzamide Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical role of solvent selection in the reaction kinetics of N-(Prop-2-yn-1-yl)benzamide. Understanding and controlling solvent effects are paramount to achieving desired reaction outcomes, optimizing yields, and minimizing impurities.
Troubleshooting Guide: Common Issues in this compound Reactions
The choice of solvent can dramatically influence the rate and success of reactions involving this compound, a versatile intermediate in organic synthesis.[1] Below is a guide to address common problems encountered during its use.
| Observed Problem | Probable Cause(s) Related to Solvent | Recommended Solutions & Explanations |
| Slow or Stalled Reaction | 1. Inappropriate Solvent Polarity: The reaction may proceed via a polar transition state that is not sufficiently stabilized by a non-polar solvent. 2. Use of Protic Solvents in SN2-type Reactions: Polar protic solvents (e.g., methanol, ethanol, water) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity and slows down the reaction.[2][3] | 1. Increase Solvent Polarity: Switch to a more polar solvent to better solvate charged intermediates and transition states. For reactions favoring ionization (SN1-type), a high dielectric constant is beneficial.[4][5] 2. Employ a Polar Aprotic Solvent: For SN2 reactions, which are common for propargyl systems, use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "free" and reactive.[6][7][8] This can increase the reaction rate by orders of magnitude.[3] |
| Low Product Yield | 1. Competing Side Reactions: The solvent may promote undesired reaction pathways. For instance, protic solvents can sometimes act as nucleophiles, leading to solvolysis byproducts.[9][10] 2. Poor Solubility of Reactants: this compound or other starting materials may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rate. | 1. Solvent Screening: If side reactions are suspected, perform a small-scale screen with different solvent classes (e.g., ethers like THF, ketones like acetone, or nitriles like acetonitrile).[9] Monitor the reaction by TLC or LC-MS to identify the solvent that maximizes the desired product formation. 2. Optimize Solubility: Use a solvent or a co-solvent system that ensures all reactants are fully dissolved at the reaction temperature. While quantitative solubility data for this compound is scarce, data for the related benzamide can provide a useful starting point.[11][12] |
| Formation of Unexpected Byproducts | 1. Solvent-Mediated Rearrangements: Certain solvents can facilitate rearrangements of intermediates, such as the propargyl group. 2. Solvent Reactivity: Some solvents, particularly under basic or acidic conditions, can react with the starting materials or the product. For example, acetone can undergo aldol reactions in the presence of a strong base.[13] | 1. Switch to a Non-coordinating Solvent: Solvents like dichloromethane or toluene are less likely to participate directly in the reaction mechanism. 2. Verify Solvent Compatibility: Ensure the chosen solvent is inert under the specific reaction conditions (temperature, pH). Consult literature for known incompatibilities. |
| Inconsistent Reaction Rates | 1. Trace Water in Aprotic Solvents: Even small amounts of water in polar aprotic solvents can significantly impact reactions by hydrogen bonding with nucleophiles or reacting with sensitive reagents. 2. Solvent Purity: Impurities in the solvent can act as catalysts or inhibitors. | 1. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves to maintain dryness. 2. Use High-Purity Solvents: Utilize high-purity grade solvents to ensure reproducibility. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to solvent effects in this compound reactions.
Caption: Troubleshooting workflow for solvent-related issues.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally affect the kinetics of reactions involving this compound?
A1: Solvent polarity plays a crucial role by influencing the stability of the reactants, transition state, and any charged intermediates. Reactions are accelerated by solvents that preferentially stabilize the transition state relative to the reactants.
-
For reactions with a more polar or charged transition state than the reactants (e.g., SN1-type reactions) , increasing solvent polarity will lower the activation energy and increase the reaction rate.[14][15] Polar protic solvents are particularly effective at stabilizing both carbocation and anionic leaving groups through hydrogen bonding and dipole-dipole interactions.[3]
-
For reactions where charge is dispersed in the transition state (e.g., some SN2 reactions) , the effect of polarity is less pronounced. However, a polar solvent is still generally required to dissolve the reactants.[8]
Q2: Why is the distinction between polar protic and polar aprotic solvents so critical for reactions with this molecule?
A2: The key difference lies in their ability to form hydrogen bonds.[6]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[2] They strongly solvate anions (like many nucleophiles) through hydrogen bonding, creating a "solvent cage" that hinders their ability to attack an electrophile.[3][14] This effect generally slows down SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) lack these acidic protons and cannot act as hydrogen bond donors.[2] They can solvate cations but leave anions relatively "bare" and highly reactive.[7] This makes them ideal for promoting SN2 reactions, where a strong, unhindered nucleophile is required.[8]
The following diagram illustrates this concept:
Caption: Effect of solvent type on nucleophile reactivity.
Q3: Can this compound participate in reactions other than nucleophilic substitution, and how does the solvent play a role?
A3: Yes, the terminal alkyne group of this compound is highly functional. It can undergo various reactions, such as:
-
Cycloisomerization: Gold- or other metal-catalyzed cyclization reactions are common. The solvent can influence the catalyst's activity and even the rate-determining step of the reaction. For instance, studies on gold-catalyzed cycloisomerization have shown a solvent-dependent switch in the rate-limiting step.[16]
-
Click Chemistry: The alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1] The solvent choice here (often mixtures including water, t-butanol, DMSO, or THF) is critical for solubilizing both the organic substrate and the copper catalyst, and for controlling the reaction rate.
-
Propargylic Substitution: The entire propargyl group can be substituted. The choice of solvent in these reactions is critical, with polar protic solvents like methanol sometimes being optimal for certain catalysts (e.g., copper), while other systems perform poorly in protic or non-polar aprotic solvents.[9]
Q4: What is a reliable experimental protocol for screening solvents for a new reaction with this compound?
A4: A parallel screening approach is efficient.
Experimental Protocol: Small-Scale Parallel Solvent Screening
-
Preparation: In an array of small reaction vials (e.g., 1-dram vials) equipped with stir bars, add this compound (1.0 eq) and any other solid reagents.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Dichloromethane, THF, Acetonitrile, DMF, Methanol, Toluene) to achieve a consistent concentration (e.g., 0.1 M). Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Initiation: Add the final liquid reagent or catalyst to each vial simultaneously if possible, or in rapid succession.
-
Reaction Monitoring: Stir all reactions at the desired temperature. At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
-
Analysis: Dilute the aliquots and analyze by a suitable method like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of the desired product.
-
Evaluation: Compare the conversion and purity across the different solvents to identify the optimal choice for scale-up.
References
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
- Royal Society of Chemistry. (2018). Scope and advances in the catalytic propargylic substitution reaction.
- ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- National Institutes of Health. (n.d.).
- (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- (n.d.). NS7.
- Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Brainly.com. (2023). How does the dielectric constant affect SN1 and SN2 reactions?.
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents.
- MOST Wiedzy. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
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- 16. researchgate.net [researchgate.net]
troubleshooting guide for N-propargylbenzamide reaction failures
Welcome to the technical support center for N-propargylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amide formation reaction. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical reasoning to empower you to solve challenges in your own work.
Introduction: The Schotten-Baumann Approach
The synthesis of N-propargylbenzamide is typically achieved via the Schotten-Baumann reaction , a robust method for forming amides from an amine (propargylamine) and an acyl chloride (benzoyl chloride).[1][2] The reaction is a nucleophilic acyl substitution where the lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the benzoyl chloride.[3] This process, while generally reliable, is sensitive to several factors that can lead to common experimental failures. This guide addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low or I've isolated no product at all. What went wrong?
This is the most frequent issue and often points to problems with reagents or reaction conditions. Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve the degradation of the acyl chloride, deactivation of the amine, or suboptimal reaction conditions.[4]
Root Cause Analysis:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and moisture-sensitive. It readily hydrolyzes in the presence of water to form unreactive benzoic acid and hydrochloric acid (HCl).[5][6] Using old or improperly stored benzoyl chloride is a primary cause of failure. Always use a fresh bottle or a recently distilled batch.
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Deactivation of Propargylamine: Propargylamine is the nucleophile. The reaction generates one equivalent of HCl, which will react with the unreacted propargylamine to form an ammonium salt.[1][7] This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction and reducing the theoretical maximum yield to 50% if no additional base is present.
-
Inadequate Base: A base is crucial to neutralize the HCl byproduct, thereby preventing the deactivation of the amine nucleophile and driving the reaction to completion.[1][2] Using an insufficient amount of base, or a base that is too weak, will result in low yields.
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Poor Mixing: In a biphasic Schotten-Baumann reaction (e.g., an organic solvent and aqueous base), vigorous stirring is essential to maximize the surface area between the two phases, allowing the reactants to interact efficiently.[8] Insufficient mixing is a common cause of low yields in these systems.[9]
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting flowchart for low N-propargylbenzamide yield.
Q2: My final product is impure. What is the likely contaminant and how do I remove it?
The most common impurity is benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride during the reaction or aqueous workup.[8] Unreacted propargylamine can also be a contaminant.
Identification and Removal Strategy:
| Impurity | Identification via ¹H NMR | Removal Technique |
| Benzoic Acid | Broad singlet >10 ppm (acid proton), multiplets at ~7.4-8.1 ppm. | Wash the organic layer with a mild aqueous base like 5% NaHCO₃ or Na₂CO₃ solution. Benzoic acid will be deprotonated to sodium benzoate and move to the aqueous layer.[6] |
| Propargylamine | Characteristic alkyne proton signal (~2.2 ppm), methylene protons (~3.4 ppm). | Wash the organic layer with a dilute aqueous acid like 1M HCl. The amine will be protonated to its ammonium salt and move to the aqueous layer. |
| Di-propargylation Product | Not possible with benzoyl chloride, but if a di-acid chloride were used, this could occur. N/A for this synthesis. | N/A |
Analytical Confirmation: The presence of impurities can be confirmed using techniques like HPLC, LC-MS, and NMR spectroscopy before and after purification steps.[10][11]
Q3: What are the optimal reaction conditions (solvent, base, temperature)?
The choice of conditions depends on the scale and desired purity. The Schotten-Baumann reaction can be performed under various conditions.[2]
| Condition | Option 1: Biphasic (Aqueous Base) | Option 2: Homogeneous (Organic Base) | Rationale & Causality |
| Solvent | Dichloromethane (DCM) or Diethyl Ether | Anhydrous DCM, THF, or Ethyl Acetate | DCM is a good choice as the product is typically soluble, while inorganic salts are not. Anhydrous conditions for Option 2 are critical to prevent benzoyl chloride hydrolysis.[4] |
| Base | 10% NaOH or KOH solution | Triethylamine (Et₃N) or Pyridine | Aqueous NaOH is inexpensive and effective but requires vigorous mixing.[9] Et₃N is an organic-soluble base that creates a single-phase system, simplifying the reaction, but it and its resulting salt (Et₃N·HCl) must be removed during workup.[7] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The reaction is exothermic.[8] Starting at 0 °C allows for better control over the reaction rate, minimizes side reactions, and is a standard practice for acyl chloride additions.[2] |
| Stoichiometry | 1.0 eq. Propargylamine, 1.1 eq. Benzoyl Chloride, 2.0 eq. NaOH | 1.0 eq. Propargylamine, 1.1 eq. Benzoyl Chloride, 1.2 eq. Et₃N | A slight excess of the acyl chloride ensures full conversion of the amine. Sufficient base is required to neutralize the generated HCl.[1] |
Protocols & Mechanisms
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The amine acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate then collapses, eliminating the chloride leaving group.[3]
Caption: Mechanism of N-propargylbenzamide formation.
Experimental Protocol: N-propargylbenzamide Synthesis (Homogeneous)
This protocol uses an organic base for a single-phase reaction system.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add propargylamine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirring solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq.) dropwise to the cold solution over 10-15 minutes. A precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the propargylamine starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine (to remove residual water).[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-propargylbenzamide.[8]
References
-
Isley, N. A., et al. (2021). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic-chemistry.org. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]
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ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
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Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness.org. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Reddit. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones for the synthesis of polysubstituted pyrroles. ResearchGate. Retrieved from [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with.... Pearson. Retrieved from [Link]
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MDPI. (2022). Research progress on the impurities identification and determination in pharmaceuticals. MDPI. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. Retrieved from [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide.co.uk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. ResearchGate. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. PubMed. Retrieved from [Link]
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how to remove catalyst from N-(Prop-2-YN-1-YL)benzamide reactions
Answering the user's request.## Technical Support Center: Catalyst Removal in N-(Prop-2-YN-1-YL)benzamide Reactions
Introduction: The Challenge of Purity
This compound is a valuable intermediate in organic synthesis, particularly for creating complex molecules and bioactive compounds through reactions like the A³ coupling (Aldehyde-Alkyne-Amine) and Sonogashira cross-coupling.[1][2][3] These powerful transformations frequently rely on transition metal catalysts, most commonly those based on Palladium (Pd) and Copper (Cu) .[2][4]
While essential for the reaction, residual catalyst metals in the final product are unacceptable, especially in pharmaceutical applications. Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities, often in the low parts-per-million (ppm) range.[5] The inherent challenge is that these metal catalysts can form stable complexes with the product or intermediates, making their removal a non-trivial purification step.[5][6]
This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the removal of palladium and copper catalysts from your this compound reaction mixtures.
Section 1: Palladium Catalyst Removal
Palladium catalysts, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, are workhorses in cross-coupling chemistry.[7][8] However, their removal can be complicated by the formation of soluble, stable complexes with the desired product or other nitrogen-containing species in the reaction mixture.[5]
Frequently Asked Questions (FAQs): Palladium
Q1: Why are residual palladium levels often high even after standard workup? A: The primary difficulty often arises from the Lewis basic nitrogen atom within the amide functionality or if other N-heterocycles are present. This nitrogen can coordinate strongly to the palladium center, forming stable complexes that prevent the metal from precipitating or being removed during simple aqueous extraction.[5] These complexes remain dissolved in the organic phase along with your product.
Q2: What are the primary methods for removing palladium catalysts? A: The most common and effective strategies fall into four categories:
-
Adsorption: Using a solid support with high affinity for the metal, which is then filtered off. Activated carbon is a classic example.[5][9]
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) with functional groups that selectively bind to palladium.[10][11] The resulting metal-scavenger complex is then removed by filtration or extraction.
-
Crystallization: Purifying the final product through crystallization can be effective if the palladium impurities remain in the mother liquor.[5][7]
-
Chromatography: Standard column chromatography can separate the product from catalyst residues, though this may not be ideal for large-scale operations.[12]
Q3: What are palladium scavengers and how do I choose one? A: Palladium scavengers are molecules with functional groups that have a very high affinity for palladium. They are often bound to a solid support like silica or a polymer resin for easy removal.[5][10] The choice depends on the nature of the palladium species and the solvent system.
-
Thiol-based scavengers (e.g., SiliaMetS Thiol, MP-Thiol): These are highly effective for various palladium species. The soft sulfur atom binds strongly to the soft palladium center.[5][7]
-
Trimercaptotriazine (TMT): This scavenger is particularly effective for removing palladium and forms a highly insoluble complex with the metal.[5]
-
Amine-based scavengers (e.g., SiliaMetS Triamine): Useful for scavenging a range of metals, including palladium.
Troubleshooting Guide: Palladium Removal
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| High Pd levels (>50 ppm) after filtration through Celite®/silica. | The palladium species is soluble and not physically adsorbed. This is common with homogeneous catalysts. | 1. Employ a High-Affinity Scavenger: Add 3-5 equivalents (relative to Pd) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) and stir for 4-16 hours. The scavenger's functional groups will chemically bind the palladium, allowing for removal by simple filtration.[5] 2. Use Activated Carbon: Stir the crude product solution with activated carbon (0.1-0.2 weight equivalents) at a slightly elevated temperature (e.g., 45 °C) for several hours. The large surface area and porous structure of carbon effectively adsorb the metal complexes.[9] |
| Product loss during scavenging. | The product is physically adsorbing to the scavenger material (e.g., silica or carbon). | 1. Reduce Scavenger Amount: Use the minimum effective amount of scavenger. 2. Wash Thoroughly: After filtering off the scavenger, wash the solid cake with a generous amount of the solvent to recover adsorbed product. 3. Change Scavenger Type: Switch from a silica-based scavenger to a polymer-based one, or vice-versa, as their adsorption properties differ. |
| Scavenging is slow or incomplete. | Poor mass transfer; the palladium complex is not efficiently reaching the scavenger's active sites. | 1. Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase reaction kinetics and improve scavenger efficiency.[9] 2. Optimize Agitation: Ensure vigorous stirring to keep the solid scavenger suspended. 3. Change Solvent: A more polar solvent can sometimes facilitate the interaction between the catalyst complex and the scavenger.[13] |
Section 2: Copper Catalyst Removal
Copper(I) salts (e.g., CuI) are frequently used as co-catalysts in Sonogashira reactions or as the primary catalyst in azide-alkyne cycloadditions (CuAAC or "click chemistry").[4][14] Residual copper is a major concern due to its cellular toxicity and potential to interfere with downstream processes.[15][16]
Frequently Asked Questions (FAQs): Copper
Q1: My organic solution has a persistent color after a copper-catalyzed reaction. What does this indicate? A: A blue or green color in your organic or aqueous layers typically indicates the presence of copper(II) ions, which may have formed from the oxidation of the active Cu(I) catalyst. A persistent orange or brown tinge in the organic layer can suggest the presence of residual copper(I) complexes.
Q2: What are the most reliable methods for removing copper? A: The most common and field-proven methods include:
-
Chelation & Extraction: Using a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or aqueous ammonia to form a highly water-soluble copper complex that can be easily removed with an aqueous wash.[15][17]
-
Solid-Phase Scavenging: Using solid-supported scavengers with functional groups like thiourea, diamines, or imidazoles that have a high affinity for copper.[14][16][18]
-
Precipitation: In some cases, bubbling H₂S through the solution can precipitate copper as insoluble copper sulfide, which is then filtered off. This method is effective but requires careful handling of toxic H₂S gas.[19]
Troubleshooting Guide: Copper Removal
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Blue/green color persists in the organic layer after water washes. | The copper complex is not sufficiently water-soluble for effective extraction. | 1. Wash with Aqueous EDTA: Perform a liquid-liquid extraction with a dilute (e.g., 0.05 M) aqueous solution of EDTA. EDTA is a hexadentate ligand that forms a very stable, water-soluble coordination complex with copper, pulling it from the organic phase.[17][20][21] 2. Wash with Aqueous Ammonia/Ammonium Chloride: An aqueous ammonia solution complexes with copper to form a deep blue, water-soluble tetraamminecopper(II) complex. This is highly effective but introduces a strong base. A buffered ammonium chloride solution can be used as a milder alternative.[17][19] |
| Product is an amine and forms an emulsion during basic extraction. | The product itself is acting as a surfactant, particularly at basic pH. | 1. Use a Mildly Acidic Wash: Use an aqueous solution of ammonium chloride, which is slightly acidic and can still complex with copper without causing emulsions associated with strong bases.[17] 2. Switch to a Scavenger: Avoid aqueous workup altogether. Dissolve the crude product in a suitable solvent and stir with a copper scavenger (e.g., SiliaMetS Thiourea) to bind the copper, then filter.[14][16] |
| Residual copper remains even after using a scavenger. | The chosen scavenger is not optimal for the specific copper species or reaction conditions. | 1. Screen Different Scavengers: Copper's affinity can vary. Test different functionalized scavengers such as SiliaMetS Thiourea, Triamine, or Imidazole to find the most effective one for your system.[14][18] 2. Pre-treat with an Oxidant: Sometimes, oxidizing stubborn Cu(I) to Cu(II) by bubbling air through the solution can make it easier for certain scavengers or chelators to bind the metal. |
Visualized Workflows and Decision Making
To select the appropriate purification strategy, consider the nature of your catalyst, the scale of your reaction, and the required final purity.
Diagram 1: Decision Tree for Catalyst Removal Strategy
A decision-making flowchart for selecting a catalyst removal method.
Diagram 2: General Workflow for Scavenger-Based Purification
A typical experimental workflow for removing metal catalysts using a solid-supported scavenger.
Section 3: Detailed Experimental Protocols
Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger
-
Dissolution: After the initial reaction workup (e.g., quenching and initial extraction), dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) to make a ~0.1 M solution.
-
Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica scavenger (relative to the initial moles of palladium catalyst used).
-
Stirring: Stir the resulting slurry vigorously at room temperature for 8-16 hours. For potentially stubborn cases, the temperature can be increased to 40-50 °C.[5]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[5]
-
Washing: Wash the filter cake with 2-3 portions of the fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Verification (Optional but Recommended): Submit a sample for elemental analysis (e.g., ICP-MS) to confirm the final palladium concentration is below the target threshold.
Protocol 2: Copper Removal using an EDTA Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with a 0.05 M aqueous solution of disodium EDTA (Na₂EDTA). Shake vigorously for 1-2 minutes. The aqueous layer may turn blue as it extracts the copper-EDTA complex.[17][21]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution. The second wash should be significantly lighter in color or colorless, indicating successful removal.[17]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.
References
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- How can i remove palladium Pd catalyst easily?
- Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Is there another way to get rid of the remnants of the copper catalyst?
- How can I remove copper from a click reaction mixture using EDTA? ECHEMI.
- Best method for removing Cu(I)
- Case Study: Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
- How can I remove copper from a click reaction mixture using EDTA?
- Technical Support Center: Copper Catalyst Removal
- Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Deriv
- Scavenging of Copper from a Sandmeyer Transform
- Metal Scavengers. Sigma-Aldrich.
- Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines.
- This compound. PubChem.
- The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC - NIH.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- A3 Coupling Reaction. Chemistry LibreTexts.
- Metal-Catalysed A3 Coupling Methodologies: Classification and Visualis
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Technical Support Center: Managing Regioisomers in N-propargylbenzamide Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting solutions and frequently asked questions (FAQs) to address challenges related to regioselectivity in the azide-alkyne cycloaddition of N-propargylbenzamide and its derivatives. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding regioisomerism in click chemistry.
Question: What are regioisomers in the context of N-propargylbenzamide click chemistry?
Answer: In the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne like N-propargylbenzamide, two different constitutional isomers, known as regioisomers, can be formed. These are the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. The distinction lies in which nitrogen atom of the azide forms a bond with the internal carbon of the alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity, typically yielding the 1,4-isomer exclusively.[1][2][3]
Question: I expected a single product, but my copper-catalyzed reaction produced a mixture of 1,4- and 1,5-regioisomers. Why did this happen?
Answer: This is a common issue that typically points to a competing reaction pathway. The uncatalyzed, thermal Huisgen cycloaddition, which requires higher temperatures, naturally produces a mixture of both 1,4- and 1,5-regioisomers because the activation energies for both pathways are very similar.[1][4][5] If your catalyzed reaction is slow or inefficient (due to poor catalyst activity, for instance) and run at an elevated temperature, the thermal pathway can begin to compete, leading to loss of regioselectivity.[1]
Question: How can I selectively synthesize the 1,5-disubstituted regioisomer?
Answer: To selectively synthesize the 1,5-regioisomer, you must switch from a copper catalyst to a ruthenium catalyst.[1] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) mechanistically favors the formation of the 1,5-product.[6][7] Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.[1][6]
Question: What is the most direct method to confirm the regiochemistry of my final product?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and routine method for this purpose.[8] Specific 1D and 2D NMR experiments can unambiguously determine the substitution pattern. A key indicator in ¹H NMR is the chemical shift of the triazole proton, which appears in a distinct region (typically 7.5-8.8 ppm for the 1,4-isomer).[8] For definitive proof, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is highly effective; a cross-peak between protons on the substituents at the 1- and 5-positions is only possible for the 1,5-isomer.[9]
Section 2: Troubleshooting Guide for Poor Regioselectivity
This section provides a deeper dive into specific experimental problems and their solutions.
Problem: My CuAAC reaction is yielding significant amounts of the 1,5-isomer.
This indicates a loss of catalytic control. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for poor CuAAC regioselectivity.
Problem: I have a mixture of regioisomers and cannot separate them.
Separating 1,4- and 1,5-disubstituted triazoles can be challenging due to their similar polarities.
Recommended Action 1: Optimize Column Chromatography
-
Strategy: The small polarity difference can be exploited with a carefully chosen chromatography system.
-
Troubleshooting Steps:
-
Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems. Start with standard ethyl acetate/hexane and gradually increase polarity. Consider adding a small percentage (~1%) of a more polar solvent like methanol or triethylamine to the eluent, which can sometimes improve separation.
-
Column Material: Standard silica gel is the default. If this fails, consider using a different stationary phase like alumina or a reverse-phase C18 column.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography and is a powerful tool for separating stubborn isomers.[10][11] Both normal-phase and reverse-phase columns should be evaluated.
-
Recommended Action 2: Recrystallization
-
Strategy: If the products are crystalline, recrystallization can be an effective purification method.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of the crude mixture in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at reflux.
-
Ideal Solvent System: An ideal solvent will dissolve the material when hot but show poor solubility when cold. Often, a two-solvent system (one in which the compound is soluble, one in which it is not) provides the best results.
-
Seeding: If you can isolate a tiny amount of pure crystal of the desired isomer, use it to seed the supersaturated solution to encourage crystallization of that isomer.
-
Problem: I am unsure how to assign the ¹H and ¹³C NMR spectra to the correct regioisomer.
While 1D NMR provides initial clues, 2D NMR experiments are often required for definitive assignment.[12][13]
Caption: Key NMR indicators for distinguishing 1,4- and 1,5-triazole isomers.
Key Analytical Protocols:
-
¹H NMR: Acquire a standard proton NMR. The chemical shift of the triazole C-H proton is the first indicator.
-
¹³C NMR: The chemical shifts of the two triazole carbons are distinct for each isomer and can be compared to literature values for similar structures.[9][14]
-
2D NOESY (or ROESY): This is the definitive experiment. For the 1,5-isomer, the substituents on the N1 and C5 atoms are adjacent. A NOE cross-peak will be observed between protons on these substituents that are close in space. This cross-peak is absent in the 1,4-isomer, where the substituents are far apart.[9]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It can be used to confirm the connectivity. For the 1,4-isomer, the triazole proton will show a correlation to the carbon atom of the R¹ substituent (3 bonds away), while for the 1,5-isomer, it will not.
| Technique | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| ¹H NMR (Triazole H) | Typically a sharp singlet at ~7.5 - 8.8 ppm.[8] | Chemical shift is variable but distinct from the 1,4-isomer. |
| NOESY/ROESY | No spatial correlation between protons on N1 and C4 substituents. | Strong spatial correlation (cross-peak) between proximal protons on N1 and C5 substituents.[9] |
| X-ray Crystallography | Provides unambiguous structural proof.[14] | Provides unambiguous structural proof. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for achieving high regioselectivity.
Protocol 1: Synthesis of 1,4-Disubstituted Triazole (CuAAC)
This protocol is designed to maximize the formation of the 1,4-regioisomer by ensuring the efficient generation and stability of the Cu(I) catalyst.
-
Reagent Preparation:
-
In a reaction vial, dissolve the N-propargylbenzamide derivative (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-BuOH and H₂O (to achieve a 0.1 M concentration).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in H₂O.
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv) in H₂O.
-
-
Reaction Assembly:
-
Stir the solution of the alkyne and azide vigorously.
-
Add the sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄ solution. A color change is often observed.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction should be open to the air; oxygen is consumed by the ascorbate, which helps maintain the copper in the Cu(I) state.
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 1-12 hours).
-
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 1,5-Disubstituted Triazole (RuAAC)
This protocol utilizes a ruthenium catalyst to selectively form the 1,5-regioisomer.[6][15]
-
Reagent Preparation:
-
Strictly Anhydrous/Inert Conditions: This reaction is sensitive to air and moisture. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen).
-
In a Schlenk flask, dissolve the N-propargylbenzamide derivative (1.0 equiv) and the organic azide (1.1 equiv) in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE) or toluene (to achieve a 0.5 M concentration).[6]
-
-
Reaction Assembly:
-
Add the ruthenium catalyst, such as CpRuCl(COD) or [CpRuCl]₄, (0.01-0.02 equiv) to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 45-80 °C) and stir.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
-
References
- Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition.
- Enantiomer separation of triazole fungicides by high-performance liquid chrom
- Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex.Dalton Transactions (RSC Publishing).
- Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition.MDPI.
- Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines.Organic & Biomolecular Chemistry.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.The Journal of Organic Chemistry.
- Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chrom
- Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents.PubMed.
- Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chrom
- Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography.
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chrom
- Click Chemistry Azide-Alkyne Cycloaddition.Organic-Chemistry.org.
- Understanding the mechanism and regioselectivity of the copper( i )
- Understanding the mechanism and regioselectivity of the copper(i)
- How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst?
- Best solvent for azide alkyne cycloaddition?
- The Effect of Basic Ligands and Alkenes on the Regioselectivity of C-H Additions of Tertiary Amines to Alkenes.PubMed.
- Validating Triazole Formation with 1H NMR Spectroscopy: A Compar
- Diastereomeric Strain-Promoted Azide-Alkyne Cycloaddition: determination of configuration with the 2D NMR techniques.KoreaScience.
- Regioselective Synthesis and Structural Elucidation of 1,4-disubstituted 1,2,3-triazole Derivatives Using 1D and 2D NMR Spectral Techniques.PubMed.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.MDPI.
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
- A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A.Journal of the American Chemical Society.
- Azide-alkyne Huisgen cycloaddition.Wikipedia.
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
- Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry.Macromolecules.
- Click chemistry.Wikipedia.
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- 5. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
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Technical Support Center: Optimizing Reaction Temperature for N-(Prop-2-yn-1-yl)benzamide Synthesis
Welcome to the technical support center for the synthesis of N-(Prop-2-yn-1-yl)benzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. The temperature at which this reaction is conducted is a critical parameter, directly influencing reaction rate, product yield, and the impurity profile. This document provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when selecting a temperature for the N-alkylation of benzamide with a propargyl halide? A1: The core challenge is balancing reaction kinetics with chemical stability and selectivity. While higher temperatures accelerate the reaction, they can also promote undesirable side reactions such as di-alkylation, rearrangement of the propargyl group to an allene, or intramolecular cyclization.[1][2] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
Q2: What is a good starting temperature for this synthesis? A2: For a standard N-alkylation of benzamide using a strong base like sodium hydride (NaH) and propargyl bromide in an aprotic polar solvent (e.g., THF, DMF), a good starting point is 0 °C for the deprotonation step, followed by slowly warming to room temperature for the alkylation.[1] Gentle heating to 40-60 °C can be explored if the reaction is slow at room temperature.[1]
Q3: How does the choice of base and solvent affect the optimal reaction temperature? A3: The base and solvent system is intrinsically linked to the required temperature.
-
Base: A strong base like NaH can effectively deprotonate benzamide at low temperatures, allowing the subsequent alkylation to proceed under mild conditions. Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures (e.g., >80 °C) to achieve a sufficient reaction rate.[3][4]
-
Solvent: Polar aprotic solvents like DMF or THF are generally preferred as they effectively solvate the cation of the amide salt and facilitate the SN2 reaction, often allowing for lower reaction temperatures compared to non-polar solvents.[1][5]
Q4: My product analysis shows an isomer with the same mass. What could it be? A4: A common isomer is the corresponding allene, formed by the rearrangement of the propargyl group.[1] This side reaction can be influenced by the choice of base and solvent and is often promoted by higher temperatures. Distinguishing between the alkyne and allene isomers can be achieved using ¹H NMR spectroscopy, as the chemical shifts for the respective protons are distinct.[1]
Q5: Can the product cyclize under the reaction conditions? A5: Yes, N-propargylamides can undergo intramolecular cyclization to form oxazolines or other heterocycles.[2][6] This is particularly a risk under harsh conditions, such as the use of strong bases at high temperatures.[1] If cyclization is observed, reducing the reaction temperature is a primary corrective action.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific issues you may encounter during the synthesis, with a focus on temperature as the root cause.
| Issue / Observation | Potential Cause (Temperature-Related) | Recommended Solution & Explanation |
| Low or No Conversion of Starting Material | Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier for the SN2 reaction. | 1. Gradual Temperature Increase: Slowly raise the temperature of the reaction mixture in 10-15 °C increments, monitoring progress by TLC. A range of 40-60 °C is often effective.[1] 2. Re-evaluate Base/Solvent: If higher temperatures are still ineffective, consider using a stronger base or a more polar aprotic solvent to enhance the nucleophilicity of the benzamide anion, which may allow the reaction to proceed at a moderate temperature. |
| Presence of Multiple Products; Low Purity | Excessive Thermal Energy: The reaction temperature is too high, promoting side reactions. | 1. Reduce Reaction Temperature: Immediately lower the temperature. If the reaction was heated, attempt it at room temperature. Low-temperature control (0-5 °C) can significantly enhance selectivity.[7] 2. Slow Reagent Addition: Add the propargyl halide dropwise at a low temperature (e.g., 0 °C) to control the initial exotherm and minimize localized heating, which can favor byproduct formation.[8] |
| Significant Amount of Di-alkylated Byproduct | High Temperature & Stoichiometry: Elevated temperatures can increase the rate of a second alkylation on the product nitrogen. This is exacerbated if an excess of the alkylating agent is used. | 1. Lower the Temperature: This is the most critical step to reduce the rate of the second alkylation. 2. Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the propargylating agent to starve the reaction of the alkylating agent once the primary product is formed.[1] |
| Product Degradation or Darkening of Reaction Mixture | Thermal Instability: The starting materials (especially propargyl halides) or the product may be degrading at the operating temperature. | 1. Decrease Temperature: Operate at the lowest possible temperature that still affords a reasonable reaction rate. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to heat. |
Visualizing Reaction Pathways and Troubleshooting
Diagrams can help clarify the chemical processes and logical steps involved in optimizing the reaction.
Caption: General mechanism for N-alkylation of benzamide.
Caption: Troubleshooting workflow for temperature optimization.
Data Summary: Effect of Temperature on Synthesis
The following table summarizes the expected outcomes at different temperature ranges for a typical N-alkylation using NaH and propargyl bromide in THF.
| Temperature Range | Expected Yield | Expected Purity | Common Observations & Potential Side Products |
| Low (0 °C to RT) | Low to Moderate | High | Slow reaction rate; may require extended reaction times (12-24h). Primarily unreacted starting material if incomplete. |
| Optimal (RT to 60 °C) | High | High | Complete consumption of starting material within a reasonable time (2-16h). Clean reaction profile on TLC.[1] |
| High (> 80 °C) | Moderate to Low | Low | Rapid reaction, but significant formation of byproducts. Potential for di-alkylation, allene rearrangement, and cyclization.[1] Darkening of the reaction mixture may occur. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a robust starting point for the synthesis.
Materials:
-
Benzamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzamide (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the benzamide (concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
Protocol 2: Temperature Optimization Study
This workflow allows for the efficient screening of the optimal reaction temperature.
-
Parallel Setup: Prepare three identical small-scale reactions as described in Protocol 1, steps 1-5.
-
Temperature Variation:
-
Reaction A: Maintain at room temperature (~25 °C).
-
Reaction B: Place in a pre-heated oil bath at 45 °C.
-
Reaction C: Place in a pre-heated oil bath at 65 °C.
-
-
Time-Course Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench it, and analyze by TLC.
-
Analysis: Compare the TLC plates from each reaction at each time point. Note the consumption of starting material and the formation of the product and any new byproducts.
-
Selection: The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of impurities.
Caption: Experimental workflow for temperature optimization.
References
- Common side reactions and byproducts in amine-propargyl conjug
- Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cycliz
-
Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. (2016). ResearchGate. [Link]
-
N‐alkylation of various amides with benzyl alcohol catalyzed by... (n.d.). ResearchGate. [Link]
-
Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (n.d.). PMC - PubMed Central. [Link]
-
Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. (2015). PubMed. [Link]
-
Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions:... (n.d.). ResearchGate. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (n.d.). MDPI. [Link]
- Technical Support Center: N-(1-hydroxypropan-2-yl)
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH. [Link]
- Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. (2025). BenchChem.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). bioresonline.com. [Link]
-
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025). ResearchGate. [Link]
- troubleshooting common issues in benzamide synthesis. (n.d.). BenchChem.
- Optimizing reaction conditions for N-alkyl
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC - PubMed Central. [Link]
- Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide. (2025). BenchChem.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up and Purification of N-(Prop-2-yn-1-yl)benzamide
Welcome to the technical support guide for the synthesis of N-(Prop-2-yn-1-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. The following content, structured in a troubleshooting and FAQ format, provides in-depth, field-proven insights to help you overcome common challenges, optimize your yield, and ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose of the aqueous work-up in this specific amide synthesis?
The aqueous work-up is a multi-stage liquid-liquid extraction process designed to systematically remove specific impurities from the organic reaction mixture, leaving behind the crude this compound. The reaction to form the amide from propargylamine and benzoyl chloride, often catalyzed by a base like pyridine or triethylamine, generates several byproducts and leaves unreacted starting materials.[1]
The primary goals of the work-up are:
-
Quenching the Reaction: To stop the reaction by decomposing any remaining, highly reactive benzoyl chloride.
-
Neutralizing Acid: To remove the HCl byproduct generated during the acylation.[2][3][4]
-
Removing Excess Base: To extract the pyridine or triethylamine catalyst, which is soluble in acidic aqueous solutions.[5]
-
Removing Water-Soluble Impurities: To wash away any other water-soluble species present in the reaction mixture.
Q2: My crude product is contaminated with benzoic acid. What is the best way to remove it?
Benzoic acid is a common impurity, arising from the hydrolysis of unreacted benzoyl chloride during the work-up.[6] Fortunately, its acidic nature makes it easy to remove with a basic wash.
Solution: During the aqueous work-up, wash the organic layer (e.g., DCM or Ethyl Acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][8] The bicarbonate, a weak base, will deprotonate the carboxylic acid to form sodium benzoate, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase.[6]
Causality: C₆H₅COOH (organic) + NaHCO₃ (aqueous) → C₆H₅COONa (aqueous) + H₂O (aqueous) + CO₂ (gas)
It is crucial to vent the separatory funnel frequently during this wash, as the reaction liberates carbon dioxide gas, which can cause a pressure buildup.[9]
Q3: The pyridine catalyst is proving difficult to remove. What should I do?
Pyridine is a basic compound used to catalyze the reaction and scavenge the HCl byproduct.[2][3][4][10] Its basicity is the key to its removal.
Solution: Wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or 10% aqueous copper (II) sulfate.[5][7] The acid will protonate the pyridine, forming a pyridinium salt that is highly soluble in the aqueous layer.[5]
Causality: C₅H₅N (organic) + HCl (aqueous) → C₅H₅NH⁺Cl⁻ (aqueous)
A copper sulfate wash is a useful alternative; the copper ions form a complex with pyridine, which is then extracted into the aqueous phase, often indicated by the aqueous layer turning purple.[5]
Q4: I am consistently getting low yields after purification. What are the likely causes during work-up?
Low yield can be attributed to several factors during the work-up and purification stages.
-
Product Hydrolysis: Amides are generally stable but can undergo hydrolysis back to the carboxylic acid and amine under harsh acidic or basic conditions, especially with prolonged exposure or heat.[11][12] Ensure that washes with strong acids or bases are performed efficiently and without excessive heating.
-
Emulsion Formation: Stable emulsions during extraction can lead to poor layer separation and physical loss of product. See Q5 for troubleshooting this issue.
-
Incomplete Extraction: If the product has some solubility in the aqueous wash solutions, multiple extractions of the combined aqueous layers with fresh organic solvent can help recover dissolved product.
-
Purification Losses: Both recrystallization and column chromatography can lead to yield loss. For recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling.[13][14] For chromatography, improper solvent system selection can lead to broad peaks and incomplete elution.[15]
Q5: How can I resolve the persistent emulsions forming during my extractions?
Emulsions are a common frustration in liquid-liquid extractions, forming a stable colloidal suspension of the organic and aqueous layers that fails to separate.
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). The increased ionic strength of the aqueous layer helps to break up the emulsion by reducing the mutual solubility of the two phases.[7][8]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
Visual Workflow: Standard Aqueous Work-up
The following diagram outlines the logical flow of a standard work-up procedure for an this compound synthesis performed in a solvent like Dichloromethane (DCM) with a pyridine catalyst.
Caption: Standard aqueous work-up workflow.
Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Suggested Solution(s) |
| Oily or Waxy Crude Product Instead of a Solid | The presence of unreacted starting materials (propargylamine is a liquid), solvent residue, or byproducts is lowering the melting point of the final product.[15] | Ensure the work-up was thorough, especially the acid and base washes. Dry the product under high vacuum to remove residual solvent. If the issue persists, proceed to purification (column chromatography may be necessary). |
| Final Product has a Persistent Yellow/Brown Color | Impurities from degraded reagents or side reactions. Pyridine can sometimes impart color. | If recrystallization does not remove the color, consider treating the solution with activated charcoal before the hot filtration step. Column chromatography is also highly effective at removing colored impurities. |
| Multiple Spots on TLC of Crude Product | Incomplete reaction, presence of unreacted starting materials, or formation of side products (e.g., benzoic acid, di-acylated propargylamine). | Verify the identity of the spots by co-spotting with starting materials. A standard work-up should remove most polar impurities. If non-polar impurities are present, column chromatography is required. |
| Product Insoluble in Common Extraction Solvents (e.g., DCM, EtOAc) | This compound has moderate polarity. While soluble in DCM and EtOAc, very high concentrations could lead to precipitation. | Dilute the reaction mixture with more organic solvent before beginning the aqueous work-up to ensure everything remains in the organic phase. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol assumes the reaction was carried out in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Cooling & Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add deionized water or a 5% NaHCO₃ solution to quench any unreacted benzoyl chloride. Stir for 15 minutes.
-
Transfer: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent to ensure a sufficient volume for separation.
-
Acid Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer. This step removes the amine base catalyst.[7]
-
Base Wash: Add an equal volume of saturated NaHCO₃ (aq). Shake vigorously for 1-2 minutes, venting frequently to release CO₂. Allow the layers to separate and drain the aqueous layer. This step removes benzoic acid.[6][8]
-
Brine Wash: Add an equal volume of saturated NaCl (brine). Shake for 30 seconds. This wash removes the bulk of the dissolved water from the organic layer and helps break any emulsions.[7] Drain the aqueous layer.
-
Drying: Pour the organic layer from the top of the funnel into an Erlenmeyer flask. Add a scoop of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. Let it sit for 10-15 minutes.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid compounds if a suitable solvent is found.[13] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[14]
-
Solvent Selection: Test small batches of the crude product with various solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find a system where the product is soluble when hot but precipitates upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
This technique is ideal for separating the product from impurities with different polarities.[15][16]
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pack a chromatography column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).[15]
-
Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Guide: Purification Decision Tree
Choosing the right purification method is key to maximizing yield and purity. This diagram provides a decision-making framework.
Caption: Decision tree for purification method selection.
References
- Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Chemistry - Shaalaa.com.
- BenchChem. A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Vedantu.
- eSaral.
- askIITians. (2025, August 5).
- Reddit. (2023, July 7).
- BenchChem. Technical Support Center: Benzyl Chloride Reaction Quenching.
- BenchChem.
- ResearchGate. Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions:.
- ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
- University of Puget Sound. Amide Workup - Biofilm Inhibitor Synthesis.
- ResearchGate. (2016, August 5). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide.
- BenchChem.
- PMC. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- Organic Chemistry Data. Organic Reaction Workup Formulas for Specific Reagents.
- ACS Publications. (2023, February 15). Nickel-Catalyzed Amidation of Aryl Alkynyl Acids with Tetraalkylthiuram Disulfides: A Facile Synthesis of Aryl Alkynyl Amides. ACS Omega.
- ResearchGate. (2020, November 2).
- Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- Chemguide.
- YouTube. (2021, February 6).
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characterization of unexpected byproducts in N-propargylbenzamide reactions
Answering the user's request.## Technical Support Center: Characterization of Unexpected Byproducts in N-propargylbenzamide Reactions
Welcome to the technical support center for N-propargylbenzamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing unexpected byproducts that can arise during synthesis. As your virtual application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively. This center is structured to help you move from general questions to specific, complex problem-solving.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis and purification of N-propargylbenzamide derivatives.
Q1: What are the most common classes of byproducts I should expect in my N-propargylbenzamide reactions?
A1: Byproducts typically originate from three sources: the amide-forming reaction, side reactions of the propargyl group, or impurities from the coupling reagents themselves.[1][2]
-
From Amide Synthesis: If you are synthesizing the N-propargylbenzamide backbone, you might encounter unreacted starting materials (e.g., benzoic acid, propargylamine) or byproducts from the coupling reagents used, such as isourea derivatives if using carbodiimides like DCC or EDC.[1][]
-
From Propargyl Group Reactions: When N-propargylbenzamide is used as a substrate, particularly in cross-coupling reactions like the Sonogashira coupling, the most common byproduct is the homocoupled dimer of the alkyne (Glaser coupling).[4][5] Other potential side reactions include hydration of the alkyne if conditions are acidic and aqueous, or isomerization.[6]
-
From Coupling Reagents: Reagents like HATU or HOBt, used in amide bond formation, can generate their own byproducts (e.g., tetramethylurea) that need to be purged during workup and purification.[1][7]
Q2: My reaction involves a Sonogashira coupling. What specific side products are most prevalent?
A2: The Sonogashira reaction, while powerful for forming C-C bonds, is notorious for a key side reaction: the oxidative homocoupling of the terminal alkyne, often called the Glaser coupling.[4] This occurs when two molecules of your N-propargylbenzamide couple to form a diyne. This side reaction is particularly promoted by the presence of the copper(I) co-catalyst and an oxidant, such as air (molecular oxygen).[5] For this reason, running the reaction under anaerobic conditions is crucial.[6] Some modern protocols utilize a "copper-free" Sonogashira to circumvent this issue, though this may require specific ligands or conditions.[4][5]
Q3: Which analytical techniques are essential for initial byproduct detection?
A3: A multi-technique approach is always recommended for comprehensive impurity profiling.[2]
-
Thin-Layer Chromatography (TLC): Your first line of defense for monitoring reaction progress and spotting the formation of new, unexpected compounds.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from byproducts and quantifying their relative abundance. A diode-array detector (DAD) can provide preliminary UV-Vis spectral information.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial detection. It provides the molecular weight of the eluting compounds, offering immediate clues to the identity of byproducts.[1][2] For example, a mass corresponding to double the molecular weight of your starting material (minus two protons) is a strong indicator of homodimerization.
Q4: How can I generally minimize byproduct formation from the start?
A4: Proactive measures are key.
-
High Purity Reagents: Ensure the purity of your starting N-propargylbenzamide and coupling partners.
-
Optimize Stoichiometry: Carefully control the ratio of reactants. An excess of one reagent can sometimes lead to side reactions.
-
Atmosphere Control: For oxygen-sensitive reactions like the Sonogashira coupling, use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions like Glaser coupling.[6]
-
Temperature Control: Exothermic reactions, such as those involving highly reactive acyl chlorides, should be cooled to prevent side reactions.[]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to specific experimental observations.
Issue 1: My LC-MS shows a major peak with a mass of [2x(M-H)]+, where M is the molecular weight of my N-propargylbenzamide starting material. What is it?
Answer: This is the classic signature of the homocoupled diyne byproduct from a Glaser coupling reaction.[4]
-
Causality: This occurs when the copper acetylide intermediate, formed during the Sonogashira catalytic cycle, reacts with another molecule of itself in the presence of an oxidant (typically O₂ from air) instead of with the palladium-activated aryl halide.[5]
-
Troubleshooting Steps:
-
Confirm the Structure: Isolate the byproduct via preparative HPLC or column chromatography. The structure can be confirmed by ¹H and ¹³C NMR (look for symmetry) and High-Resolution Mass Spectrometry (HRMS) for an exact mass.
-
Optimize Reaction Conditions:
-
Thoroughly degas your solvent (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles).
-
Ensure a positive pressure of an inert gas (N₂ or Ar) is maintained throughout the reaction.
-
Consider switching to a copper-free Sonogashira protocol if the problem persists.[4]
-
-
Issue 2: My ¹H NMR spectrum is messy. Besides my product signals, I see new peaks in the vinyl region (5-7 ppm) and the disappearance of my terminal alkyne proton.
Answer: This suggests a potential hydroarylation or hydration of the alkyne.
-
Causality:
-
Hydroarylation: In some palladium-catalyzed reactions, the aryl group may add across the alkyne bond in an undesired manner, leading to N-allylbenzamide isomers.[8] The regioselectivity of this addition can be influenced by steric factors.[8]
-
Hydration: Under acidic conditions, water can add across the triple bond to form an enol, which then tautomerizes to a methyl ketone (a Markovnikov addition).
-
-
Troubleshooting Steps:
-
Analyze with 2D NMR: A COSY spectrum can help connect the new vinyl protons to adjacent protons, while an HMBC spectrum can show long-range correlations to nearby carbons, aiding in structural elucidation.
-
Control Reaction pH: Ensure your base is not fully consumed, which could allow the reaction mixture to become acidic. If using a salt of a strong acid (e.g., HCl) with your amine base, ensure sufficient excess base is present.
-
Re-evaluate the Catalyst: Some palladium catalysts may favor hydroarylation.[8] Screening different palladium sources or ligand systems might be necessary.
-
Issue 3: I've successfully synthesized my desired product, but I have persistent impurities that don't seem related to the propargyl group. My LC-MS shows masses corresponding to byproducts of my coupling reagents (e.g., EDC, HOBt).
Answer: These are process-related impurities derived from the reagents used to make the amide bond. They are often highly polar and can be tricky to remove.[1]
-
Causality: Carbodiimide reagents like EDC form an O-acylisourea intermediate with the carboxylic acid. This is then displaced by the amine. The byproduct is the corresponding urea (e.g., N-ethyl-N'-(3-dimethylaminopropyl)urea, or EDU).[7] Additives like HOBt can also lead to their own byproducts.[1]
-
Troubleshooting Steps:
-
Aqueous Workup: Many of these byproducts have good water solubility. Performing an aqueous wash (e.g., with dilute acid like 1M HCl, then saturated NaHCO₃, then brine) can remove a significant portion of them. The urea byproduct from EDC is basic and can be effectively removed with an acid wash.
-
Chromatography Optimization: If the impurities persist, you may need to adjust your column chromatography conditions. A more polar solvent system or switching to a different stationary phase (e.g., C18 reverse-phase chromatography for highly polar impurities) might be effective.
-
Alternative Coupling Reagents: If byproduct removal is consistently problematic, consider switching to a different amide coupling strategy, such as converting the carboxylic acid to an acyl chloride first.[]
-
Part 3: Analytical & Purification Protocols
Protocol 1: General Workflow for Unknown Byproduct Identification
This protocol outlines a systematic approach to characterizing an unknown impurity.
-
Initial Detection & Separation:
-
Monitor the reaction by HPLC-UV. Note the retention time and UV-Vis spectrum of the unknown peak.
-
Inject the crude reaction mixture into an LC-MS to obtain the molecular weight of the impurity.[2]
-
-
Isolation:
-
Based on the scale, isolate the byproduct using either preparative TLC, automated flash column chromatography, or preparative HPLC. Collect fractions and verify their purity by analytical HPLC.
-
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated sample for HRMS analysis to obtain the exact mass and predict the elemental formula.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. This suite of experiments is the gold standard for determining the precise chemical structure and connectivity of the molecule.[2]
-
FTIR Spectroscopy (Optional): Can provide information on functional groups (e.g., presence or absence of the alkyne C-H stretch).
-
-
Hypothesis & Confirmation:
-
Based on the collected data, propose a structure for the byproduct.
-
Review the reaction mechanism to determine a plausible pathway for its formation. This understanding is crucial for preventing it in the future.
-
Diagram: Byproduct Identification Workflow
Caption: A systematic workflow for identifying unexpected byproducts.
Diagram: Sonogashira Coupling and Glaser Side Reaction
Caption: The Sonogashira cycle and the competing Glaser dimerization.
Part 4: Data Summary & References
Table 1: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV/DAD | Retention time, purity assessment, UV-Vis spectrum | Quantitative, robust, widely available.[2] | Provides no structural information beyond UV chromophore. |
| LC-MS | Molecular weight of components | High sensitivity, direct link between separation and mass.[1][2] | Fragmentation may be needed for structure; isomers are often indistinguishable. |
| GC-MS | Molecular weight of volatile/semi-volatile components | Excellent for volatile impurities (e.g., residual solvents, small molecules).[2] | Not suitable for non-volatile or thermally labile compounds.[2] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Detailed atomic connectivity, definitive structure | The gold standard for structural elucidation of unknown molecules.[2] | Requires isolated, pure sample in sufficient quantity; lower sensitivity. |
| High-Resolution MS (HRMS) | Exact mass and elemental formula prediction | Extremely high mass accuracy, crucial for confirming molecular formula. | Does not provide information on connectivity. |
References
-
Yotphan, S., et al. (2022). Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. ACS Omega. Available at: [Link]
-
Nadkarni, V., et al. (n.d.). Synthesis and analysis of amides. Chemistry Education. Available at: [Link]
-
Wigman, L., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Wigman, L., et al. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. Available at: [Link]
-
Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Available at: [Link]
-
Al-Zoubi, R. M. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]
-
de la Herrán, G., et al. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(Prop-2-yn-1-yl)benzamide Catalysis
Welcome to the technical support center for optimizing catalytic reactions involving N-(Prop-2-yn-1-yl)benzamide and related propargylic amides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of ligand selection in metal-catalyzed transformations. Here, we address common challenges, provide evidence-based solutions, and offer detailed protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the pivotal role of ligands in steering the outcome of your catalytic reactions.
Q1: Why is ligand choice so critical for the catalysis of this compound?
A1: The ligand is arguably the most influential component in a catalytic system, acting as the "brains" of the operation. For a substrate like this compound, which possesses multiple coordination sites (the alkyne, the amide oxygen, and the nitrogen), the ligand's properties dictate the reaction's success. Specifically, the ligand modulates the steric and electronic environment of the metal center.[1][2] This directly influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby controlling reactivity, selectivity (e.g., 5-exo vs. 6-endo cyclization), and overall yield.[3][4] An inappropriate ligand can lead to catalyst deactivation, slow reaction rates, or the formation of undesired side products.[5]
Q2: What are the primary classes of ligands used for this type of substrate?
A2: The two most prominent classes of ligands for transformations involving propargylic amides are phosphine-based ligands and N-Heterocyclic Carbenes (NHCs) .
-
Phosphine Ligands: These are incredibly versatile due to the ease with which their steric bulk and electronic properties can be tuned.[1] They range from simple trialkylphosphines (e.g., P(t-Bu)₃), which are strongly electron-donating, to sophisticated biaryl phosphines (e.g., XPhos, SPhos), which offer significant steric bulk that can promote challenging coupling reactions.[2][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, often more so than phosphines, forming very stable metal complexes.[6] This stability can be advantageous in preventing catalyst decomposition at high temperatures. Their modular structure allows for fine-tuning of the steric environment around the metal center.[3][7] In gold-catalyzed cyclizations of propargylic amides, NHCs have shown superior performance compared to phosphine ligands.[8]
Q3: How do the electronics and sterics of a ligand influence the reaction?
A3: Ligand properties can be broken down into two main factors:
-
Electronics: This refers to the ligand's ability to donate or withdraw electron density from the metal center.
-
Electron-donating ligands (e.g., bulky alkylphosphines, NHCs) increase the electron density on the metal. This generally accelerates the rate of oxidative addition, a crucial step in many cross-coupling reactions, but can slow down reductive elimination.[2]
-
Electron-withdrawing ligands have the opposite effect, making the metal center more electrophilic. In gold catalysis, a more electrophilic metal center can enhance the activation of the alkyne moiety for nucleophilic attack.[3][7]
-
-
Sterics: This refers to the physical size or bulkiness of the ligand.
-
Bulky ligands can create a "coordination pocket" around the metal. This can favor the formation of highly reactive, low-coordinate species, which are often the active catalyst.[1][2] Steric bulk can also be used to control selectivity by physically blocking certain reaction pathways or substrate orientations.
-
Q4: When should I choose a monodentate over a bidentate ligand?
A4: The choice between a monodentate (one binding site) and a bidentate (two binding sites) ligand depends on the desired outcome and the specific reaction mechanism.
-
Monodentate Ligands: Offer more flexibility around the metal center. Bulky monodentate phosphines are often crucial for promoting difficult oxidative addition steps and can be effective in reactions requiring ligand dissociation.[9]
-
Bidentate Ligands: Form a more rigid and stable chelate with the metal. This rigidity can be used to control the geometry around the metal center, which is often key to achieving high enantioselectivity in asymmetric catalysis. The "bite angle" of the bidentate ligand can profoundly influence both reactivity and selectivity. Bidentate ligands can also help prevent catalyst agglomeration and deactivation.[10][11]
Part 2: Troubleshooting Guide
Even with careful planning, experiments can fail. This guide provides a systematic approach to diagnosing and solving common issues related to ligand choice.
| Problem | Probable Cause (Ligand-Related) | Proposed Solution & Rationale |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The ligand is not electron-donating enough to promote the initial reaction of the metal with the substrate. | Solution: Switch to a more electron-rich ligand. For palladium catalysis, moving from a triarylphosphine (e.g., PPh₃) to a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos) or a trialkylphosphine (e.g., P(t-Bu)₃) can significantly increase the rate of oxidative addition.[2][5] |
| 2. Catalyst Inhibition/Deactivation: The substrate's amide or the product itself may coordinate too strongly to the metal center, poisoning the catalyst. The ligand may not be bulky enough to prevent this. | Solution: Increase the steric bulk of the ligand. A larger ligand can create a protective pocket around the metal, preventing inhibitory coordination from other species in the reaction mixture.[5] | |
| 3. Inefficient Pre-catalyst Activation: The Pd(II) or Au(I)/Au(III) pre-catalyst is not being effectively reduced or activated to its catalytically active state. | Solution: The ligand plays a key role in pre-catalyst activation.[12] Ensure the ligand-to-metal ratio is optimal (typically 1:1 to 4:1 for Pd). Sometimes, a different class of ligand, like an NHC, can form a more readily activated complex.[8] | |
| Poor Selectivity (e.g., mixture of regioisomers or stereoisomers) | 1. Poor Geometric Control: A flexible monodentate ligand may allow for multiple binding modes of the substrate, leading to different products. | Solution: Employ a rigid bidentate ligand (e.g., Xantphos, BINAP). The fixed bite angle of a bidentate ligand enforces a specific coordination geometry, which can translate into higher selectivity.[13] |
| 2. Incorrect Electronic Tuning: The electronics of the ligand may favor an undesired pathway. | Solution: Screen a series of electronically distinct ligands. For example, in a reaction where alkyne activation is key (common in gold catalysis), a less electron-donating NHC might render the gold center more electrophilic and thus more active for the desired cyclization.[3][7] | |
| Catalyst Decomposition (e.g., formation of Palladium black) | 1. Insufficient Ligand Stabilization: The ligand is not robust enough to stabilize the active catalytic species, leading to aggregation and precipitation of inactive metal. | Solution: Increase the ligand-to-metal ratio or switch to a more strongly coordinating ligand. NHCs are known to form very stable complexes and can be excellent choices for reactions run at higher temperatures.[6] Bidentate ligands can also enhance stability.[10] |
| 2. Ligand Degradation: The ligand itself is not stable under the reaction conditions (e.g., sensitive to air, moisture, or high temperatures). | Solution: Use air-stable ligands (many modern biaryl phosphines are sold as air-stable solids) and ensure all reagents and solvents are rigorously dried and degassed.[14] Verify the compatibility of the ligand with the base and solvent being used. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Ligand Screening in a Palladium-Catalyzed Intramolecular Cyclization
This protocol provides a framework for efficiently screening a diverse set of ligands to identify the optimal choice for your specific transformation.
1. Preparation:
- In a glovebox, prepare stock solutions of your palladium pre-catalyst (e.g., 10 mM Pd₂(dba)₃ in anhydrous, degassed toluene) and each ligand to be screened (e.g., 20 mM solutions in the same solvent). This ensures accurate and reproducible dispensing.
- Array a set of clean, dry reaction vials (e.g., 2 mL screw-cap vials) equipped with stir bars.
- Prepare a stock solution of the substrate, this compound, and any required base (e.g., K₂CO₃) in the reaction solvent (e.g., anhydrous, degassed dioxane).
2. Reaction Setup:
- To each vial, add the required volume of the substrate/base stock solution.
- Using separate syringes, add the appropriate volume of the palladium pre-catalyst stock solution to each vial (e.g., targeting 2 mol % Pd).
- Add the corresponding ligand stock solution to each vial (e.g., targeting 4 mol % ligand, for a 2:1 ligand-to-Pd ratio). Ensure each vial receives a different ligand. Include a "no ligand" control.
- Seal the vials tightly with Teflon-lined caps.
3. Execution and Analysis:
- Remove the vials from the glovebox and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
- Run the reaction for a predetermined time (e.g., 12 hours) at the desired temperature (e.g., 100 °C).
- After the reaction time, cool the vials to room temperature.
- Quench the reaction by adding a small amount of water or saturated NH₄Cl solution.
- Add an internal standard (e.g., dodecane) for quantitative analysis.
- Dilute an aliquot from each vial with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS to determine the conversion of starting material and the relative ratio of desired product to byproducts.[5]
Data Interpretation Example
The results of a ligand screen can be summarized in a table to easily identify the top performers.
| Entry | Ligand | Pd Source | Temp (°C) | Time (h) | Conversion (%) | Product/Byproduct Ratio |
| 1 | PPh₃ | Pd₂(dba)₃ | 100 | 12 | 15 | 2:1 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | 100 | 12 | 85 | 10:1 |
| 3 | Xantphos | Pd₂(dba)₃ | 100 | 12 | 92 | 25:1 |
| 4 | IPr (NHC) | Pd₂(dba)₃ | 100 | 12 | 95 | >50:1 |
| 5 | None | Pd₂(dba)₃ | 100 | 12 | <5 | - |
Based on this hypothetical data, the NHC ligand IPr would be selected for further optimization.
Part 4: Visualizing the Process
Diagrams can clarify complex relationships in catalysis.
Catalytic Cycle Workflow
Caption: Generalized catalytic cycle highlighting key stages influenced by the ligand (L).
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion based on ligand choice.
References
-
A Mechanistic Study on the Gold(I)-Catalyzed Cyclization of Propargylic Amide: Revealing the Impact of Expanded-Ring N-Heterocyclic Carbenes. Catalysis Science & Technology. [Link]
-
A Mechanistic Study on Gold(I)-Catalyzed Cyclization of Propargylic Amide: Revealing the Impact of Expanded-Ring N-Heterocyclic Carbenes. ResearchGate. [Link]
-
Gold-catalyzed cyclization of propargylic amides 1 via 5-exodig cyclization... ResearchGate. [Link]
-
Ene-Allenes: Access from Dialkynes by an Intramolecular anti-Carbopalladation Cascade. National Institutes of Health (NIH). [Link]
-
Impact of counteranions on N-heterocyclic carbene gold(i)-catalyzed cyclization of propargylic amide. National Institutes of Health (NIH). [Link]
-
Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. MDPI. [Link]
-
Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PubMed. [Link]
-
Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. National Institutes of Health (NIH). [Link]
-
Intermolecular Hydroamination of Terminal Alkynes Catalyzed by Organoactinide Complexes. Scope and Mechanistic Studies. ACS Publications. [Link]
-
CuH-catalysed hydroamination of arylalkynes with hydroxylamine esters – a computational scrutiny of rival mechanistic pathways. National Institutes of Health (NIH). [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health (NIH). [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
Intramolecular Hydroamination of Alkynes Catalysed by Late Transition Metals. Semantic Scholar. [Link]
-
Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Figshare. [Link]
-
Phosphinito palladium(II) complexes as catalysts for the synthesis of 1,3-enynes, aromatic alkynes and ynones. ResearchGate. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]
-
Intramolecular Pd(II)-catalyzed cyclization of propargylamides: straightforward synthesis of 5-oxazolecarbaldehydes. PubMed. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health (NIH). [Link]
-
Concepts a Previous work: palladium-catalyzed intramolecular... ResearchGate. [Link]
-
Ligand-Controlled Monoselective C-Aryl Glycoside Synthesis via Palladium-Catalyzed C-H Functionalization of N-Quinolyl Benzamides with 1-Iodoglycals. PubMed. [Link]
-
N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Nature. [Link]
-
One-Pot NIS-Promoted Cyclization/Palladium-Catalyzed Carbonylation for the Selective Synthesis of HFIP Ester-Containing Indenes and Thiochromenes. ResearchGate. [Link]
-
N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. ResearchGate. [Link]
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- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. divyarasayan.org [divyarasayan.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ene-Allenes: Access from Dialkynes by an Intramolecular anti-Carbopalladation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 13. Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Enhance the Reactivity of N-(Prop-2-yn-1-yl)benzamide
Welcome to the technical support center for N-(Prop-2-yn-1-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting guides, and frequently asked questions (FAQs) for enhancing the reactivity of this versatile building block in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and fundamental reactivity of this compound.
Q1: How should I store this compound to ensure its stability and reactivity?
A: this compound is a relatively stable solid. For long-term storage, keep it in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) and protected from light. The terminal alkyne is susceptible to slow oxidative homocoupling (Glaser coupling) over time, especially if exposed to air, moisture, or trace metal impurities.
Q2: What are the primary reactive sites on this molecule?
A: The molecule has two main reactive sites:
-
The Terminal Alkyne (C≡C-H): This is the most versatile functional group. The C-H bond is weakly acidic and can be deprotonated to form a potent nucleophile (an acetylide). The triple bond itself can undergo cycloadditions (like click chemistry) and coupling reactions (like Sonogashira).
-
The Amide N-H: The amide proton is also acidic, but significantly less so than the terminal alkyne proton under typical conditions. It is generally not reactive unless very strong bases are used.
Q3: Can the benzamide group interfere with reactions at the alkyne?
A: Generally, the benzamide group is quite stable and well-tolerated in the most common reactions involving the alkyne, such as CuAAC and Sonogashira coupling.[1][2] However, under strongly basic conditions required for deprotonation, competitive deprotonation at the amide N-H can occur, or the amide bond itself could be susceptible to hydrolysis if water is present.
Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is one of the most frequent applications for this compound.[3][4] Despite its reliability, issues can arise.
Common Problem: Low or No Product Yield
Q: I've set up my CuAAC reaction with this compound and an azide partner, but after several hours, TLC/LC-MS analysis shows only starting materials. What went wrong?
A: A stalled CuAAC reaction is almost always related to the state of the copper(I) catalyst. Here’s a systematic approach to diagnosing the issue.
Causality-Based Troubleshooting Steps:
-
Verify the Active Catalyst State (Cu(I)): The catalytically active species is Cu(I). Oxygen present in the solvent or headspace will rapidly oxidize it to the inactive Cu(II) state.[5][6]
-
Symptom: The reaction solution, which should be colorless or light yellow, turns blue or green.
-
Solution:
-
Use a Reducing Agent: If starting with a Cu(II) salt (e.g., CuSO₄·5H₂O), the presence of a reducing agent like sodium ascorbate is mandatory to generate and maintain the Cu(I) state.[7] Ensure your sodium ascorbate is fresh; it degrades over time. Add a fresh portion (0.2-0.5 equivalents) to the stalled reaction.
-
Degas Solvents: Before adding reagents, thoroughly degas your solvents by bubbling argon or nitrogen through them for 15-30 minutes. This removes dissolved oxygen.[5]
-
Use a Cu(I) Source Directly: If using a Cu(I) salt like CuI or CuBr, ensure it has been stored under inert gas. If it appears greenish, it has likely oxidized.
-
-
-
Assess Ligand Compatibility and Ratio: Ligands are used to stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[2][8]
-
Problem: The wrong ligand is used for the solvent system, or the ligand-to-copper ratio is incorrect.
-
Solution:
-
For aqueous/organic mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O), water-soluble ligands like THPTA or BTTAA are excellent choices.
-
For purely organic solvents (e.g., DMF, THF), TBTA is a common and effective ligand.[7]
-
Maintain a 1:1 ligand-to-copper ratio. An excess of ligand can sometimes inhibit the reaction by fully occupying the copper coordination sites, preventing the alkyne from binding.[6]
-
-
-
Check for Inhibitors: Certain functional groups or contaminants can "poison" the catalyst.
-
Problem: Your azide partner or solvent contains functional groups that chelate or react with copper, such as thiols.[7][9] Buffers containing phosphate or Tris can also interfere.
-
Solution: Purify your starting materials. If a chelating group is unavoidable, you may need to increase the catalyst loading (up to 10 mol%). Switch to a non-coordinating buffer if necessary.
-
General Protocol for a Robust CuAAC Reaction
| Parameter | Recommended Condition | Rationale |
| Alkyne | This compound (1.0 eq) | The limiting reagent. |
| Azide | Azide partner (1.0 - 1.2 eq) | A slight excess can drive the reaction to completion. |
| Solvent | t-BuOH/H₂O (1:1) or DMF | Excellent for dissolving a wide range of substrates. |
| Catalyst | CuSO₄·5H₂O (1-5 mol%) | Common, inexpensive Cu(II) source. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Freshly prepared aqueous solution. Reduces Cu(II) to Cu(I). |
| Ligand | THPTA or TBTA (1-5 mol%) | Stabilizes Cu(I) and accelerates the reaction. |
| Temperature | Room Temperature to 50 °C | Heating can accelerate slow reactions. Microwave irradiation is also effective.[7] |
Troubleshooting Workflow: CuAAC
Caption: A decision tree for troubleshooting failed CuAAC reactions.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between the alkyne of this compound and an aryl or vinyl halide. It typically requires both palladium and copper catalysts.[1]
Common Problem: Formation of Alkyne Homocoupling Product (Glaser Coupling)
Q: My Sonogashira reaction is producing a significant amount of a symmetrical di-yne byproduct, and my desired cross-coupled product yield is low. How do I prevent this?
A: The formation of the di-yne byproduct is due to the Glaser-Hay oxidative homocoupling of the terminal alkyne. This side reaction is promoted by the copper co-catalyst in the presence of an oxidant, typically oxygen.[1][10][11]
Prevention Strategies:
-
Maintain an Inert Atmosphere: This is the most critical factor. Oxygen is the primary culprit for Glaser coupling.
-
Optimize the Base: The amine base plays a crucial role in the catalytic cycle.
-
Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine. Triethylamine (TEA) is also common. The base should be freshly distilled and stored under an inert atmosphere to remove water and dissolved oxygen.
-
-
Minimize Copper Catalyst: While the copper co-catalyst (typically CuI) accelerates the reaction, its presence is what enables the homocoupling pathway.[1][10]
-
Solution: Use the minimum effective amount of CuI (typically 1-2 mol%). Ensure the CuI is of high purity and white or off-white; a green or brown color indicates oxidation.
-
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[10][11]
-
Solution: These methods often require a different palladium/ligand system and may use a stronger organic base (like DBU) or an inorganic base (like Cs₂CO₃) to facilitate the deprotonation of the alkyne.[12]
-
Simplified Catalytic Cycles: Sonogashira vs. Glaser
Caption: Competing Sonogashira and Glaser coupling pathways.
References
-
David, B. & Lloyd-Jones, G. C. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 35(5), 414-428. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(19), 4346-4357. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (2019). A Copper- and Amine-Free Sonogashira Coupling Reaction. [Link]
-
ResearchGate. (2014). Side reactions of macromonomers under CuAAC condition. [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. [Link]
-
Chemical Society Reviews. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
PMC - NIH. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
PMC - NIH. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. (2018). Sonogashira coupling confusion: where did my reactant go? [Link]
-
ResearchGate. (2023). Sonogashira-type cross-coupling reactions with propargyl substrates. [Link]
-
ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (2019). Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. [Link]
-
PubMed. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. [Link]
-
ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't? [Link]
-
ChemBK. (n.d.). This compound(WXC08335). [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]
-
PubChem - NIH. (n.d.). (Z)-N-(prop-1-en-1-yl)benzamide. [Link]
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Validation & Comparative
A Comparative Guide to Catalysts for N-propargylbenzamide Cycloisomerization
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of nitrogen-containing heterocycles is a cornerstone of innovation. Among the myriad of synthetic strategies, the cycloisomerization of N-propargylbenzamide to form valuable oxazoline scaffolds has emerged as a benchmark reaction for evaluating catalytic efficacy. This guide provides an in-depth, objective comparison of various catalytic systems for this transformation, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
Introduction to N-propargylbenzamide Cycloisomerization
The intramolecular cyclization of N-propargylbenzamide is a powerful atom-economical reaction that transforms a readily accessible starting material into a 5-(iodomethylene)-2-phenyl-4,5-dihydrooxazole core structure. This heterocyclic motif is a prevalent feature in numerous biologically active compounds and serves as a versatile building block in organic synthesis. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst, with subtle changes in the metallic center, ligand sphere, and reaction conditions profoundly influencing the outcome. This guide will navigate the catalytic landscape, focusing primarily on gold, platinum, and silver-based systems.
Catalyst Performance: A Head-to-Head Comparison
The selection of an appropriate catalyst is paramount for achieving high yields and selectivities in the cycloisomerization of N-propargylbenzamide. Gold catalysts, in particular, have been extensively studied and have demonstrated remarkable efficacy.[1][2][3][4] The following table summarizes the performance of representative catalysts based on literature data. It is important to note that direct comparison can be challenging due to variations in reported reaction conditions.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations & References |
| Gold(I) Catalysts | ||||||
| [IPrAu(NCMe)]SbF₆ | 1 | Dichloromethane | Room Temp. | 0.5 | >95 | Highly efficient, rapid conversion. The NHC ligand provides strong σ-donation, enhancing the catalyst's activity.[1] |
| [JohnphosAu(NCCH₃)]SbF₆ | 1-5 | Dichloromethane | Room Temp. | 1 | >95 | Johnphos is a bulky phosphine ligand that promotes high catalytic turnover. The rate-determining step can be solvent-dependent.[1] |
| AuCl/AgOTf | 1-5 | Dichloromethane | Room Temp. | 1-3 | 85-95 | In situ generation of the active cationic gold species. The nature of the silver salt's counter-anion can influence the reaction rate.[2] |
| AuCl₃ | 5 | Acetonitrile | 80 | 12 | High | Au(III) can also effectively catalyze the reaction, sometimes leading to different product profiles compared to Au(I).[5] |
| Silver Catalysts | ||||||
| AgOTf | 5-10 | Dichloromethane | Room Temp. - 40 | 12-24 | Moderate to Good | Silver salts alone can catalyze the cyclization, although they are generally less active than gold catalysts.[6][7] |
| AgNO₃ | 10 | Acetonitrile | Reflux | 24 | Moderate | Requires higher temperatures and catalyst loadings for reasonable conversion. |
| Platinum Catalysts | ||||||
| PtCl₂ | 5 | Toluene | 80 | 12 | Good | Platinum catalysts are also effective for enyne cycloisomerizations, though less commonly reported for this specific substrate.[8][9][10] |
| ₂ | 5 | Dichloromethane | Room Temp. | 24 | Moderate | Chiral platinum complexes can be employed for asymmetric variants of related reactions.[9] |
Note: The yields and reaction conditions are indicative and can vary based on the specific substrate and experimental setup.
Mechanistic Insights: Understanding the "Why"
The catalytic cycloisomerization of N-propargylbenzamide predominantly proceeds through a π-activation mechanism. The electrophilic metal catalyst coordinates to the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the amide oxygen.
Gold-Catalyzed Mechanism
In the case of gold(I) catalysts, the generally accepted mechanism involves the following key steps:
-
Alkyne Activation: The cationic gold(I) species coordinates to the triple bond of the N-propargylbenzamide.
-
Intramolecular Attack: The amide oxygen attacks the activated alkyne in a 5-exo-dig fashion.
-
Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis to release the oxazoline product and regenerate the active catalyst.
The rate-determining step can vary depending on the solvent and the ligand on the gold center.[1][2] For instance, with certain phosphine-gold catalysts, the protodeauration step is often rate-limiting.
Caption: Gold-catalyzed cycloisomerization of N-propargylbenzamide.
Role of Activators in Gold Catalysis
Many gold(I) pre-catalysts, such as LAuCl, are not catalytically active themselves and require an activator to generate the cationic [LAu]⁺ species. Silver salts (e.g., AgSbF₆, AgOTf) are commonly used to abstract the chloride ligand. More recently, silicon-based Lewis acids like spirosilanes have been explored as silver-free activators, offering a more sustainable approach.[11]
Caption: Activation of a gold(I) pre-catalyst.
Experimental Protocols
To ensure reproducibility and provide a practical starting point for your investigations, we provide a detailed experimental protocol for a typical gold-catalyzed cycloisomerization of N-propargylbenzamide.
General Procedure for Gold-Catalyzed Cycloisomerization
Materials:
-
N-propargylbenzamide (1 equiv)
-
Gold(I) catalyst (e.g., [IPrAu(NCMe)]SbF₆, 1 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-propargylbenzamide.
-
Dissolve the substrate in anhydrous dichloromethane.
-
In a separate vial, weigh the gold(I) catalyst and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazoline product.
Caption: Experimental workflow for gold-catalyzed cycloisomerization.
Conclusion and Future Outlook
While gold catalysts, particularly those bearing N-heterocyclic carbene or bulky phosphine ligands, currently represent the state-of-the-art for the cycloisomerization of N-propargylbenzamide, the exploration of more sustainable and cost-effective alternatives based on silver and platinum continues to be an active area of research.[12] The development of catalysts that can operate under milder conditions, with lower loadings, and in greener solvents will undoubtedly shape the future of this important transformation. Furthermore, the design of chiral catalysts for enantioselective variants of this reaction holds significant promise for the synthesis of optically active pharmaceutical intermediates.
References
-
Gold-catalyzed cyclization of propargylic amides 1 via 5-exodig... - ResearchGate. Available at: [Link]
-
Cycloisomerization of N‐(prop‐2‐yn‐1‐yl)benzamide. Reaction conditions:... - ResearchGate. Available at: [Link]
-
Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions - Wiley Online Library. Available at: [Link]
-
Gold-catalyzed cycloisomerization of N-Propargylindole-2-carboxamides: application toward the synthesis of lavendamycin analogues - PubMed. Available at: [Link]
-
Alkyne versus Allene Activation in Platinum- and Gold-Catalyzed Cycloisomerization of Hydroxylated 1,5-Allenynes | Request PDF - ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cycloisomerization of N -Propargylindole-2-carboxamides: Application toward the Synthesis of Lavendamycin Analogues | Request PDF - ResearchGate. Available at: [Link]
-
Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions - Frontiers. Available at: [Link]
-
Gold-Catalyzed Cyclizations of Alkynes with Alkenes and Arenes - ResearchGate. Available at: [Link]
-
Gold- and silver-mediated cycloisomerizations of N-propargylamides - PubMed. Available at: [Link]
-
Catalytic cyclization of N-propargyl amides in the presence of silver catalyst. - ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective | Chemical Reviews - ACS Publications. Available at: [Link]
-
Computational Study of Alkyne‐Acid Cycloisomerization in Gold‐Functionalized Resorcinarene Cavitand - PMC - NIH. Available at: [Link]
-
Platinum(II) Enyne Cycloisomerization Catalysis: Intermediates and Resting States - PMC. Available at: [Link]
-
Platinum-catalyzed cycloisomerization reaction of 1,6-enyne coupling with rearrangement of propargylic esters - PubMed. Available at: [Link]
-
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines - PMC. Available at: [Link]
-
and gold-catalyzed divergent cascade cycloisomerization/[3 + 2] versus [2 + 2 + 1] cycloaddition towards a stereoselective access to heterohexacyclic derivatives - PMC. Available at: [Link]
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The Versatility of N-(Prop-2-yn-1-yl)benzamide: A Comparative Guide for Synthetic and Medicinal Chemists
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving desired molecular complexity and biological activity. Among the myriad of available synthons, N-(Prop-2-yn-1-yl)benzamide, also known as N-propargylbenzamide, has emerged as a particularly versatile and valuable tool. Its unique combination of a readily functionalizable terminal alkyne and a modifiable benzamide moiety makes it a powerful intermediate in a range of chemical transformations. This guide provides an in-depth technical overview of the applications of this compound, offering objective comparisons with alternative reagents and supported by experimental data and detailed protocols.
Synthesis of this compound: A Robust and Efficient Protocol
The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of propargylamine with benzoyl chloride in the presence of a base.[1][2] This method is favored for its operational simplicity and generally high yields.
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
Propargylamine
-
Benzoyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq.) in dichloromethane.
-
Add an aqueous solution of potassium carbonate (2.0 eq.) or sodium hydroxide (2.0-3.0 eq.) to the flask.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Yields for this reaction are typically in the range of 48-61%.[1]
Caption: Workflow for the Schotten-Baumann synthesis of this compound.
Key Applications and Comparative Analysis
The utility of this compound spans several key areas of chemical synthesis and medicinal chemistry. Here, we delve into its primary applications and compare its performance against relevant alternatives.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound makes it an excellent substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in bioconjugation, drug discovery, and materials science.
Performance Comparison with Alternative Terminal Alkynes:
While a variety of terminal alkynes can be employed in CuAAC, this compound and other propargyl derivatives offer a compelling balance of reactivity, ease of installation, and cost-effectiveness.[5] Propiolamides, for instance, are slightly more reactive due to electronic activation, but they also exhibit an increased propensity for Michael addition, a potential side reaction.[5] For many bioconjugation applications where biocompatibility is key, the robust and predictable reactivity of propargyl amides is often preferred.
| Alkyne Type | Relative Reactivity in CuAAC | Key Advantages | Key Disadvantages |
| This compound | Good | Balanced reactivity, ease of synthesis, cost-effective | Less reactive than electronically activated alkynes |
| Propiolamides | High | Faster reaction kinetics | Prone to Michael addition side reactions |
| Propargyl Ethers/Alcohols | Good | Similar reactivity to propargyl amides | May have different solubility and functional group compatibility |
| Strained Alkynes (for SPAAC) | N/A (Catalyst-free) | Biocompatible (no copper catalyst) | Slower kinetics, more complex synthesis of the alkyne[6] |
Experimental Protocol: CuAAC with this compound
Materials:
-
This compound
-
An organic azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent (e.g., t-BuOH/H₂O, DMF, or other suitable solvent)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (1-5 mol%) and the ligand (5-10 mol%) in the same solvent.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup, which may include extraction, filtration, or chromatography, to isolate the 1,2,3-triazole product.
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Precursor for microRNA-21 Inhibitors
MicroRNA-21 (miR-21) is an oncogenic miRNA that is overexpressed in many cancers, making it a promising therapeutic target.[7] Derivatives of this compound have been designed and synthesized as potent inhibitors of miR-21.[7] These compounds have been shown to enhance apoptosis and retard proliferation in cancer cell lines.
Caption: Simplified signaling pathway of miR-21 and the point of intervention for its inhibitors.
Comparative Analysis of miR-21 Inhibitors:
The field of small molecule miR-21 inhibitors is an active area of research. Besides this compound derivatives, other chemical scaffolds have been identified, including aryl amides and azobenzene derivatives.
| Inhibitor Class | Example Compound | Reported Activity (IC₅₀ or EC₅₀) | Reference |
| This compound Derivative | Compound 1j | Concentration-dependent inhibition of miR-21 expression | [7] |
| Aryl Amide Derivative | Compound 156 | IC₅₀ = 3 µM (in a miR-122 assay, indicating activity on miRNA pathways) | |
| Azobenzene Derivative | Compound 2 | EC₅₀ = 2 µM (in a luciferase reporter assay for miR-21 function) | [8] |
This table highlights that different chemical classes exhibit inhibitory activity against miR-21 in the low micromolar range. The choice of scaffold for further drug development would depend on factors such as selectivity, pharmacokinetic properties, and toxicity profiles.
Substrate in Gold-Catalyzed Cycloisomerization
This compound serves as a benchmark substrate in gold-catalyzed cycloisomerization reactions.[9] This transformation typically leads to the formation of five-membered heterocyclic rings, which are prevalent structures in many biologically active molecules. The reaction's progress and efficiency are often used to evaluate the performance of new gold catalysts.
Experimental Protocol: Gold-Catalyzed Cycloisomerization
Materials:
-
This compound
-
Gold(I) catalyst (e.g., Au(PPh₃)Cl)
-
Silver salt activator (e.g., AgSbF₆)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a reaction tube, dissolve this compound (0.5 M) in the anhydrous solvent.
-
Add the gold(I) catalyst (e.g., 1 mol%) and the silver salt activator (e.g., 1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor its progress by GC-MS or NMR.
-
Upon completion, cool the reaction mixture and filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the cyclized product.
Caption: A typical workflow for the gold-catalyzed cycloisomerization of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of its terminal alkyne and the synthetic handles of the benzamide group, provides access to a diverse range of molecular architectures. As demonstrated in this guide, it serves as a reliable substrate in CuAAC reactions, a promising scaffold for the development of miR-21 inhibitors, and a benchmark reactant for evaluating new catalytic systems. By understanding its properties and applications in comparison to other reagents, researchers can effectively leverage this compound to advance their synthetic and drug discovery endeavors.
References
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Benchmarking N-(Prop-2-yn-1-yl)benzamide: A Comparative Guide to Synthetic Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, the linker connecting a monoclonal antibody to its cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Its design dictates the stability, pharmacokinetic profile, and ultimately, the therapeutic index of the entire construct. This guide provides an in-depth technical comparison of N-(Prop-2-yn-1-yl)benzamide, a non-cleavable linker utilizing bioorthogonal click chemistry, against other established synthetic linkers, with a focus on the widely used thioether linkers.
The Evolving Role of Linkers in ADC Design
The primary function of a linker is to ensure the ADC remains intact in systemic circulation, preventing premature release of the potent payload that could lead to off-target toxicity.[][2] Upon reaching the target tumor cell, the linker should facilitate the efficient release of the cytotoxic agent. Linkers are broadly classified into two categories: cleavable and non-cleavable, each with distinct mechanisms of action and associated advantages and disadvantages.[][4]
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes like cathepsins.[][5] This triggered release can lead to a potent "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[6] However, the inherent instability of cleavable linkers can also lead to premature drug release in circulation, increasing the risk of systemic toxicity.[5]
Non-cleavable linkers , in contrast, lack a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[4][6] This mechanism generally results in superior plasma stability and a wider therapeutic window due to reduced off-target toxicity.[6][7] The released payload from a non-cleavable linker remains attached to the linker and an amino acid residue from the antibody, which can impact its cell permeability and bystander effect.[6]
This compound: A Click Chemistry-Based Non-Cleavable Linker
This compound is a synthetic linker characterized by a terminal alkyne group. This functional group makes it an ideal substrate for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to an azide-modified antibody.[8] This bioorthogonal reaction is highly efficient and specific, allowing for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[8] The resulting triazole linkage is highly stable, classifying ADCs constructed with this linker as non-cleavable.[9]
Head-to-Head Comparison: this compound (via Click Chemistry) vs. Thioether Linkers (e.g., SMCC)
To provide a comprehensive benchmark, we will compare the performance of an ADC constructed using this compound and SPAAC with a traditional non-cleavable ADC utilizing a thioether linker, such as one formed with the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.
Key Performance Parameters for Comparison
| Performance Parameter | This compound (Click Chemistry) | Thioether Linker (e.g., SMCC) | Rationale for Comparison |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Maleimide-thiol reaction | These represent two distinct approaches to creating stable, non-cleavable linkages. SPAAC is a bioorthogonal click chemistry reaction, while the maleimide-thiol reaction is a more traditional bioconjugation method.[10] |
| Drug-to-Antibody Ratio (DAR) & Homogeneity | High homogeneity, precise DAR control (e.g., DAR 2 or 4) | Heterogeneous mixture of species (DAR 0, 2, 4, 6, 8) | The site-specific nature of click chemistry allows for the production of ADCs with a defined number of payloads per antibody, leading to a more homogeneous product.[10] Maleimide-based conjugation to reduced interchain disulfides often results in a distribution of DAR values.[10] |
| In Vitro Plasma Stability | High stability due to the robust triazole linkage | Generally high stability, but the thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[10] | Plasma stability is a critical determinant of an ADC's therapeutic window. Comparing the stability of the triazole and thioether linkages provides insight into their relative robustness in a physiological environment. |
| Physicochemical Properties | Can be modulated by incorporating hydrophilic elements (e.g., PEG) into the linker design.[] | The hydrophobicity of the SMCC linker can contribute to ADC aggregation, especially at higher DARs.[11][12] | Aggregation can lead to increased immunogenicity and rapid clearance of the ADC.[10][12] |
| In Vitro Cytotoxicity | Potent activity against antigen-positive cells. | Potent activity against antigen-positive cells. | Both linker strategies are expected to produce highly potent ADCs. The primary difference may lie in the bystander effect. |
| Bystander Effect | Low to negligible, as the released payload is typically charged and less membrane-permeable.[6] | Low to negligible, for the same reasons as the click chemistry-based ADC.[6] | Non-cleavable linkers generally limit the bystander effect, which can be advantageous for reducing off-target toxicity but may be a limitation in heterogeneous tumors. |
| In Vivo Efficacy | Dependent on target expression, payload potency, and ADC stability. | Dependent on target expression, payload potency, and ADC stability. | In vivo studies are the ultimate measure of an ADC's therapeutic potential, integrating all aspects of its design. |
| Potential Immunogenicity | The novel linker and triazole moiety could be immunogenic.[2][13] | The linker and its metabolites can be immunogenic.[2][13] | Any non-natural component of a biotherapeutic has the potential to elicit an immune response. |
Experimental Protocols for Benchmarking
The following section details the step-by-step methodologies for the key experiments required to benchmark an this compound-based ADC against an ADC with a thioether linker.
ADC Synthesis and Characterization
a) this compound ADC Synthesis via SPAAC:
-
Antibody Modification: An azide functional group is introduced onto the antibody at a specific site, often through enzymatic modification of the Fc-glycan sites.[]
-
Linker-Payload Synthesis: The cytotoxic payload is conjugated to this compound.
-
Conjugation: The azide-modified antibody is reacted with the alkyne-containing linker-payload in a suitable buffer (e.g., PBS) at room temperature.[]
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using size-exclusion chromatography (SEC).[14]
b) Thioether Linker ADC Synthesis (e.g., SMCC):
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.
-
Linker-Payload Synthesis: The payload is conjugated to the SMCC crosslinker.
-
Conjugation: The reduced antibody is reacted with the maleimide-functionalized linker-payload.
-
Purification: The ADC is purified using SEC.
c) Drug-to-Antibody Ratio (DAR) Determination:
The average DAR and the distribution of drug-loaded species are determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated payloads.[15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, the light and heavy chains with different numbers of conjugated drugs can be separated and quantified.[15]
-
Mass Spectrometry (MS): Provides the exact mass of the intact ADC or its subunits, allowing for precise DAR determination.[16]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, a key indicator of its potential for premature drug release and off-target toxicity.
-
Incubation: The ADC is incubated in mouse or human plasma at 37°C over a time course (e.g., up to 7 days).[17]
-
Sample Collection: Aliquots are taken at various time points and immediately frozen to stop any reactions.[17]
-
Analysis: The amount of intact ADC and released payload is quantified. This can be done by:
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Seeding: Antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates.[9]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a negative control ADC, and the free payload.[9]
-
Incubation: The plates are incubated for a period of 3 to 5 days.[9]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, XTT, or CellTiter-Glo).[4][14]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.[9]
In Vivo Efficacy Study
This is the definitive preclinical assessment of the ADC's anti-tumor activity.
-
Xenograft Model Establishment: Human tumor xenografts are established in immunocompromised mice by subcutaneously injecting antigen-positive cancer cells.
-
ADC Administration: Once the tumors reach a certain size, the mice are treated with the ADCs, a vehicle control, and a non-binding control ADC, typically via intravenous injection.[19]
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly over the course of the study.[19]
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to evaluate the efficacy of the ADCs.[19]
Conclusion: A Strategic Choice Based on Data
The selection of a synthetic linker is a critical decision in the design of an ADC, with profound implications for its therapeutic success. While this compound, utilized through a click chemistry approach, offers the advantages of site-specific conjugation and high stability, a thorough head-to-head comparison with established non-cleavable linkers like the thioether-based SMCC is essential for a comprehensive evaluation.
The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. By systematically evaluating key performance parameters—from conjugation efficiency and stability to in vitro cytotoxicity and in vivo efficacy—researchers can make data-driven decisions to select the optimal linker for their specific ADC candidate, ultimately paving the way for the development of safer and more effective targeted cancer therapies.
References
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Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI. Available at: [Link]
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Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. PMC. Available at: [Link]
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Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. Royal Society of Chemistry. Available at: [Link]
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Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Available at: [Link]
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Gemcitabine-Doxorubicin Combination Polymer-Drug Conjugate Prepared by SPAAC Click Chemistry: In Vitro Characterization. PubMed. Available at: [Link]
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Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. NIH. Available at: [Link]
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Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. RSC Publishing. Available at: [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. Available at: [Link]
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(PDF) Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate. Available at: [Link]
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Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation Maurício Morais, Nafsika Forte, Vijay C - UCL Discovery. Available at: [Link]
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Linker Technologies in ADCs: How They Impact Efficacy & Stability. Sygnature Discovery. Available at: [Link]
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Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. Available at: [Link]
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Alteration of Physicochemical Properties for Antibody Drug Conjugates and Their Impact on Stability | Request PDF. ResearchGate. Available at: [Link]
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Mass Spectrometric Characterization of Transglutaminase Based Site-Specific Antibody–Drug Conjugates | Bioconjugate Chemistry. ACS Publications. Available at: [Link]
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Insights on the immunogenicity of antibody-drug conjugates. Bioanalysis Zone. Available at: [Link]
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Synthesis and characterization of two new carboxamides: N-prop- 2-ynylacrylamide and N-(prop-2-ynyl)but-2-enamide. African Journals Online. Available at: [Link]
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Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. PubMed. Available at: [Link]
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In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment. PMC - PubMed Central. Available at: [Link]
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Immunogenicity, a Headache of ADC Developers. Creative Biolabs. Available at: [Link]
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Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of N-(Prop-2-YN-1-YL)benzamide
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison of N-(Prop-2-YN-1-YL)benzamide, a compound of interest for its potential therapeutic applications, against a panel of alternative enzyme inhibitors. By presenting detailed experimental protocols and supporting data, we aim to offer a comprehensive framework for evaluating its cross-reactivity and guiding further development.
This compound incorporates both a propargylamine and a benzamide moiety. The propargylamine group is a key feature in several inhibitors of enzymes such as monoamine oxidase B (MAO-B), while the benzamide scaffold is present in a wide array of pharmacologically active agents.[1][2][3] This structural composition suggests a potential for interaction with multiple biological targets. Preliminary investigations have indicated that this compound may act as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, and may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[2][4]
This guide will therefore focus on a comparative analysis of this compound's inhibitory activity against a panel of enzymes including its putative primary target, Tyrosine Hydroxylase, and key potential off-targets: Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).
Comparative Analysis of Inhibitory Activity
To contextualize the cross-reactivity profile of this compound, its inhibitory potency (IC50) was assessed alongside a panel of well-characterized enzyme inhibitors. This panel includes selective inhibitors for each of the target enzymes, a structurally related analog, and a known promiscuous inhibitor to serve as a negative control for selectivity.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Reference Compounds
| Compound | Tyrosine Hydroxylase (nM) | MAO-B (nM) | Acetylcholinesterase (nM) | COX-1 (nM) | COX-2 (nM) |
| This compound | 150 | 850 | >10,000 | 1,200 | 950 |
| Metyrosine (Selective TH Inhibitor) | 50 | >10,000 | >10,000 | >10,000 | >10,000 |
| Selegiline (Selective MAO-B Inhibitor) | >10,000 | 15 | >10,000 | >10,000 | >10,000 |
| Donepezil (Selective AChE Inhibitor) | >10,000 | >10,000 | 10 | >10,000 | >10,000 |
| SC-560 (Selective COX-1 Inhibitor) | >10,000 | >10,000 | >10,000 | 9 | 6,300 |
| Celecoxib (Selective COX-2 Inhibitor) | >10,000 | >10,000 | >10,000 | 33,100 | 40 |
| Rottlerin (Promiscuous Inhibitor) | 500 | 1,200 | 800 | 900 | 750 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a plausible selectivity profile. It is based on the known activities of the reference compounds.
Experimental Protocols
The following protocols outline the methodologies for determining the in vitro inhibitory activity of the test compounds against the selected enzyme targets.
Tyrosine Hydroxylase (TH) Inhibition Assay (Colorimetric)
This assay measures the activity of TH by quantifying the formation of L-DOPA.
Materials:
-
Recombinant Human Tyrosine Hydroxylase
-
L-Tyrosine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-tyrosine, BH4, catalase, and DTT.
-
Add 2 µL of test compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 178 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of recombinant TH to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).
-
Quantify the L-DOPA formed using a colorimetric method, such as derivatization followed by measurement of absorbance at a specific wavelength.[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay determines MAO-B activity by measuring the production of hydrogen peroxide (H2O2).[6]
Materials:
-
Recombinant Human MAO-B
-
MAO-B Substrate (e.g., benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Add 50 µL of MAO-B assay buffer to the wells of a 96-well black plate.
-
Add 2 µL of test compound dilutions or vehicle (DMSO).
-
Add 20 µL of recombinant MAO-B and incubate for 15 minutes at 37°C.
-
Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition and calculate the IC50 value.[7]
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)
This assay measures the activity of AChE through the cleavage of acetylthiocholine to thiocholine, which reacts with DTNB to produce a colored product.[1]
Materials:
-
Recombinant Human Acetylcholinesterase
-
Acetylthiocholine (ATCh) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)
-
Test compounds dissolved in DMSO
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Add 140 µL of assay buffer to the wells of a 96-well plate.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of test compound dilutions or vehicle (DMSO).
-
Add 10 µL of AChE solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCh solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition and calculate the IC50 value.[8]
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.[9]
Materials:
-
Recombinant Human COX-1 and COX-2
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., ADHP)
-
Heme (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Fluorometric microplate reader
Procedure:
-
Add 90 µL of assay buffer containing heme and the fluorometric probe to the wells of a 96-well black plate.
-
Add 5 µL of test compound dilutions or vehicle (DMSO).
-
Add 5 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 5 µL of arachidonic acid solution.
-
Measure the fluorescence intensity kinetically for 10 minutes at 25°C.
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition and calculate the IC50 values for both COX-1 and COX-2.[10]
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the target enzymes, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro enzyme inhibition assays.
Caption: Simplified signaling pathways of the target enzymes.
Interpretation and Field Insights
The hypothetical data presented in Table 1 illustrates a plausible selectivity profile for this compound. With an IC50 of 150 nM against Tyrosine Hydroxylase, it demonstrates potent inhibition of its primary target. The compound shows weaker, yet notable, activity against MAO-B (850 nM), COX-1 (1,200 nM), and COX-2 (950 nM). This suggests a degree of cross-reactivity, which is not unexpected given the presence of the propargylamine and benzamide moieties. Importantly, the compound is largely inactive against Acetylcholinesterase (>10,000 nM), indicating good selectivity over this key enzyme involved in neurotransmission.
In comparison, the reference compounds exhibit their expected high selectivity. Metyrosine is highly selective for TH, while Selegiline, Donepezil, SC-560, and Celecoxib are potent and selective for their respective targets. Rottlerin, as a promiscuous inhibitor, shows broad activity across all targets, highlighting the importance of including such a control to identify non-specific inhibition.[10]
The moderate off-target activity of this compound against MAO-B and the COX enzymes warrants further investigation. Dual inhibition of TH and MAO-B could be synergistic in the context of neurodegenerative diseases like Parkinson's, where both pathways are relevant.[11] Similarly, the combined inhibition of TH and COX enzymes could offer both neuroprotective and anti-inflammatory benefits. However, this cross-reactivity could also lead to undesirable side effects. For instance, non-selective COX inhibition is associated with gastrointestinal and cardiovascular risks.[12]
Therefore, the next steps in the development of this compound should involve:
-
Expansion of the screening panel: Assessing the compound against a broader range of kinases, phosphatases, and receptors to build a more complete picture of its selectivity.
-
In vivo studies: Evaluating the compound's efficacy and safety profile in relevant animal models to understand the physiological consequences of its multi-target activity.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify modifications that can enhance its selectivity for Tyrosine Hydroxylase while minimizing off-target effects.
By adopting this systematic approach, researchers can gain a comprehensive understanding of the cross-reactivity profile of this compound and make informed decisions about its potential as a therapeutic agent.
References
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ResearchGate. (n.d.). Proposed signaling pathway for the regulation of human MAO B gene expression. Retrieved from [Link]
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Biovision. (n.d.). COX (Ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
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Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of N-(Prop-2-yn-1-yl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the N-(Prop-2-yn-1-yl)benzamide scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, delving into their anticancer, antifungal, and enzyme inhibitory properties. By synthesizing data from multiple studies, we aim to offer a clear, objective comparison to inform future research and drug development endeavors.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound molecule consists of a benzamide group attached to a propargyl moiety. The presence of the terminal alkyne group (prop-2-yn-1-yl) is of particular interest as it can participate in "click chemistry" reactions, allowing for the facile synthesis of more complex molecules such as 1,2,3-triazole derivatives[1][2]. The amide linkage and the aromatic benzoyl group are also key features that contribute to the diverse biological interactions of these compounds. This core structure has been explored for various therapeutic applications, including potential treatments for Parkinson's disease due to its ability to inhibit tyrosine hydroxylase.
Anticancer Activity: Targeting Key Oncogenic Pathways
Several this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial cellular targets like microRNA-21 and histone deacetylases (HDACs).
MicroRNA-21 (miR-21) Inhibition
MicroRNA-21 is an oncogenic miRNA that is overexpressed in many cancers. Its inhibition is a promising strategy for cancer therapy. A study focused on 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides identified a potent inhibitor of miR-21 expression[3].
One of the most potent compounds from this study, compound 1j , exhibited time and concentration-dependent inhibition of miR-21. Functional assays in HeLa (human epithelioid cervix carcinoma) and U-87 MG (human glioblastoma) cells confirmed that this compound enhances apoptosis, slows down cell proliferation, and up-regulates PDCD4, a target protein of miR-21[3].
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. N-substituted benzamide derivatives, designed based on the structure of the known HDAC inhibitor Entinostat (MS-275), have shown promising antiproliferative activities[4][5][6]. While not all of these are strictly N-(prop-2-yn-1-yl) derivatives, the underlying benzamide scaffold is key to their activity. The 2-substituent on the phenyl ring and the amide's heteroatoms are crucial for chelating the zinc ion in the active site of HDACs[4].
A series of novel HDAC inhibitors with a bicyclic heterocycle moiety, developed from MS-275, demonstrated excellent antitumor activities against HCT-116, MCF-7, and A549 human cancer cell lines[6]. Another study synthesized new histone deacetylase inhibitors with a 2-aminobenzamide group, which showed antiproliferative activities comparable to MS-275[7].
Comparative Data on Anticancer Activity:
| Derivative Class | Target | Key Findings | Cell Lines | Reference |
| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 | Compound 1j showed potent, time and concentration-dependent inhibition of miR-21, leading to increased apoptosis and reduced proliferation. | HeLa, U-87 MG | [3] |
| N-substituted benzamides (Entinostat analogs) | HDAC | Six compounds exhibited antiproliferative activities comparable to or better than MS-275. | MCF-7, A549, K562, MDA-MB-231 | [4] |
| Benzamides with bicyclic heterocycle | HDAC | All synthesized compounds showed excellent antitumor activities. Compound 4a had good bioavailability in rats (76%). | HCT-116, MCF-7, A549 | [6] |
| 2-aminobenzamide derivatives | HDAC | Potency in cell growth inhibition was comparable to MS-275. | Human cancer cell panel | [7] |
Antifungal and Antimicrobial Activity
The benzamide scaffold is also a promising starting point for the development of novel antifungal and antimicrobial agents.
Antifungal Activity
Novel benzamide derivatives containing a triazole moiety have been synthesized and tested against various phytopathogenic fungi. One study reported that N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against six tested fungi at a concentration of 50 µg/mL[8]. Notably, compound 6h from this series showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (EC50 = 6.23 µg/mL). Compound 6k displayed the broadest antifungal spectrum[8].
Another study explored benzamidine derivatives carrying 1,2,3-triazole moieties. While these compounds showed weak in vitro antifungal activity, some demonstrated excellent in vivo activity against Colletotrichum lagenarium and Botrytis cinerea[1].
Comparative Data on Antifungal Activity:
| Derivative Class | Fungal Species | Key Findings | Reference |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Alternaria alternata, Alternaria solani, and others | Compound 6h was more potent than myclobutanil against A. alternata. Compound 6k showed a broad spectrum of activity. | [8] |
| Benzamidine derivatives with 1,2,3-triazoles | Colletotrichum lagenarium, Botrytis cinerea | Some compounds showed excellent in vivo efficacy (e.g., compound 9b with 79% efficacy against C. lagenarium). | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | The parent compound and a hydrazone derivative showed the strongest inhibition against S. cerevisiae (MIC = 0.3125 g/L). | [9] |
Antibacterial Activity
A study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives demonstrated significant antibacterial effects. Compound 5a showed excellent activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively[10].
Enzyme Inhibitory Activity
Beyond cancer and microbial targets, N-benzamide derivatives have been investigated as inhibitors of other crucial enzymes.
Cholinesterase Inhibition
In the context of Alzheimer's disease, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic targets. A series of new benzamide, nicotinamide, and cinnamamide derivatives were synthesized and evaluated for their cholinesterase inhibitory effects. The IC50 values of these compounds ranged from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BuChE[11]. Another study designed benzamides as potential inhibitors of both AChE and β-secretase (BACE1), another enzyme implicated in Alzheimer's disease. One compound, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), was highly active against AChE with an IC50 of 0.056 µM[12].
Comparative Data on Cholinesterase Inhibition:
| Derivative Series | Target Enzyme | IC50 Range | Reference |
| Benzamide/nicotinamide/cinnamamide derivatives | AChE | 10.66 - 83.03 nM | [11] |
| BuChE | 32.74 - 66.68 nM | [11] | |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | [12] |
| BACE1 | 9.01 µM | [12] |
Experimental Protocols
The biological activities of these derivatives were assessed using a variety of established experimental protocols.
Anticancer Activity Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation. It was used to test the antiproliferative activities of N-substituted benzamide derivatives against various cancer cell lines[4].
-
Stem-loop RT-qPCR: This technique was employed to evaluate the inhibitory activities of synthesized compounds against the expression of miR-21[3].
-
Western Blotting: Used to detect the expression of miR-21 target proteins, such as PDCD4[3].
-
Flow Cytometry: Utilized to analyze cell growth and apoptosis in cancer cells treated with the test compounds[3].
Antifungal and Antimicrobial Assays
-
Disc Diffusion Method: This method was used to assess the antifungal activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. The diameter of the inhibition zone around the disc indicates the compound's efficacy[9][10].
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These were determined to quantify the antimicrobial activity of synthesized benzamide derivatives[10][13].
-
In vivo Antifungal Assay: The protective effects of benzamidine derivatives against fungal infections were evaluated on plants (e.g., cucumber)[1].
Enzyme Inhibition Assays
-
Ellman's Method: This spectrophotometric method is commonly used to measure acetylcholinesterase and butyrylcholinesterase activity and was employed to determine the IC50 values of the synthesized benzamide derivatives[11].
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives.
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A Comparative Guide to the Mechanistic Validation of N-(Prop-2-yn-1-yl)benzamide Reactions
For researchers, scientists, and drug development professionals, a rigorous understanding of reaction mechanisms is not merely an academic exercise; it is a prerequisite for process optimization, impurity profiling, and rational catalyst design. This guide provides an in-depth, objective comparison of experimental methodologies for the mechanistic validation of the cycloisomerization of N-(prop-2-yn-1-yl)benzamide, a benchmark reaction in homogeneous gold catalysis. We will compare the gold-catalyzed pathway with a key alternative—platinum catalysis—and explore how subtle changes in the substrate can lead to divergent mechanistic pathways. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles to ensure trustworthy and reproducible results.
Core Mechanistic Questions in this compound Cycloisomerization
The intramolecular hydroamination/cycloisomerization of this compound, typically yielding a five-membered oxazoline ring, serves as a model system for understanding the broader class of gold-catalyzed alkyne functionalizations. The generally accepted catalytic cycle, initiated by a cationic gold(I) species, raises several critical questions that mechanistic validation must address:
-
What is the Rate-Determining Step (RDS)? Is it the initial π-activation of the alkyne, the nucleophilic attack by the amide oxygen, or the final protodeauration of a vinylgold intermediate?
-
What is the Nature of the Key Intermediates? Can we obtain direct or indirect evidence for the existence of proposed vinylgold species or gold-carbene intermediates?
-
How Does the Catalyst Influence the Reaction Pathway? How does switching from a "carbophilic" gold(I) catalyst to a platinum(II) catalyst alter the mechanism and product distribution?
-
What Side Reactions and Byproducts Occur? Understanding byproduct formation is crucial for optimizing reaction selectivity and yield.
This guide will provide the experimental frameworks to answer these questions, comparing the gold-catalyzed reaction of our primary substrate with platinum-catalyzed alternatives.
Comparative Analysis of Catalytic Systems: Gold(I) vs. Platinum(II)
The choice of catalyst is paramount in directing the outcome of alkyne hydroamination reactions. Gold(I) and Platinum(II) complexes, while both being soft, alkynophilic Lewis acids, often operate via distinct mechanisms.
| Feature | Gold(I) Catalysis | Platinum(II) Catalysis | Mechanistic Implication |
| Typical Mechanism | π-Activation → Nucleophilic Attack → Protodeauration | Oxidative Addition → Reductive Elimination pathways possible | Gold often acts as a pure Lewis acid, while platinum can engage in redox cycling, leading to different intermediates and byproducts. |
| Key Intermediate | Vinylgold species | Platinum-vinyl or metallacycle intermediates | The stability and reactivity of these intermediates dictate subsequent reaction steps and potential for trapping. |
| Selectivity | High for 5-exo-dig cyclization in N-propargyl amides | Can favor different regioisomers or promote side reactions like oligomerization. | Catalyst choice is critical for controlling the desired cyclization pathway. |
| Reaction Conditions | Typically very mild (room temperature) | Often requires higher temperatures. | Gold's high efficiency under mild conditions is a significant advantage. |
Experimental Protocols for Mechanistic Elucidation
The following sections provide detailed, step-by-step protocols for key experiments designed to probe the reaction mechanism. These are presented not just as instructions, but with the underlying scientific rationale to guide your experimental design.
Kinetic Analysis: Unveiling the Rate-Determining Step
Kinetic monitoring provides invaluable data on the reaction order and the influence of reactant concentrations, which helps identify the species involved in the rate-determining step.
Objective: To determine the reaction order with respect to the substrate, catalyst, and any additives, and to calculate the rate constant.
Methodology: In-Situ ¹H NMR Spectroscopy
This protocol is designed for monitoring the reaction in real-time within an NMR spectrometer.
Experimental Protocol: Kinetic Monitoring by ¹H NMR
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.5 M in a deuterated solvent like CDCl₃ or CD₂Cl₂).
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene, chosen for its sharp singlet that does not overlap with reactant or product signals) of known concentration in the same solvent.
-
Prepare a stock solution of the gold(I) catalyst precursor (e.g., [IPrAuCl]) and a silver salt co-catalyst (e.g., AgSbF₆) in the same solvent. Rationale: The silver salt acts as a halide scavenger to generate the active cationic gold(I) catalyst.
-
-
Sample Preparation for NMR Analysis:
-
In a clean, dry NMR tube, add a precise volume of the substrate stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) to confirm the initial concentrations.
-
The spectrometer should be locked and shimmed, and the temperature equilibrated (e.g., 298 K).
-
-
Initiation of the Reaction:
-
Rapidly inject a precise volume of the catalyst/co-catalyst solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 2-5 minutes). Rationale: Automated acquisition is crucial for obtaining a high-density kinetic trace.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the starting material and the product relative to the integral of the internal standard in each spectrum.
-
Calculate the concentration of the starting material and product at each time point.
-
Plot concentration vs. time to determine the initial reaction rate.
-
To determine the reaction order for each component, systematically vary its initial concentration while keeping others constant and observe the effect on the initial rate.
-
Comparative Study: Repeat the kinetic analysis using a PtCl₂ catalyst. This will likely require a higher temperature, which should be kept constant across comparative runs. The difference in rate constants and reaction orders will provide the first quantitative evidence of differing mechanisms.
Logical Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using in-situ NMR monitoring.
Kinetic Isotope Effect (KIE): Probing Bond-Breaking in the RDS
The KIE is a powerful tool to determine if a specific C-H (or N-H) bond is broken during the rate-determining step. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is cleaved in the RDS.[1]
Objective: To measure the KIE for the N-H bond of the amide to determine if its cleavage (deprotonation) is rate-limiting.
Methodology: Competitive KIE Measurement by Mass Spectrometry
This protocol involves running a single reaction with a mixture of the unlabeled (N-H) and labeled (N-D) substrate and measuring the relative consumption rates.
Experimental Protocol: Competitive N-H/N-D KIE Measurement
-
Synthesis of Deuterated Substrate:
-
Synthesize the N-deuterated this compound by stirring the protonated substrate in a solvent like MeOD with a catalytic amount of a weak base (e.g., K₂CO₃) followed by removal of the solvent under vacuum. Confirm the level of deuteration by ¹H NMR and Mass Spectrometry.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing an approximately 1:1 molar ratio of the N-H and N-D substrates.
-
Dissolve the mixture in the reaction solvent and take a t=0 sample for analysis to determine the precise initial ratio (R₀).
-
Initiate the reaction by adding the catalyst.
-
-
Reaction Monitoring and Analysis:
-
Allow the reaction to proceed to partial conversion (ideally between 20% and 80% to ensure accuracy). Do not let the reaction go to completion.
-
Quench the reaction (e.g., by adding a strong ligand like triphenylphosphine to bind the gold catalyst).
-
Isolate the remaining starting material from the product (e.g., by flash column chromatography).
-
Analyze the isotopic ratio (R) of the recovered starting material using mass spectrometry (e.g., LC-MS).
-
-
Calculation of KIE:
-
Determine the fractional conversion (F) of the reaction. This can be done by quantifying the amount of product formed relative to the initial amount of substrate.
-
Calculate the KIE using the following equation for competitive experiments:
-
KIE = log(1 - F) / log(1 - F * R/R₀)
-
Where F is the fractional conversion, R is the isotope ratio in the recovered substrate, and R₀ is the initial isotope ratio.[2]
-
-
Interpretation:
-
KIE ≈ 1: N-H bond cleavage is not involved in the rate-determining step. This would support a mechanism where the nucleophilic attack of the neutral amide is the RDS.
-
KIE > 1 (Primary KIE): N-H bond cleavage is part of the RDS. This might suggest a concerted mechanism or a rapid pre-equilibrium deprotonation followed by a rate-limiting step.
Intermediate Trapping: Capturing Fleeting Species
The direct observation of reactive intermediates like vinylgold species is often challenging due to their short lifetimes. Trapping experiments provide indirect but compelling evidence of their existence.[3]
Objective: To trap the proposed vinylgold intermediate to confirm its presence in the catalytic cycle.
Methodology: Electrophilic Quench
Vinylgold species are nucleophilic at the carbon bound to gold. Therefore, they can be trapped by reacting them with a suitable electrophile.
Experimental Protocol: Trapping of Vinylgold Intermediate
-
Reaction Setup:
-
Set up the standard gold-catalyzed cycloisomerization of this compound under conditions known to favor the accumulation of the intermediate (e.g., low temperature).
-
Choose a potent electrophilic trapping agent that is unreactive towards the starting material and catalyst. N-iodosuccinimide (NIS) is an excellent choice for iododemetallation.
-
-
Trapping Experiment:
-
Once the reaction has been initiated, add a stoichiometric excess of the trapping agent (e.g., 5 equivalents of NIS) to the reaction mixture.
-
Allow the reaction to proceed for a set period.
-
-
Product Analysis:
-
Quench the reaction and carefully analyze the product mixture by LC-MS and NMR spectroscopy.
-
Look for the formation of the trapped product—in this case, the iodo-substituted oxazoline. The presence of this product is strong evidence for the formation of a vinylgold intermediate, which was then trapped by the electrophilic iodine source.
-
Comparative Perspective: Such trapping experiments are generally more challenging in platinum catalysis where redox cycling can complicate the reactivity of intermediates. The absence of a trapped product under platinum catalysis, while forming under gold catalysis, would highlight a fundamental mechanistic divergence.
Proposed Gold-Catalyzed Reaction Mechanism with Trapping
Caption: Gold-catalyzed cycloisomerization pathway and electrophilic trapping.
Conclusion and Outlook
The mechanistic validation of this compound reactions requires a multi-faceted approach. By combining kinetic analysis, kinetic isotope effect measurements, and intermediate trapping experiments, a detailed picture of the reaction pathway can be constructed. This guide has provided a framework for these investigations, emphasizing the importance of comparative studies against alternative catalysts like platinum(II) to highlight subtle but critical mechanistic differences.
The insights gained from these studies are directly applicable to the development of more efficient, selective, and robust catalytic systems for the synthesis of nitrogen-containing heterocycles—a scaffold of immense importance in medicinal chemistry and drug development.
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Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. [Link]
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Ghosh, A., et al. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry, 9, 736558. [Link]
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Gobé, V., et al. (2018). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 6, 469. [Link]
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Katari, M., et al. (2016). Gold Catalysis: Alkylideneoxazolines and ‐oxazoles from Intramolecular Hydroamination of an Alkyne by a Trichloroacetimidate. ResearchGate. [Link]
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Müller, T. E., et al. (2007). The catalytic hydroamination of alkynes. Chemical Society Reviews, 36(11), 1726-1738. [Link]
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The N-(Prop-2-yn-1-yl)benzamide Scaffold: A Versatile Platform for Modulating Diverse Biological Systems
A Senior Application Scientist's Guide to the Evaluation of N-(Prop-2-yn-1-yl)benzamide-Based Compounds in Drug Discovery
In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the efficient development of novel therapeutic agents. The this compound core structure has emerged as a significant platform, not for its inherent biological activity, but as a foundational element for the synthesis of potent and selective modulators of diverse biological targets. This guide provides an in-depth evaluation of the utility of this scaffold, focusing on the biological performance of its key derivatives in various experimental systems. We will delve into the rationale behind its use, compare its derivatives with established alternatives, and provide detailed protocols for their evaluation.
The strategic incorporation of the propargyl group (prop-2-yn-1-yl) is a key feature of this scaffold. This terminal alkyne functionality serves as a "clickable" handle, allowing for the facile attachment of reporter tags, fluorescent probes, or other molecular entities via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. This feature is invaluable for mechanism-of-action studies, target identification, and the development of chemical probes.
Evaluation in Oncology: Targeting Histone Deacetylases and MicroRNA-21
The this compound scaffold has been most extensively explored in the context of oncology, leading to the development of potent inhibitors of histone deacetylases (HDACs) and microRNA-21 (miR-21), both of which are implicated in cancer pathogenesis.
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives have been a cornerstone in the development of HDAC inhibitors. The N-(2-aminophenyl)benzamide moiety, in particular, is a well-established zinc-binding group that chelates the zinc ion in the active site of class I HDACs. The this compound scaffold has been utilized to create derivatives that exhibit potent and selective HDAC inhibition.
Comparative Analysis of Benzamide-Based HDAC Inhibitors
| Compound Class | Key Structural Features | Target HDACs | Potency (IC50) | Reference Compound | Potency (IC50) |
| N-(2-Aminophenyl)benzamide Derivatives | N-(2-aminophenyl)benzamide zinc-binding group | Class I HDACs (HDAC1, 2, 3) | Nanomolar to low micromolar range[1] | Entinostat (MS-275) | 0.93 µM (HDAC1), 0.95 µM (HDAC2), 1.8 µM (HDAC3)[2] |
| Salicylamide-based HDAC Inhibitors | Salicylamide zinc-binding group | Class I and IIb HDACs | Micromolar range | - | - |
| Hydroxamate-based HDAC Inhibitors (e.g., Vorinostat) | Hydroxamic acid zinc-binding group | Pan-HDAC inhibitor | Nanomolar range | Vorinostat | Varies by isoform |
Key Insights: The N-(2-aminophenyl)benzamide scaffold, a close relative of the topic compound, confers selectivity for class I HDACs, which is often desirable to minimize off-target effects associated with pan-HDAC inhibitors like Vorinostat. The potency of these derivatives is highly dependent on the "cap" group, which interacts with the protein surface at the rim of the active site.
Experimental Workflow: In Vitro HDAC Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound derivatives against HDAC enzymes.
MicroRNA-21 (miR-21) Inhibition
MicroRNA-21 is an oncogenic miRNA that is overexpressed in a wide range of cancers and is associated with tumor growth, invasion, and metastasis. Small molecules that can inhibit the function or biogenesis of miR-21 are of significant therapeutic interest. A notable derivative of this compound, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide (compound 1j) , has been identified as a potent inhibitor of miR-21 expression.[3]
Performance of Compound 1j in Cellular Systems
In human cervical cancer (HeLa) and glioblastoma (U-87 MG) cells, compound 1j has been shown to:
-
Inhibit miR-21 expression in a time- and concentration-dependent manner.[3]
-
Upregulate the expression of PDCD4, a direct target of miR-21, leading to increased apoptosis.[3]
-
Retard cell proliferation and enhance apoptosis.[3]
-
Exhibit specificity for miR-21, with no significant impact on the expression of other miRNAs or genes involved in the general miRNA biosynthesis pathway.[3]
Comparison with Other Small Molecule miR-21 Inhibitors
| Compound | Mechanism of Action | Cell Lines Tested | Key Outcomes |
| Compound 1j (4-benzoylamino-N-(prop-2-yn-1-yl)benzamide) | Inhibits miR-21 expression | HeLa, U-87 MG | Upregulates PDCD4, induces apoptosis, retards proliferation[3] |
| Aryl amide derivatives | Inhibit miR-21 function | HeLa | Specific inhibition of miR-21 |
Key Insights: Compound 1j represents a promising lead compound for the development of anti-cancer therapeutics targeting miR-21. The this compound scaffold provides a rigid core that, when appropriately substituted, can effectively and specifically interfere with the expression of an oncogenic miRNA.
Signaling Pathway: miR-21 in Cancer
Caption: The inhibitory effect of a this compound derivative on the oncogenic miR-21 pathway.
Evaluation in Neuroscience: Targeting Sirtuin 2
While less explored than in oncology, the benzamide scaffold has also been investigated for its potential in treating neurodegenerative diseases. Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been identified as a therapeutic target in conditions like Parkinson's and Huntington's disease. Inhibition of SIRT2 has shown neuroprotective effects in preclinical models.
Although direct evaluation of this compound as a SIRT2 inhibitor is not extensively documented, the broader class of benzamide derivatives has yielded potent and selective SIRT2 inhibitors.[4]
Comparative Analysis of SIRT2 Inhibitors
| Compound Class | Key Structural Features | Potency (IC50) | Selectivity over SIRT1/SIRT3 |
| Benzamide Derivatives | Benzamide core | Low micromolar to nanomolar[4] | High selectivity achievable[4] |
| 3-(N-arylsulfamoyl)benzamides | Sulfonamide linkage | Micromolar[5] | Good selectivity |
| AGK2 | - | ~3.5 µM | Selective for SIRT2 over SIRT1/SIRT3 |
Key Insights: The benzamide scaffold is a viable starting point for the design of selective SIRT2 inhibitors. The propargyl group in this compound could be exploited to develop clickable chemical probes to study SIRT2 biology in the context of neurodegeneration.
Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound derivative) and reference inhibitor (e.g., Entinostat)
-
Developer solution (e.g., Trypsin in a buffer containing a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Add a small volume of the diluted compounds to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the HDAC enzyme in the assay buffer and add it to all wells except the negative control.
-
Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the compounds to interact with the enzyme.
-
Prepare a substrate solution in the assay buffer and add it to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.[2][6]
Cellular MicroRNA-21 (miR-21) Expression Analysis by RT-qPCR
Objective: To quantify the relative expression level of miR-21 in cultured cells after treatment with a test compound.
Materials:
-
Human cell line with high endogenous miR-21 expression (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide)
-
RNA extraction kit
-
Reverse transcription kit with stem-loop primers for miRNA
-
Real-time PCR instrument
-
qPCR master mix and specific primers for mature miR-21 and a reference small non-coding RNA (e.g., U6 snRNA)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Perform reverse transcription on the extracted RNA using a kit specifically designed for miRNA, which employs stem-loop primers for the specific and efficient conversion of mature miRNA into cDNA.
-
Set up the real-time PCR reaction using a qPCR master mix, the synthesized cDNA, and specific primers for mature miR-21 and the reference gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in miR-21 expression in treated cells compared to the vehicle-treated control, after normalization to the reference gene.[3]
Conclusion
The this compound scaffold is a valuable tool in drug discovery, providing a foundation for the development of potent and selective modulators of challenging biological targets. While the parent molecule itself may not exhibit significant biological activity, its derivatives have demonstrated promising efficacy in preclinical models of cancer and hold potential for the treatment of neurodegenerative diseases. The presence of the "clickable" propargyl group further enhances the utility of this scaffold, enabling detailed mechanistic studies and the development of sophisticated chemical probes. Future exploration of this versatile scaffold is likely to yield novel therapeutic candidates for a range of human diseases.
References
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Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, T., & Nakanishi, O. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. [Link]
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Shabani, S., Faramarzi, M. A., & Ahangari, N. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(4), 235-254. [Link]
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Zhang, S., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6301-6309. [Link]
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Fazli, A., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. [Link]
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Abu Sheikha, G., et al. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical & Pharmaceutical Bulletin, 66(4), 423-426. [Link]
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Fazli, A., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience, 12(3), 489-505. [Link]
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Life Science Industry. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
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Choi, S. Y., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1444. [Link]
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Al-Warhi, T., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6683. [Link]
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Ghavami, M., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. ACS Medicinal Chemistry Letters, 4(10), 945-950. [Link]
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Valente, S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(21), 14756-14774. [Link]
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Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Lavu, S., et al. (2013). Synthesis and Assay of SIRT1-Activating Compounds. Current Protocols in Chemical Biology, 5(4), 297-313. [Link]
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Suzuki, T., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2877-2880. [Link]
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Berardi, F., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. International Journal of Molecular Sciences, 25(2), 1098. [Link]
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Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. (2016). European Journal of Medicinal Chemistry, 122, 569-581. [Link]
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Ishikawa, M., et al. (2015). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 23(2), 265-278. [Link]
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Chen, Y., et al. (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Journal of Medicinal Chemistry, 58(5), 2266-2277. [Link]
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van der Stelt, M., et al. (2001). Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo. Journal of Neuroscience, 21(22), 8765-8771. [Link]
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Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry, 66(15), 10398-10413. [Link]
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Jensen, A. A., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]
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Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2021). Journal of Medicinal Chemistry, 64(16), 12022-12048. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3500. [Link]
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Computational and biological evaluation of N-octadecyl-N'-propylsulfamide, a selective PPARα agonist structurally related to N-acylethanolamines. (2014). PLoS One, 9(3), e92195. [Link]
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Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2023). Pharmakeftiki, 36(4), 232-248. [Link]
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Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition. (2021). International Journal of Molecular Sciences, 22(4), 2039. [Link]
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Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities. (2023). RSC Medicinal Chemistry, 14(10), 1937-1947. [Link]
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Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(21), 7384. [Link]
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A Comparative Kinetic Analysis of N-propargylbenzamide Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise understanding and control of reaction kinetics are paramount for the successful synthesis of novel chemical entities and bioconjugates. N-propargylbenzamide, as a readily accessible and functionalizable terminal alkyne, is a valuable building block in various chemical transformations, most notably in the realm of "click chemistry." This guide provides a comparative kinetic analysis of N-propargylbenzamide reactions, offering insights into its reactivity profile against other alkynes and detailing robust experimental protocols for accurate kinetic measurements.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful tool for forming stable triazole linkages with high efficiency and selectivity under mild conditions.[1][2] The choice of the alkyne component in this reaction significantly influences the reaction rate, and understanding these kinetic differences is crucial for optimizing reaction conditions, particularly in time-sensitive applications such as in vivo labeling or high-throughput screening.
Mechanistic Insights into the CuAAC Reaction
The remarkable rate acceleration of the CuAAC reaction, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, is attributed to the copper(I) catalyst.[1][2] The catalytic cycle, as elucidated by extensive mechanistic studies, involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring. This intermediate subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. The specific ligand coordinated to the copper center can significantly impact the stability of the catalyst and the overall reaction rate.
Comparative Kinetic Performance of Alkynes in CuAAC
| Alkyne Substrate | Structure | Time to 50% Completion (min) | Time to 90% Completion (min) | Estimated Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| N-propargylbenzamide (analog) | (Structure of N-propargylamide F) | ~10 | ~20 | ~0.1 - 0.5 |
| Propiolamide A | (Structure of Propiolamide A) | <5 | ~10 | > 0.5 |
| Propargyl Ether B | (Structure of Propargyl Ether B) | ~5 | ~15 | ~0.3 - 0.7 |
| Propargylamine G | (Structure of Propargylamine G) | ~15 | ~30 | ~0.05 - 0.2 |
| Aromatic Alkyne K | (Structure of Aromatic Alkyne K) | >30 | >60 | < 0.05 |
Data is adapted from a study by Agard et al. and represents relative performance under specific bioconjugation conditions.[3] The second-order rate constants are estimated based on the provided reaction times and typical reactant concentrations used in such experiments. The integrated rate law for a second-order reaction (1/[A]t = kt + 1/[A]₀) allows for the calculation of the rate constant (k) from the time taken to reach a certain percentage of completion.[4][5]
From this comparison, N-propargylamides, and by extension N-propargylbenzamide, exhibit robust reactivity, falling within a favorable kinetic window for many applications. They are significantly more reactive than simple aromatic alkynes but slightly less reactive than highly activated propiolamides and some propargyl ethers.[3] This positions N-propargylbenzamide as a versatile reagent with a good balance of reactivity and synthetic accessibility.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for a thorough understanding and optimization of any chemical transformation. Here, we provide detailed, step-by-step methodologies for monitoring the kinetics of N-propargylbenzamide reactions using two common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
In-situ NMR monitoring allows for the direct observation of the disappearance of reactants and the appearance of products over time, providing a wealth of kinetic information from a single experiment.[6]
Protocol:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of N-propargylbenzamide (e.g., 10 mM) in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).[7]
-
In a separate vial, prepare a stock solution of the azide reactant (e.g., benzyl azide, 10 mM) in the same deuterated solvent.
-
Prepare a stock solution of the copper(I) catalyst system. For example, a pre-mixed solution of CuSO₄ and a ligand like THPTA in a suitable solvent.
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in the deuterated solvent.
-
-
Initiation of the Reaction:
-
Place the NMR tube containing the N-propargylbenzamide solution in the NMR spectrometer and acquire an initial spectrum (t=0).
-
To initiate the reaction, inject a precise volume of the azide, catalyst, and reducing agent stock solutions into the NMR tube. Ensure rapid and thorough mixing.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to provide a sufficient number of data points throughout the reaction course.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the N-propargylbenzamide reactant and a unique proton on the triazole product in each spectrum.
-
Normalize the integrals to an internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the reactant (or product) as a function of time.
-
Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order).[4][8]
-
Kinetic Analysis using UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient and high-throughput method for monitoring reaction kinetics, particularly when there is a significant change in the electronic absorption spectrum upon reaction completion. For CuAAC reactions, the formation of the triazole ring can lead to a distinct change in the UV-Vis spectrum.
Protocol:
-
Determine Optimal Wavelength:
-
Acquire the UV-Vis spectra of the starting materials (N-propargylbenzamide, azide) and the purified triazole product in the chosen reaction solvent.
-
Identify a wavelength where the product has a strong absorbance and the reactants have minimal absorbance, or vice versa.
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution of N-propargylbenzamide and the azide at known concentrations in the reaction buffer or solvent.
-
-
Initiation and Monitoring:
-
Place the cuvette in a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the reaction by adding the copper catalyst and reducing agent to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of the product at the monitored wavelength must be determined independently.
-
Plot the concentration of the product as a function of time and analyze the data using the appropriate integrated rate law to determine the rate constant.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the kinetic analysis workflow and the reaction mechanism.
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion and Future Directions
This guide provides a comprehensive overview of the kinetic profile of N-propargylbenzamide in the context of CuAAC reactions. The comparative data presented herein allows researchers to make informed decisions when selecting an alkyne for their specific application, balancing reactivity with other factors such as synthetic accessibility and stability. The detailed experimental protocols offer a reliable framework for conducting rigorous kinetic analyses, ensuring the generation of high-quality, reproducible data.
Future work should focus on the direct determination of second-order rate constants for N-propargylbenzamide under a variety of reaction conditions (e.g., different copper ligands, solvents, and temperatures). Such studies would provide a more complete kinetic picture and further enhance our ability to predict and control the outcomes of these powerful synthetic transformations. The continued exploration of the kinetics of N-propargylbenzamide and its derivatives will undoubtedly contribute to advancements in drug discovery, materials science, and chemical biology.
References
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
- Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.
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Khan Academy. (n.d.). Second-order reactions. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 14.6: Second-Order Reactions. Retrieved from [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Mestrelab Research. (2012). Kinetic Understanding Using NMR Reaction Profiling. Retrieved from [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
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University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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S. W. Kwok, J. R. Fotsing, N. J. P. Dub, V. V. Fokin, K. B. Sharpless, Org. Lett., 2010 , 12, 4168-4171. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
University of Bristol. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
YouTube. (2021). Calculating Second Order Rates | General Chemistry II | 6.4. Retrieved from [Link]
-
YouTube. (2021). Integrated Rate Laws - Zero, First, & Second Order Reactions - Chemical Kinetics. Retrieved from [Link]
-
Lloyd-Jones, G. C., & Ball, N. D. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 128, 1-76. [Link]
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ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
-
ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]
-
ACS Publications. (2018). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Mechanism of the Huisgen [3+2]-cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
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A Comparative Guide to the Regioselectivity of N-(Prop-2-yn-1-yl)benzamide Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of molecular architecture is paramount. Cycloaddition reactions, particularly those involving alkynes, stand as powerful tools for the construction of complex heterocyclic scaffolds that form the core of numerous pharmaceuticals and functional materials. Among the diverse array of alkyne substrates, N-(Prop-2-yn-1-yl)benzamide presents a versatile building block, the reactivity of which is subtly influenced by the presence of the benzamide moiety. This guide provides an in-depth technical comparison of the regioselectivity observed in cycloaddition reactions of this compound, offering experimental data and mechanistic insights to inform your synthetic strategies.
The Decisive Role of the Catalyst in Directing Regioselectivity
The cycloaddition of terminal alkynes, such as this compound, with azides is a cornerstone of "click chemistry," prized for its efficiency and reliability. However, the uncatalyzed Huisgen 1,3-dipolar cycloaddition often suffers from a lack of regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The advent of transition metal catalysis has revolutionized this transformation, offering exquisite control over the reaction's outcome. The choice of catalyst—typically copper or ruthenium—is the primary determinant of which regioisomer is formed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] The reaction proceeds through a mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide. This catalytic cycle directs the cycloaddition to occur with high regioselectivity, affording the 1,4-isomer as the major product.[2]
The benzamidomethyl substituent in this compound does not significantly alter this inherent regiochemical preference of the CuAAC reaction. Experimental evidence from studies on similar N-propargylamides confirms that these substrates readily participate in CuAAC reactions to furnish the corresponding 1,4-disubstituted triazoles with high yields and regioselectivity.[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
In contrast to copper catalysis, ruthenium complexes, such as [Cp*RuCl], catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles.[4][5] The mechanism of the RuAAC reaction is distinct from that of CuAAC and is believed to involve the formation of a ruthenacycle intermediate.[4] This alternative mechanistic pathway completely reverses the regioselectivity, providing a powerful synthetic route to the 1,5-isomer, which is often difficult to access via other methods. While specific examples with this compound are less prevalent in the literature, the general applicability of RuAAC to a wide range of terminal alkynes suggests its utility for the regioselective synthesis of 1,5-(benzamidomethyl)-substituted triazoles.[6]
Comparative Performance with Alternative Alkynes
The reactivity of terminal alkynes in CuAAC reactions can be influenced by both steric and electronic factors of the substituent attached to the alkyne. A comparative study on the performance of various terminal alkynes in ligand-accelerated CuAAC revealed that N-propargylamides, a class of compounds to which this compound belongs, exhibit good reactivity.[7] While electronically activated propiolamides show slightly higher reaction rates, they also have an increased propensity for undesired Michael addition side reactions. Standard propargyl derivatives, including N-propargylamides, offer an excellent balance of reactivity, ease of handling, and synthetic accessibility.[7]
Table 1: Relative Reactivity of Terminal Alkynes in a Comparative CuAAC Study [7]
| Alkyne Substrate | Alkyne Class | Relative Reactivity |
| N-Phenylpropiolamide | Propiolamide | Very High |
| Propargyl ether | Propargyl ether | High |
| N-Propargylamide | Propargylamide | Good |
| Propargylamine | Propargylamine | Good |
| Propargyl alcohol | Propargyl alcohol | Good |
| Phenylacetylene | Aromatic alkyne | Moderate |
| 1-Octyne | Aliphatic alkyne | Moderate |
This table is a qualitative summary based on the findings in the cited literature. "Good" reactivity indicates efficient conversion under standard CuAAC conditions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective synthesis of 1,4- and 1,5-disubstituted triazoles from this compound.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-(benzamidomethyl)-1H-1,2,3-triazole (1,4-Regioisomer)
This protocol is adapted from a general procedure for the CuAAC reaction of terminal alkynes.[3]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vial, add this compound (1 equivalent), benzyl azide (1.1 equivalents), and a 2:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,4-disubstituted triazole.
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(benzamidomethyl)-1H-1,2,3-triazole (1,5-Regioisomer)
This protocol is a general procedure for the RuAAC of terminal alkynes.[4]
Materials:
-
This compound
-
Benzyl azide
-
[CpRuCl(PPh₃)₂] or [CpRuCl(cod)] (Cp* = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene)
-
Anhydrous toluene or 1,2-dichloroethane (DCE)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (1-5 mol%).
-
Add anhydrous toluene or DCE via syringe.
-
Add this compound (1 equivalent) followed by benzyl azide (1.1 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C for toluene or reflux for DCE) and stir. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1,5-disubstituted triazole.
Mechanistic and Workflow Diagrams
The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the catalytic cycle. The following diagrams illustrate the divergent pathways of the copper- and ruthenium-catalyzed reactions.
Caption: Simplified mechanistic pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified mechanistic pathway for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: General experimental workflow for the regioselective synthesis of triazoles.
Conclusion and Future Outlook
The cycloaddition reactions of this compound offer a reliable and versatile entry point to highly functionalized triazole scaffolds. The regiochemical outcome of these reactions is predominantly controlled by the choice of catalyst, with copper(I) systems affording 1,4-disubstituted products and ruthenium(II) complexes yielding the corresponding 1,5-isomers. The benzamidomethyl group imparts good reactivity to the alkyne, comparable to other commonly used propargyl derivatives, without introducing significant steric or electronic biases that would override the inherent selectivity of the catalytic systems.
For researchers in drug discovery and materials science, the ability to selectively access either the 1,4- or 1,5-triazole regioisomer from a common precursor like this compound is of immense value. This "molecular switch" allows for the systematic exploration of structure-activity relationships and the fine-tuning of material properties. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the expansion of the cycloaddition toolbox to include other dipolarophiles and reaction partners, further enhancing the synthetic utility of this versatile building block.
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Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Med. Chem. Lett.2013 , 4 (5), 453–457. [Link]
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SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]
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N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. J. Med. Chem.2011 , 54 (15), 5540–5553. [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules2020 , 25 (11), 2659. [Link]
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Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. J. Am. Chem. Soc.2008 , 130 (28), 8923–8930. [Link]
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Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chem. Eur. J.2021 , 27 (1), 125–138. [Link]
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Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chem. Sci. Rev. Lett.2014 , 3 (10), 93-100. [Link]
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Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules2021 , 26 (22), 6982. [Link]
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REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. Revue Roumaine de Chimie. [Link]
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Regioselectivity studies for ruthenium catalyzed [2+ +2+ +2] cycloaddition reactionu tilizing unsymmetrical diynes with N-cyanoindoles. [a]. ResearchGate. [Link]
-
Proposed mechanism of 1,3-dipolar cycloaddition for substituted phenyl azide and dihydrofurane where X = nitroso, nitro, nitrile, amide, fluoro, hydro, ethyne, or methyl. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(Prop-2-yn-1-yl)benzamide
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a chemical doesn't end when an experiment is complete. The proper management and disposal of laboratory reagents are paramount, not only for regulatory compliance but for the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(Prop-2-yn-1-yl)benzamide, grounding each recommendation in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a solid compound with a melting point of 110-112 °C and a molecular formula of C₁₀H₉NO.[1][2] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, a rigorous safety assessment can be formulated by examining its structural motifs—a benzamide group and a terminal alkyne (propargyl group)—and data from related compounds.
Structural Alerts and Potential Hazards:
-
Benzamide Moiety: Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5] Therefore, it is prudent to handle this compound as a substance with potential oral toxicity and mutagenicity.
-
Propargyl Group: The terminal alkyne is a high-energy functional group. While generally stable, related compounds containing this group may cause skin, eye, and respiratory irritation.[6]
-
Combustion Products: Like most organic compounds containing nitrogen, combustion is expected to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
Based on this analysis, this compound must be treated as a hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), any laboratory chemical is considered a "waste" when it is no longer intended for use.[8][9] It is the generator's responsibility to determine if this waste is hazardous.[10][11] Given the potential hazards, the most conservative and responsible approach is to manage all waste forms of this compound as hazardous.
| Property / Hazard | Description | Source(s) |
| Physical State | Solid (powder or crystal) at room temperature. | [2][12] |
| Acute Oral Toxicity | Assumed to be harmful if swallowed, based on benzamide data. | [4][6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects, based on benzamide data. | [7] |
| Skin/Eye Irritation | Potential for irritation based on related propargyl compounds. | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [7][11][13] |
| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. | [7][11] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related activities, the correct Personal Protective Equipment (PPE) must be worn. This is non-negotiable and protects you from potential exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[14]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[14]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to a systematic process to ensure safety and regulatory compliance. All hazardous waste disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[8][15] Never dispose of this chemical down the sink or in the regular trash.[8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions.[16][17]
-
Solid Waste: Collect unused or expired this compound powder in a designated "Solid Hazardous Waste" container.
-
Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled sealed bag or container for disposal as solid chemical waste.[14]
-
Liquid Waste: If the compound was used in a solution, collect it in a "Non-halogenated Organic Liquid Waste" container, provided the solvent is non-halogenated. Do not mix this waste stream with acids, bases, or oxidizers.[18]
Step 2: Containerization
All waste must be stored in appropriate, well-maintained containers.[19]
-
Compatibility: Use containers made of materials compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) or glass container is suitable.[18]
-
Labeling: This is a critical regulatory requirement. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][18] List all components of a mixture, including solvents.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[17] This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste in laboratories.[10]
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation.[17][19]
-
Secondary Containment: The SAA must have secondary containment, such as a spill tray or tub, to capture any potential leaks.[8][18]
-
Segregation within SAA: Within the SAA, continue to segregate waste by compatibility. Store containers of this compound away from acids, bases, and oxidizers.[17]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[19]
-
Manifest System: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final treatment facility.[10] Your EHS department will manage this process.
The entire disposal workflow can be visualized as a self-validating system designed to maximize safety and compliance.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen. Being prepared is essential.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading. For a solid powder, avoid creating dust.[3]
-
Cleanup: Gently sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[3][11] Decontaminate the area with a suitable solvent followed by soap and water. Collect all cleaning materials for disposal as chemical waste.[14]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][20]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
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A Comprehensive Guide to the Safe Handling of N-(Prop-2-yn-1-yl)benzamide
The structural components of N-(Prop-2-yn-1-yl)benzamide—a benzamide group and a terminal alkyne—necessitate a cautious approach. Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects.[2][3][4] The alkyne functional group also presents specific reactivity that must be managed. Therefore, the following protocols are designed to create a self-validating system of safety for researchers.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is critical. Based on the hazards associated with its structural analog, Benzamide, the primary risks are:
-
Skin and Eye Irritation : Potential for irritation upon contact.[5][6]
-
Inhalation Hazard : Handling the powdered form can generate dust, which may be harmful if inhaled.[3][7]
A logical workflow for assessing and mitigating these risks is essential for safe laboratory operations.
Caption: Step-by-step PPE doffing sequence.
Decontamination and Disposal
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance. [8]
-
Chemical Waste : Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container. [5]* Contaminated Materials : Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with the chemical should be disposed of as hazardous waste.
-
Non-disposable PPE : Reusable items like laboratory coats should be laundered separately from personal clothing. [5]If heavily contaminated, they may need to be disposed of as hazardous waste. [5]* Final Disposal : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [2][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. [9]Remove contaminated clothing. Seek medical attention. [3]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6]Seek medical attention. [3]* Inhalation : Move the affected person to fresh air. [3][6]If breathing is difficult, provide oxygen. Seek medical attention. [7]* Ingestion : Do NOT induce vomiting. [7]Rinse mouth with water. [3][4]Seek immediate medical attention. [3][7]* Spill : Evacuate the area. [3]Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal. [3] By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing the well-being of all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
